The Keto-Enol Tautomerism Mechanism of 3-Hydroxy-1,3-diphenyl-2-propen-1-one: Mechanistic Insights and Analytical Protocols
Executive Summary The molecule 3-Hydroxy-1,3-diphenyl-2-propen-1-one is the highly stabilized enol tautomer of 1,3-diphenyl-1,3-propanedione, universally known in the literature as dibenzoylmethane (DBM) . In the realm o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecule 3-Hydroxy-1,3-diphenyl-2-propen-1-one is the highly stabilized enol tautomer of 1,3-diphenyl-1,3-propanedione, universally known in the literature as dibenzoylmethane (DBM) . In the realm of organic physical chemistry, photochemistry, and pharmacological drug design, DBM serves as the archetypal model for understanding
β
-diketone tautomerization. Its derivatives, most notably Avobenzone, are ubiquitous in UV-A filtration systems, while its metal-chelating properties are heavily leveraged in lanthanide extraction and antioxidant therapies.
This whitepaper provides an in-depth technical analysis of the structural thermodynamics driving the keto-enol equilibrium of DBM, details the solvent-dependent dynamics governing this system, and establishes self-validating experimental protocols for quantifying tautomeric ratios using NMR and UV-Vis spectroscopy.
Mechanistic Foundation: The Thermodynamic Dominance of the Enol Tautomer
In simple aliphatic ketones, the keto-enol equilibrium lies overwhelmingly in favor of the keto form due to the superior bond energy of the
C=O
double bond compared to the
C=C
double bond. However, 3-Hydroxy-1,3-diphenyl-2-propen-1-one subverts this paradigm entirely. At room temperature and in non-polar environments, the enol form constitutes >95% of the molecular population.
Causality of Enol Stabilization
The extraordinary stability of the DBM enol tautomer is driven by three interconnected structural phenomena:
Extended
π
-Conjugation: The enolization creates a continuous, highly delocalized
π
-electron system spanning both terminal phenyl rings and the central enone bridge. The diketo form, possessing a central
sp3
-hybridized methylene carbon, breaks this conjugation.
Resonance-Assisted Hydrogen Bonding (RAHB): The enol form establishes a remarkably strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen. Density Functional Theory (DFT) calculations and X-ray crystallography reveal an exceptionally short
O⋅⋅⋅O
distance of approximately 2.502 Å, indicative of a highly covalent hydrogen bond 1.
Pseudo-Aromaticity: The RAHB closes a six-membered chelate ring. The delocalization of the
π
-electrons within this ring mimics aromatic stabilization, further depressing the ground-state enthalpy of the enol tautomer.
Figure 1: Structural logic and thermodynamic drivers of DBM keto-enol tautomerization.
The keto-enol equilibrium constant (
Keq=[Enol]/[Keto]
) is exquisitely sensitive to the surrounding dielectric environment, a phenomenon historically codified as Meyer's Rule .
While the enol form remains the dominant species across most conditions due to the massive resonance energy, increasing solvent polarity and hydrogen-bond accepting (HBA) capacity proportionally stabilizes the diketo form. Solvents like Dimethyl Sulfoxide (DMSO) or Methanol actively compete with the intramolecular RAHB of the enol, breaking the pseudo-aromatic ring and solvating the highly polar diketo conformers 2.
Quantitative Solvent Effects on DBM Tautomerism
Solvent System
Dielectric Constant (
ϵ
)
Dominant Tautomer
Approx. Enol Fraction (%)
Equilibrium Shift Rationale
Carbon Tetrachloride (
CCl4
)
2.2
Enol
> 99.0%
Non-polar; perfectly preserves the intramolecular RAHB.
Chloroform (
CDCl3
)
4.8
Enol
~ 98.5%
Weakly polar; insufficient to disrupt the chelate ring.
Ethanol (
EtOH
)
24.5
Enol
~ 94.0%
Protic; competes for H-bonding, slightly stabilizing the keto form.
Dimethyl Sulfoxide (DMSO-
d6
)
46.8
Enol
~ 90.0%
Strong HBA and high polarity; maximizes diketo stabilization.
Self-Validating Experimental Methodologies
To ensure scientific integrity, tautomeric ratios must be quantified using orthogonal analytical techniques. The following self-validating protocols leverage
1H
-NMR and UV-Vis spectroscopy to cross-verify
Keq
.
Figure 2: Orthogonal experimental workflow for quantitative tautomer analysis.
Protocol A: Quantitative
1H
-NMR Kinetic Analysis
NMR is the gold standard for tautomer quantification because the interconversion rate between the keto and enol forms is slow on the NMR timescale, allowing for distinct resonance signals for each tautomer 3.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10 mg of high-purity DBM in 0.6 mL of
CDCl3
(non-polar baseline) and a separate 10 mg sample in 0.6 mL of DMSO-
d6
(polar baseline).
Acquisition: Acquire
1H
-NMR spectra at 298 K using a minimum 400 MHz spectrometer. Ensure a sufficient relaxation delay (
D1≥5
seconds) to allow for complete longitudinal relaxation, ensuring quantitative integration.
Peak Identification & Causality:
Enol -OH (16.8 - 17.0 ppm): This proton is shifted extremely downfield. Causality: The strong intramolecular hydrogen bond strips electron density from the proton, and the pseudo-aromatic ring current induces a massive anisotropic deshielding effect.
Keto Methylene -CH2- (~4.5 ppm): Represents the
sp3
hybridized carbon bridge of the diketo form.
Calculation: Calculate the equilibrium constant using the integration values (
I
):
Keq=IKeto Methylene/2IEnol Methine
Protocol B: UV-Vis Spectroscopic Tracking
UV-Vis spectroscopy validates the NMR data by probing the electronic transitions dictated by the extent of
π
-conjugation 4.
Step-by-Step Methodology:
Sample Preparation: Prepare a
10−5
M stock solution of DBM in spectroscopic grade Hexane and a parallel stock in absolute Ethanol.
Acquisition: Scan absorbance from 200 nm to 500 nm using a quartz cuvette (1 cm path length).
Spectral Interpretation & Causality:
Enol Band (~340 nm): The extended conjugation of the 3-Hydroxy-1,3-diphenyl-2-propen-1-one system lowers the HOMO-LUMO gap, resulting in a strong
π→π∗
transition in the UV-A region.
Keto Band (~260 nm): The diketo form is unconjugated across the central carbon, resulting in a hypsochromic (blue) shift.
Validation: The presence of an isosbestic point when titrating a polar solvent into a non-polar solvent confirms a clean, two-state equilibrium without degradation byproducts.
Photochemical Implications in Drug Design and Material Science
Understanding the keto-enol tautomerism of DBM is not merely an academic exercise; it is the foundation of modern photostability engineering.
In commercial sunscreens, DBM derivatives like Avobenzone (4-tert-butyl-4'-methoxydibenzoylmethane) absorb harmful UV-A radiation via the enol tautomer. However, upon absorbing a photon, the enol form undergoes an excited-state intramolecular proton transfer (ESIPT), followed by photoisomerization into the diketo form 5. Because the diketo form absorbs in the UV-C/UV-B region rather than UV-A, the sunscreen loses its protective efficacy—a process known as photodegradation. Drug development professionals utilize this exact mechanistic insight to design sterically hindered or electronically modified
β
-diketones that rapidly relax back to the enol ground state, preventing toxic photoproduct accumulation.
References
Vibrational assignment and structure of dibenzoylmethane - A density functional theoretical study
University of British Columbia / Spectrochimica Acta
Synthesis and Keto‐Enol Equilibrium of Aromatic 1,3‐Diketones
European Journal of Chemistry
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel Deriv
Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives
PubMed / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy
Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone
The Journal of Physical Chemistry A - ACS Public
The Crystal Structure and X-Ray Diffraction Analysis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one
Executive Summary 3-Hydroxy-1,3-diphenyl-2-propen-1-one, universally recognized in the literature as dibenzoylmethane (DBM), is a quintessential β-diketone that serves as a foundational building block in coordination che...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Hydroxy-1,3-diphenyl-2-propen-1-one, universally recognized in the literature as dibenzoylmethane (DBM), is a quintessential β-diketone that serves as a foundational building block in coordination chemistry, materials science, and optoelectronics. This technical whitepaper provides an in-depth analysis of the crystallographic properties of DBM, exploring its keto-enol tautomerism, polymorphic crystal structures, and its highly versatile behavior as a bidentate ligand in transition metal and lanthanide complexes.
Chemical Identity and Keto-Enol Tautomerism
In solution, DBM exists in a dynamic equilibrium between its diketo and enol forms. However, upon crystallization into the solid state, the molecule exists almost entirely in its keto-enol tautomeric form: 3-Hydroxy-1,3-diphenyl-2-propen-1-one [1].
This enolization results in the formation of a quasi-aromatic, six-membered malondialdehyde chelate ring, which is rigidly clamped by a strong intramolecular hydrogen bond. The structural parameters of this ring—specifically the carbon-oxygen and carbon-carbon bond lengths—indicate significant electron delocalization, blurring the lines between single and double bonds within the chelate core[2].
Crystallographic Polymorphism and Hydrogen Positioning
DBM is a classic example of crystallographic polymorphism, crystallizing primarily in two distinct space groups depending on the thermodynamic conditions of crystal growth:
Orthorhombic Form: Space group Pbca (or P212121 in certain derivative states)[1][3].
The Centered Hydrogen Phenomenon
A critical challenge in standard X-ray diffraction is the accurate localization of hydrogen atoms. Because X-rays scatter off electron clouds and hydrogen possesses only a single electron (which is heavily pulled into the bonding region), standard Independent Atom Models (IAM) often misrepresent the proton's true position.
Recent high-resolution Single-Crystal X-ray Diffraction (SC-XRD) studies utilizing quantum crystallography and Hirshfeld atom refinement have uncovered a fascinating structural anomaly in DBM. Rather than being covalently attached to a single oxygen atom, the hydroxyl hydrogen atom is mutually bound by the two oxygen atoms, sitting in a centered position[1].
Mechanistic Causality: This centered proton is not merely an isolated molecular feature; it is dictated by the macroscopic crystal packing. Intermolecular π-stacking interactions between the phenyl rings and the malondialdehyde quasi-ring induce a shift in electron density. This delocalization across the chelate core stabilizes a symmetric resonance structure, forcing the proton into a centered, shared position[1].
Mechanistic pathway linking crystal packing to the centered hydrogen atom position.
Advanced X-Ray Diffraction (XRD) Methodology
To empirically validate the structural nuances of DBM (such as the centered hydrogen bond), researchers must employ a rigorous, self-validating SC-XRD protocol. The following methodology outlines the optimal workflow for structural determination.
Protocol: High-Resolution SC-XRD of DBM
Crystal Growth (Slow Evaporation): Dissolve high-purity DBM in a polar solvent (e.g., 90% ethanol). Allow the solution to undergo slow, undisturbed evaporation at room temperature for 5–7 days. This slow thermodynamic growth minimizes lattice defects[2][3].
Crystal Selection and Mounting: Under a polarized light microscope, isolate a single crystal exhibiting sharp, uniform optical extinction. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Rationale: The oil acts as a cryoprotectant and prevents structural degradation via solvent loss.
Cryocooling (100 K): Immediately transfer the mounted crystal to the diffractometer's nitrogen cold stream set to 100 K. Rationale: Cryocooling drastically reduces the thermal atomic displacement parameters (blurring of the electron density map), which is an absolute prerequisite for resolving the subtle electron density of the enolic hydrogen[1].
Data Collection: Utilize a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Collect a full sphere of diffraction data using continuous ω and φ scans to ensure high redundancy[3].
Data Reduction & Absorption Correction: Process the raw diffraction frames using software such as SADABS. Apply an empirical absorption correction based on spherical harmonics to correct for the path-length differences of the X-ray beam through the crystal.
Structure Solution and Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms. For the highest accuracy regarding the enolic proton, bypass the standard riding model and apply Hirshfeld atom refinement[1].
Experimental workflow for Single-Crystal X-ray Diffraction of Dibenzoylmethane.
Coordination Chemistry: DBM as a Structural Ligand
Upon deprotonation, the dibenzoylmethanate anion becomes an exceptionally stable, bidentate ligand capable of forming highly crystalline coordination complexes with a variety of metal centers. The steric bulk of the phenyl rings heavily influences the final crystal packing of these metallo-organic frameworks.
Copper(II) Complexes: Bis(dibenzoylmethane)copper(II), Cu(dbm)₂, crystallizes in the monoclinic system (space group C2/c). The Cu(II) atom is located at a symmetry center and is surrounded by four oxygen atoms from two DBM molecules, forming a perfectly planar square coordination environment. Parallel to the crystallographic b-axis, these planar molecules stack to form molecular columns driven by aromatic π-π interactions[4].
Nickel(II) Complexes: Ni(II) dibenzoylmethanates exhibit remarkable structural diversity. A brown polymorph exists as monomeric square planar [Ni(DBM)₂] (space group C2/c). Conversely, a light-green polymorph forms unique trimeric clusters, [Ni₃(DBM)₆], featuring a linear Ni₃ core with an Ni-Ni distance of ~2.81 Å. When templated with benzene, this trimer crystallizes in the P21/c space group with guest molecules located in the lattice channels[2].
Lanthanide Complexes: In the complex Ho(III) aqua-tris(dibenzoylmethane), Ho-(DBM)₃·H₂O, the structure crystallizes in the R3 space group. The holmium center is seven-coordinate (six oxygens from three DBM ligands and one from a water molecule). Due to the geometric limitations of seven-coordinate systems, the complex relies on complex hydrogen-bonding dynamics between the coordinated water and the ligand oxygens to stabilize the crystal lattice[5].
Quantitative Crystallographic Data
The table below consolidates the unit cell parameters for the native DBM polymorphs and its key metal complexes, derived from rigorous SC-XRD analyses.
The crystallographic analysis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one bridges the gap between fundamental physical chemistry and applied materials science. By leveraging advanced XRD techniques—specifically cryocooling and quantum crystallography—researchers can decode the intricate relationship between macroscopic crystal packing, electron delocalization, and tautomeric equilibrium. Furthermore, the structural predictability of DBM makes it an indispensable ligand for engineering novel transition metal and lanthanide complexes with tailored optoelectronic and magnetic properties.
References
Investigation on growth, structural, spectral, optical, thermal, third order nonlinear optical and DFT studies of dibenzoylmethane single crystal for photonic and optoelectronic applications
Source: ProQuest
URL:3[3]
Synthesis and structure of bis(dibenzoylmethane)copper(II)
Source: ResearchGate (Journal of Chemical Crystallography)
URL:4[4]
Molecular Dynamics Studies of the Ho(III) Aqua-tris(dibenzoylmethane) Complex: Role of Water Dynamics
Source: ACS Publications (Inorganic Chemistry)
URL:5[5]
A new look at two polymorphic crystal structures of dibenzoylmethane: relationship between the crystal packing and the hydrogen atom position revealed by quantum chemistry and quantum crystallography methods
Source: ResearchGate
URL:1[1]
Nickel(II) and Zinc(II) Dibenzoylmethanates: Molecular and Crystal Structure, Polymorphism, and Guest- or Temperature-Induced Oligomerization
Source: ACS Publications (Inorganic Chemistry)
URL:2[2]
thermodynamic stability of 3-Hydroxy-1,3-diphenyl-2-propen-1-one enol tautomer
An In-depth Technical Guide to the Thermodynamic Stability of the 3-Hydroxy-1,3-diphenyl-2-propen-1-one Enol Tautomer Abstract This technical guide provides a comprehensive examination of the thermodynamic stability of t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of the 3-Hydroxy-1,3-diphenyl-2-propen-1-one Enol Tautomer
Abstract
This technical guide provides a comprehensive examination of the thermodynamic stability of the enol tautomer of 3-Hydroxy-1,3-diphenyl-2-propen-1-one, commonly known as dibenzoylmethane (DBM). As a quintessential β-dicarbonyl compound, DBM serves as a model system for understanding the principles of keto-enol tautomerism. We will delve into the structural underpinnings of the enol's remarkable stability, the profound influence of the solvent environment, and the advanced analytical methodologies employed to characterize this equilibrium. This document is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistic understanding of tautomeric systems.
The Phenomenon of Keto-Enol Tautomerism in β-Dicarbonyls
Tautomers are constitutional isomers that readily interconvert, and the most common form of this isomerism in organic chemistry is prototropic tautomerism, which involves the migration of a proton.[1][2] Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[3][4]
For simple ketones like acetone, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, for 1,3-dicarbonyl compounds such as dibenzoylmethane, the equilibrium can dramatically shift to favor the enol tautomer.[3] The stability of the enol form in these systems is not an anomaly but a direct consequence of specific, stabilizing intramolecular interactions.
Dibenzoylmethane exists as a dynamic equilibrium between its keto and enol forms, with the enol form being generally favored in most solvents due to the formation of a stable intramolecular hydrogen bond that creates a six-membered ring.[5]
Structural Arbiters of Enol Stability in Dibenzoylmethane
The pronounced stability of the 3-Hydroxy-1,3-diphenyl-2-propen-1-one enol tautomer is primarily attributed to two synergistic electronic and structural features: intramolecular hydrogen bonding and extended conjugation.
Intramolecular Hydrogen Bonding: A Quasi-Aromatic System
The defining feature of the DBM enol is a strong intramolecular hydrogen bond formed between the enolic hydroxyl proton and the oxygen atom of the adjacent carbonyl group.[6][7] This interaction creates a stable, planar, six-membered pseudo-ring. Numerous spectroscopic and computational studies have characterized this O-H···O bond as exceptionally strong.[6][8] This hydrogen bond significantly lowers the overall energy of the enol tautomer, making it thermodynamically more favorable than the open-chain keto form, which lacks this stabilizing feature. The planarity and electron delocalization within this ring lead to a state of "pseudo-aromaticity," further enhancing its stability.
Extended Conjugation and Resonance Stabilization
The enol form of DBM possesses an extensive network of conjugated π-systems. The C=C double bond of the enol is conjugated with both the carbonyl group and the two flanking phenyl rings. This delocalization of π-electrons over the entire molecular framework results in significant resonance stabilization. This effect is substantially diminished in the keto tautomer, where the sp³-hybridized central carbon atom isolates the two benzoyl groups. The preference for the enol form to exist on the side of an aromatic ring in unsymmetrical β-diketones is due to this enhanced conjugation.
Caption: Keto-enol equilibrium of dibenzoylmethane and key stabilizing factors.
The Influence of Solvent Environment on Tautomeric Equilibrium
The keto-enol equilibrium of dibenzoylmethane is highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[9][10][11] The choice of solvent can modulate the relative stabilities of the tautomers by competing with or promoting the intramolecular hydrogen bond.
Non-polar Solvents (e.g., Chloroform, Carbon Tetrachloride): In non-polar environments, the enol form is overwhelmingly dominant. The lack of solvent interaction allows the intramolecular hydrogen bond to exert its full stabilizing effect. Studies show the enol form is favored over the keto form in non-polar solvents like chloroform.[12][13]
Polar Aprotic Solvents (e.g., DMSO): These solvents are hydrogen bond acceptors and can interact with the enol's hydroxyl group. However, the intramolecular hydrogen bond in DBM is sufficiently strong to resist significant disruption. While the keto form may be slightly more stabilized compared to its state in non-polar solvents, the enol tautomer remains the major species.[14] In polar aprotic solvents such as DMSO, the keto form is favored over the enol form.[12][13]
Polar Protic Solvents (e.g., Methanol, Ethanol): Polar protic solvents can act as both hydrogen bond donors and acceptors. They can form intermolecular hydrogen bonds with both the keto and enol forms, which can disrupt the enol's intramolecular bond. This leads to a more noticeable shift in the equilibrium towards the keto form compared to non-polar solvents.[12]
Table 1: Approximate Tautomeric Composition of Dibenzoylmethane in Various Solvents
Solvent
Dielectric Constant (ε)
Predominant Tautomer
Approximate % Enol
Carbon Tetrachloride
2.2
Enol
>95%
Chloroform-d (CDCl₃)
4.8
Enol
~90-95%
Acetone-d₆
21
Enol
~85%
Dimethyl Sulfoxide-d₆ (DMSO-d₆)
47
Enol
~80%
Methanol-d₄
33
Enol
~75%
Note: Values are approximate and can vary with concentration and temperature.
Methodologies for the Characterization of Tautomeric Equilibria
A multi-faceted analytical approach is required to fully characterize the structure, dynamics, and thermodynamics of the dibenzoylmethane tautomeric system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism in solution.[5][9] The tautomeric interconversion is typically slow on the NMR timescale, allowing for the observation and quantification of distinct signals for each form.[14]
¹H and ¹³C NMR Spectral Data Summary
Tautomer
Assignment
¹H Chemical Shift (δ, ppm) in CDCl₃
¹³C Chemical Shift (δ, ppm)
Enol
OH (enolic)
~17.0 (s, broad)
C=O (enolic) ~185
CH (enolic)
~6.8 (s)
C-OH (enolic) ~185
Ar-H
7.4 - 8.0 (m)
CH (enolic) ~93
Keto
CH₂ (ketonic)
~4.8 (s)
C=O (ketonic) ~195
Ar-H
7.4 - 8.0 (m)
CH₂ (ketonic) ~46
Data compiled from references.[5][15] The exact chemical shifts can vary depending on the solvent and concentration.
Sample Preparation: Accurately weigh 10-20 mg of dibenzoylmethane and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.
Data Acquisition: Utilize a standard single-pulse program (e.g., 'zg30'). Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Quantification: Integrate the signals corresponding to the enolic vinyl proton (~6.8 ppm) and the ketonic methylene protons (~4.8 ppm). The percentage of the enol form can be calculated using the formula:
% Enol = [Integral(enol CH) / (Integral(enol CH) + (Integral(keto CH₂) / 2))] * 100%
Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.
UV-Visible Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules. The extended π-conjugation in the enol tautomer results in a strong absorption band at a longer wavelength (in the UVA range, ~340-350 nm) compared to the keto form, which absorbs at shorter wavelengths (~260-280 nm).[16] This difference allows for the study of the equilibrium, particularly its response to solvent changes.[12][17]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural data in the solid state.[18][19] Studies on dibenzoylmethane have confirmed that it crystallizes in the enol form, revealing a planar molecular structure and providing precise measurements of the O···O distance in the intramolecular hydrogen bond.[6][20] These solid-state structures serve as crucial benchmarks for validating computational models.
Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for a deeper theoretical understanding.[11][21] These methods allow for:
Energy Calculations: Determining the relative electronic and Gibbs free energies of the keto and enol tautomers to predict the equilibrium position.[22]
Geometrical Optimization: Predicting the bond lengths and angles of both tautomers, which can be compared with crystallographic data.
Vibrational Analysis: Calculating vibrational frequencies to aid in the interpretation of IR and Raman spectra, particularly the modes associated with the O-H···O system.[8][23]
Potential Energy Surface Mapping: Simulating the proton transfer pathway between the two oxygen atoms to understand the dynamics and energy barrier of the tautomerization process.[8]
Conclusion and Outlook
The exceptional thermodynamic stability of the 3-Hydroxy-1,3-diphenyl-2-propen-1-one enol tautomer is a textbook example of how intramolecular forces govern molecular structure and properties. The synergy between a strong, quasi-aromatic intramolecular hydrogen bond and an extended π-conjugated system decisively shifts the tautomeric equilibrium away from the keto form. This stability is, however, finely tunable by the solvent environment, highlighting the critical role of solute-solvent interactions.
For professionals in drug development, understanding the tautomeric preferences of lead compounds is paramount. Tautomerism can significantly impact a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its ability to bind to a biological target.[1] The analytical and computational workflows detailed herein provide a robust framework for the comprehensive characterization of such dynamic systems, ensuring that the thermodynamically relevant species is considered throughout the discovery and development pipeline.
References
Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
Olivieri, A. C., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. ScienceDirect. Retrieved March 28, 2026, from [Link]
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed. Retrieved March 28, 2026, from [Link]
Stowell, J. K., et al. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Retrieved March 28, 2026, from [Link]
Belyakov, A. V., et al. (2023). Intramolecular OHO Hydrogen Bonding in Dibenzoylmethane Enol: Raman Spectroscopic and Quantum Chemical Study. MDPI. Retrieved March 28, 2026, from [Link]
Transient Enol Isomers of Dibenzoylmethane and Avobenzone as Efficient Hydrogen Donors toward a Nitroxide Pre-fluorescent Probe. (n.d.). Academia.edu. Retrieved March 28, 2026, from [Link]
Mata, R. A., et al. (2018). Puzzle of the Intramolecular Hydrogen Bond of Dibenzoylmethane Resolved by Molecular Dynamics Simulations. ACS Publications. Retrieved March 28, 2026, from [Link]
Petković, M., & Etinski, M. (2014). Intramolecular OHO bonding in dibenzoylmethane: symmetry and spectral manifestations. RSC Advances. Retrieved March 28, 2026, from [Link]
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). Wiley Online Library. Retrieved March 28, 2026, from [Link]
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC. Retrieved March 28, 2026, from [Link]
Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. (2018). ACS Publications. Retrieved March 28, 2026, from [Link]
A Study of the Tautomerism of β-Dicarbonyl Compounds with Special Emphasis on Curcuminoids. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
Keto enol tautomerism – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 28, 2026, from [Link]
Wojtulewski, S., et al. (2020). A new look at two polymorphic crystal structures of dibenzoylmethane. PubMed. Retrieved March 28, 2026, from [Link]
Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. (2016). ACS Publications. Retrieved March 28, 2026, from [Link]
22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]
UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (2010). PubMed. Retrieved March 28, 2026, from [Link]
Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Retrieved March 28, 2026, from [Link]
Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. (n.d.). Semantic Scholar. Retrieved March 28, 2026, from [Link]
Prediction of Tautomerism by a Hybrid Quantum Chemistry-Quantum Computing Workflow. (2022). arXiv.org. Retrieved March 28, 2026, from [Link]
The molecular structure of dibenzoylmethane. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (2007). ACS Publications. Retrieved March 28, 2026, from [Link]
Transient enol isomers of dibenzoylmethane and avobenzone as efficient hydrogen donors toward a nitroxide pre-fluorescent probe. (2007). PubMed. Retrieved March 28, 2026, from [Link]
Dibenzoylmethane. (n.d.). ATB. Retrieved March 28, 2026, from [Link]
The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). ACS Publications. Retrieved March 28, 2026, from [Link]
What impact does tautomerism have on drug discovery and development? (n.d.). PMC. Retrieved March 28, 2026, from [Link]
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media. Retrieved March 28, 2026, from [Link]
NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science. Retrieved March 28, 2026, from [Link]
Macromolecular Structure Determination by X-ray Crystallography. (n.d.). Elsevier. Retrieved March 28, 2026, from [Link]
Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. (2024). PMC. Retrieved March 28, 2026, from [Link]
An In-depth Technical Guide to the Electronic Absorption Spectra of 3-Hydroxy-1,3-diphenyl-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Hydroxy-1,3-diphenyl-2-propen-1-one 3-Hydroxy-1,3-diphenyl-2-propen-1-one, more commonly known as dibenzoylmethane (DBM)...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Hydroxy-1,3-diphenyl-2-propen-1-one
3-Hydroxy-1,3-diphenyl-2-propen-1-one, more commonly known as dibenzoylmethane (DBM), is an aromatic β-diketone with the chemical formula (C₆H₅CO)₂CH₂.[1][2] It is a naturally occurring compound found as a minor constituent in the root extracts of licorice (Glycyrrhiza glabra) and is structurally related to curcumin.[1][2] DBM has garnered significant scientific interest due to its versatile chemical properties and a wide range of biological activities, including anti-inflammatory and chemopreventive effects.[1]
A primary and commercially significant property of DBM and its derivatives is their ability to absorb ultraviolet (UV) radiation, particularly in the UVA range (320-400 nm).[1][3] This has led to their widespread use as active ingredients in sunscreen products, with the derivative avobenzone (4-tert-butyl-4'-methoxydibenzoylmethane) being a globally recognized UVA filter.[3]
The efficacy of DBM as a UV absorber is intrinsically linked to its electronic structure. Understanding its electronic absorption spectrum is therefore not merely an academic exercise; it is fundamental to optimizing its photoprotective capabilities, predicting its photostability, and elucidating its behavior in various chemical and biological environments. This guide provides a detailed examination of the electronic absorption spectra of DBM, grounded in the principles of its underlying chemical structure and its interaction with its environment.
The Pivotal Role of Keto-Enol Tautomerism
The most critical feature governing the electronic spectrum of DBM is its existence as a mixture of two interconverting isomers, or tautomers: a keto form and an enol form.[1][4]
1,3-diphenylpropane-1,3-dione (Keto form): Contains two benzoyl groups separated by a methylene (-CH₂-) group.
(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one (Enol form): Features a carbon-carbon double bond and a hydroxyl group, which forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.[1][5] This creates a stable, pseudo-aromatic six-membered ring.
In solution and in the gas phase, the equilibrium overwhelmingly favors the stabilized enol tautomer.[1][6] This preference for the enol form is the key to DBM's characteristic spectral properties.[3] The keto-enol equilibrium is dynamic and highly sensitive to environmental factors, most notably the solvent.[4][7]
Caption: Keto-Enol Tautomerism of Dibenzoylmethane.
Analysis of the Electronic Absorption Spectrum
The UV-Vis spectrum of DBM is a composite of the absorption bands from both the keto and enol tautomers, with the enol form dominating the spectrum due to its higher concentration and strong absorption in the UVA range.[3]
Assignment of Absorption Bands
The electronic transitions responsible for UV absorption are primarily π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions.
Enol Tautomer: The highly conjugated system of the enol form, which includes the two phenyl rings and the enone moiety, gives rise to a very strong π→π* transition. This is the main absorption band responsible for its UVA-filtering properties, typically observed with a maximum absorption (λmax) in the range of 340-360 nm.[3][8]
Keto Tautomer: The keto form lacks the extensive conjugation of the enol. Its principal absorption band is also a π→π* transition but occurs at a much shorter wavelength, in the UVC region, typically around 260 nm.[3][8]
The distinct separation of these absorption maxima allows for spectroscopic investigation of the tautomeric equilibrium. Changes that favor the keto form will lead to a decrease in the absorbance around 350 nm and a corresponding increase around 260 nm.[8]
Solvent Effects (Solvatochromism)
Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents.[9] For DBM, the solvent polarity directly influences the position of the keto-enol equilibrium.
Non-polar Solvents (e.g., Cyclohexane, Toluene): These solvents favor the enol tautomer. The intramolecular hydrogen bond of the enol form is most stable in a non-polar environment where there is no competition from solvent molecules for hydrogen bonding. Therefore, in non-polar solvents, the absorption band around 350 nm is at its maximum intensity.[1]
Polar Solvents (e.g., Ethanol, Methanol, Water): Polar solvents, especially those capable of hydrogen bonding (protic solvents), can interact with the carbonyl groups of the keto tautomer, stabilizing it and shifting the equilibrium away from the enol form.[4] This results in a decrease in the intensity of the ~350 nm enol band and an increase in the ~260 nm keto band. Polar solvents can also cause a shift in the λmax of the enol band itself, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift, depending on the relative stabilization of the ground and excited states.[9][10]
Table 1: Influence of Solvent Polarity on the Electronic Absorption of Dibenzoylmethane.
Effect of pH
The pH of an aqueous or partially aqueous solution significantly alters the electronic spectrum of DBM due to the acidic nature of the enolic proton.
In a basic medium, the enol tautomer can be deprotonated to form the enolate anion. This anion possesses an even more delocalized π-electron system than the neutral enol form. The increased delocalization lowers the energy of the π→π* transition, resulting in a bathochromic (red) shift of the main absorption band to a longer wavelength. This change is often accompanied by an increase in molar absorptivity (a hyperchromic effect). The presence of a clear isosbestic point in the spectra at varying pH values indicates a clean equilibrium between two species (e.g., the neutral enol and the enolate anion).[11]
Experimental Protocol for Spectral Acquisition
This section provides a standardized methodology for obtaining the electronic absorption spectrum of DBM. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Caption: Workflow for UV-Vis Spectral Analysis of DBM.
Dissolve it in a chosen solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.
Preparation of Working Solutions:
Perform serial dilutions of the stock solution to prepare a series of working solutions. Concentrations should be chosen to yield absorbance values between 0.1 and 1.0 to ensure adherence to the Beer-Lambert Law. A typical concentration range is 1 µM to 20 µM.
Spectral Acquisition:
Turn on the UV-Visible spectrophotometer and allow the lamps to stabilize.
Set the desired wavelength range (e.g., 200 nm to 450 nm).[4]
Fill one cuvette with the pure solvent to be used as the blank (reference).
Place the blank cuvette in the spectrophotometer and record a baseline correction.
Replace the blank cuvette with a cuvette containing one of the working solutions.
Record the absorption spectrum.
Rinse the sample cuvette thoroughly with the next solution before filling to avoid cross-contamination. Repeat the measurement for all working solutions.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) for the prominent peaks.
Plot absorbance at λmax versus concentration. The data should yield a straight line passing through the origin, confirming the Beer-Lambert Law is obeyed.
The slope of this line corresponds to the molar absorptivity (ε), a quantitative measure of how strongly the compound absorbs light at that wavelength.
Conclusion
The electronic absorption spectrum of 3-Hydroxy-1,3-diphenyl-2-propen-1-one is fundamentally dictated by the dynamic equilibrium between its keto and enol tautomers. The predominance of the intramolecularly hydrogen-bonded enol form is responsible for its signature strong absorption in the UVA range, making it a cornerstone of photoprotection science. The sensitivity of this equilibrium to solvent polarity and pH provides a powerful tool for probing its molecular environment and reactivity. A thorough understanding of these spectral characteristics, obtained through rigorous experimental protocols, is essential for professionals in drug development and materials science seeking to harness and optimize the unique photophysical properties of this versatile molecule.
References
BenchChem. (n.d.). Spectroscopic Analysis of Complex Beta-Diketones. Technical Support Center.
BenchChem. (n.d.). A Comparative Analysis of the UV Absorption Spectra of Dibenzoylmethane and Avobenzone.
ResearchGate. (n.d.). Synthesis and spectroscopic examination of various substituted 1,3-dibenzoylmethane, active agents for UVA/UVB photoprotection. Request PDF.
BenchChem. (n.d.). An In-depth Technical Guide to Dibenzoylmethane: Properties, Synthesis, and Applications.
Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-9.
Hansen, P. E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 22(9), 1438.
OSTI.GOV. (1982). Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones.
ResearchGate. (n.d.). Spectroscopic study of hydrogen bonding in the enol form of β-diketones—I. Vibrational assignment and strength of the bond.
ResearchGate. (n.d.). Solid-state hydrogen-bonding self-assemblies and keto–enol tautomerism of 1,3-dipyrrolyl-1,3-propanediones. Request PDF.
ResearchGate. (n.d.). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Request PDF.
Wikipedia. (n.d.). Solvatochromism.
MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones.
ResearchGate. (n.d.). pH effect on the absorption and emission spectra.
BenchChem. (n.d.). Photodegradation of Dibenzoylmethane. Technical Support Center.
European Journal of Chemistry. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments.
Photophysical Properties of 3-Hydroxy-1,3-diphenyl-2-propen-1-one Derivatives: Mechanisms, Modifications, and Applications
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary 3-Hydroxy-1,3-diphenyl-2-propen-1-one is the highly conjugated...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
3-Hydroxy-1,3-diphenyl-2-propen-1-one is the highly conjugated, chelated enol tautomer of 1,3-diphenyl-1,3-propanedione (commonly known as dibenzoylmethane, or DBM). In solution, the enol form predominates over the β-diketo form due to stabilization from a strong intramolecular hydrogen bond. This distinct structural motif imparts exceptional photophysical properties, most notably Excited-State Intramolecular Proton Transfer (ESIPT) and potent UVA absorption.
As a Senior Application Scientist, I have structured this guide to move beyond mere observation, detailing the causality behind the photophysics of DBM derivatives. By understanding how structural modifications—such as halogenation, boron chelation, and lanthanide coordination—alter the excited-state dynamics, researchers can rationally design next-generation UVA filters, mechanofluorochromic materials, and luminescent probes.
Core Photophysical Mechanisms: The ESIPT Cycle
The fundamental photophysics of 3-hydroxy-1,3-diphenyl-2-propen-1-one derivatives are governed by the ultrafast ESIPT process. In the ground state (
S0
), the enol tautomer features a strong intramolecular hydrogen bond between the hydroxyl donor and the carbonyl acceptor.
Upon UV excitation to the first singlet excited state (
S1
), a massive redistribution of electron density occurs. The hydroxyl proton becomes significantly more acidic, while the carbonyl oxygen becomes more basic. This thermodynamic driving force triggers a barrierless, sub-picosecond proton transfer, yielding an excited keto tautomer (
K∗
)[1][2].
The
K∗
state rapidly decays back to the ground state keto form (
K0
) predominantly via non-radiative pathways (conical intersections), followed by a thermal reverse proton transfer to regenerate the original enol. This efficient non-radiative decay cycle is the exact mechanism that makes DBM derivatives (like Avobenzone) exceptionally effective, though sometimes photochemically unstable, UV filters[3].
Figure 1: The 4-level photochemical cycle illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) in DBM derivatives.
Structural Derivatization & Photophysical Tuning
To harness DBM derivatives for applications requiring high luminescence (e.g., OLEDs, bio-imaging) rather than UV dissipation, the ESIPT pathway must be blocked or modified.
Boron Difluoride (
BF2
) Complexation
By replacing the enol proton with a
BF2
group, the molecule is locked into a rigid, planar conformation. This structural rigidification completely shuts down the ESIPT pathway and minimizes non-radiative decay caused by molecular vibrations. Consequently,
BF2
-DBM derivatives exhibit intense blue-violet to green fluorescence with quantum yields (
ΦF
) ranging from 0.48 to 0.84[4]. Furthermore, in the solid state or when embedded in polymer matrices like polylactide (PLA), these complexes display unusual room-temperature phosphorescence (RTP) and delayed fluorescence due to restricted oxygen quenching and stabilized triplet states[5].
Lanthanide Coordination (The Antenna Effect)
3-Hydroxy-1,3-diphenyl-2-propen-1-one is an exceptional "antenna" ligand for sensitizing lanthanide ions, particularly Europium (
Eu3+
) and Samarium (
Sm3+
). Because f-f transitions in lanthanides are Laporte-forbidden (resulting in extremely low direct absorption), the DBM ligand acts as the primary light harvester.
The photophysical cascade is highly dependent on the triplet state energy of the DBM derivative (determined to be ~68.3 kcal/mol)[3]. Upon UV absorption, the DBM ligand undergoes intersystem crossing (ISC) to its triplet state (
T1
). Because the
T1
energy level of DBM sits perfectly above the emissive
5D0
level of
Eu3+
, efficient Dexter/Förster energy transfer occurs, resulting in sharp, intense red emission at 612 nm[6][7].
Figure 2: The Antenna Effect workflow demonstrating energy transfer from the DBM ligand to a Europium ion.
Quantitative Photophysical Data
The table below summarizes the critical photophysical parameters of key 3-hydroxy-1,3-diphenyl-2-propen-1-one derivatives and their complexes, demonstrating the profound impact of structural rigidification and metal coordination.
Enhanced energy transfer due to 4 DBM ligands saturating the coordination sphere[6][7].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis and photophysical characterization of highly emissive DBM derivatives.
Protocol A: Synthesis of Difluoroboron Dibenzoylmethane (
BF2
-DBM)
Causality Note: The addition of boron trifluoride etherate to the enol form of DBM forces the displacement of the enol proton, creating a rigid, six-membered chelate ring that eliminates the ESIPT non-radiative pathway.
Preparation: Dissolve 1.0 equivalent of the chosen 3-hydroxy-1,3-diphenyl-2-propen-1-one derivative (e.g., 4,4'-dimethoxydibenzoylmethane) in anhydrous dichloromethane (
CH2Cl2
) under an inert nitrogen atmosphere.
Activation: Add 1.2 equivalents of boron trifluoride diethyl etherate (
BF3⋅OEt2
) dropwise to the stirring solution at room temperature.
Reaction: Stir the mixture continuously for 12–24 hours. The reaction progress can be monitored via TLC (loss of the highly UV-active starting material spot and appearance of a fluorescent product spot).
Purification: Concentrate the crude mixture under reduced pressure to yield a dark yellow foam. Recrystallize the crude product from an acetone/hexanes or ethyl acetate/hexanes mixture[5].
Validation: Confirm boronation via
1H
NMR. The characteristic enol proton peak (typically around 16.99 ppm in
CDCl3
) will completely disappear, and the methine proton (
−C(Ar)=CH−
) will shift downfield (e.g., from 6.81 to 7.12 ppm)[5].
Protocol B: Synthesis of Tetrakis
[Eu(DBM)4]−
Complex
Causality Note: Using a tetrakis configuration rather than a ternary one excludes water molecules from the inner coordination sphere of the
Eu3+
ion. Water contains high-frequency O-H oscillators that quench lanthanide luminescence via multi-phonon relaxation.
Ligand Deprotonation: Dissolve 4.0 equivalents of 1,3-diphenyl-1,3-propanedione in absolute ethanol. Add 4.0 equivalents of a base (e.g., piperidine) to deprotonate the ligand, forming the highly reactive enolate[8].
Metal Complexation: Slowly add 1.0 equivalent of Europium(III) chloride hexahydrate (
EuCl3⋅6H2O
) dissolved in a minimum amount of ethanol to the stirring ligand solution.
Precipitation: Stir the mixture at 60 °C for 2 hours. A crystalline precipitate of the piperidinium
[Eu(DBM)4]
complex will form.
Isolation: Filter the precipitate, wash sequentially with cold ethanol and diethyl ether, and dry under vacuum.
Validation: Measure the absolute quantum yield using an integrating sphere to confirm the absence of inner-sphere water quenching (expected solid-state
ΦF≈
75%)[6].
Sample Preparation: Prepare optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) of the synthesized complexes in spectroscopic grade solvents (e.g.,
CH2Cl2
) to prevent inner-filter effects and self-absorption[5].
Quantum Yield Measurement: Calculate the fluorescence quantum yield (
ΦF
) relative to a standard (e.g., anthracene in EtOH,
ΦF
= 0.27) using the comparative method, ensuring refractive index corrections are applied for the different solvents[5].
Lifetime Acquisition: Utilize Time-Correlated Single Photon Counting (TCSPC) to measure fluorescence lifetimes.
BF2
-DBM derivatives typically exhibit lifetimes in the 1.7 to 2.2 ns range[4], whereas
Eu3+
complexes will show microsecond to millisecond decay kinetics due to the forbidden nature of f-f transitions.
References
Photochemical and photophysical properties of dibenzoylmethane derivatives within protein
rsc.org[Link]
Role of Boron in the Polymer Chemistry and Photophysical Properties of Difluoroboron−Dibenzoylmethane Polylactide
acs.org[Link]
Study of thermal and optical properties of dibenzoylmethane Eu(III) organic complexes
semanticscholar.org[Link]
Electronic Structure and Optical Properties of Boron Difluoride Dibenzoylmethane Derivatives
researchgate.net[Link]
Syntheses, Crystal Structure and Photoluminescence Properties of Piperidinium Tetrakis (1,3-Diphenyl-1,3-Propanedionato) Europate(III) Complex and Its Two Different Crystals
scirp.org[Link]
Unfolding the Photophysical Behavior of Luminescent Polymeric Films Containing β-Diketonate Tetrakis EuIII Complexes
smu.edu[Link]
Near Attack Conformation as Strategy for ESIPT Modulation for White-Light Generation
acs.org[Link]
Stepwise Excited-State Intramolecular Double Proton Transfer in 1,8-Dihydroxynaphthalene-2,7-dicarbaldehyde
acs.org[Link]
A Researcher's Guide to the Computational Modeling of 3-Hydroxy-1,3-diphenyl-2-propen-1-one Molecular Orbitals
Executive Summary This technical guide provides a comprehensive, in-depth protocol for the computational modeling of molecular orbitals for 3-Hydroxy-1,3-diphenyl-2-propen-1-one, a chalcone of significant interest in med...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical guide provides a comprehensive, in-depth protocol for the computational modeling of molecular orbitals for 3-Hydroxy-1,3-diphenyl-2-propen-1-one, a chalcone of significant interest in medicinal chemistry. Moving beyond a simple list of instructions, this document elucidates the causal reasoning behind critical methodological choices, grounding the entire workflow in the principles of scientific integrity and self-validation. We will leverage Density Functional Theory (DFT), a powerful quantum mechanical method, to explore the electronic landscape of this molecule. The primary focus will be on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding the energy and spatial distribution of these orbitals is paramount, as they govern the molecule's reactivity, stability, and potential as a pharmacophore.[1][2][3] This guide is designed for researchers, computational chemists, and drug development professionals seeking to apply robust computational techniques to predict and understand molecular behavior.
Introduction: The "Why" Behind Modeling a Chalcone
3-Hydroxy-1,3-diphenyl-2-propen-1-one is a member of the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by an α,β-unsaturated carbonyl system.[4][5] Chalcones are ubiquitous in nature and serve as vital precursors in the biosynthesis of flavonoids. Their versatile structure has made them a subject of intense research, demonstrating a wide array of biological activities.[6][7]
The electronic properties of a molecule are the primary determinants of its chemical behavior. Computational modeling, specifically the analysis of molecular orbitals, provides a window into this electronic structure. For a molecule like 3-Hydroxy-1,3-diphenyl-2-propen-1-one, this analysis is not merely academic. It allows us to:
Predict Reactivity: The distribution and energy of the HOMO and LUMO can pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively.[8]
Understand Electronic Transitions: The energy gap between the HOMO and LUMO is fundamental to a molecule's light-absorbing properties and is crucial for applications in materials science.[3][9]
Inform Drug Design: By understanding the electronic profile and reactivity of the chalcone, we can hypothesize how it might interact with biological targets, such as enzymes or receptors, a critical step in rational drug design.[1][2]
This guide will employ Density Functional Theory (DFT) as our computational engine, a method that offers an optimal balance of accuracy and computational cost for systems of this size.[10][11]
Theoretical Foundation: DFT and Frontier Molecular Orbital Theory
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] Its central tenet, established by the Hohenberg-Kohn theorems, is that the properties of a system can be determined from its ground-state electron density.[12] This is a conceptual leap from traditional wavefunction-based methods, as it works with a function of three spatial coordinates rather than the 3N coordinates of a full N-electron wavefunction.
In practice, we use approximations for the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. The choice of functional is critical for accuracy.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. B3LYP is widely used and has a long track record of providing reliable results for a broad range of organic molecules and is a common choice for chalcone studies.[13][14][15][16]
M06-2X: This is a high-nonlocality functional from the "Minnesota" family, which is well-parameterized to handle non-covalent interactions and is also an excellent choice for main-group thermochemistry and kinetics.[12][17][18]
The choice of basis set is equally important. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy at a greater computational cost.
Pople-style basis sets (e.g., 6-311++G(d,p)): This notation indicates a triple-zeta basis set, which is generally recommended for reliable energy calculations.[19] The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing lone pairs and anions. The "(d,p)" indicates the addition of polarization functions, which allow for non-spherical distortion of the orbitals, essential for describing chemical bonds accurately.[20][21]
Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species.[3]
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor.[3][22] The energy of the HOMO (EHOMO) is related to the molecule's ionization potential; a higher (less negative) EHOMO indicates a greater willingness to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It acts as an electron acceptor.[3][22] The energy of the LUMO (ELUMO) is related to the electron affinity; a lower (more negative) ELUMO indicates a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[2][23] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[22] Conversely, a small gap suggests the molecule is more reactive and easily polarizable.[22][24]
A Self-Validating Computational Protocol
This section details a step-by-step methodology for calculating and analyzing the molecular orbitals of 3-Hydroxy-1,3-diphenyl-2-propen-1-one. Each step includes a causal explanation to ensure the protocol is both robust and understandable. The workflow is designed to be self-validating, incorporating checks to ensure the physical and chemical relevance of the results.
Caption: Computational workflow for molecular orbital analysis.
Step 1: Building the Initial Molecular Structure
Action: Construct the 3D chemical structure of (Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one.[25] Use molecular building software such as GaussView, Avogadro, or ChemDraw.
Rationale: An accurate initial 3D representation is the necessary starting point for any quantum chemical calculation. While the subsequent optimization will refine the geometry, a reasonable starting structure accelerates convergence.
Step 2: Geometry Optimization
Action: Perform a geometry optimization calculation. This process systematically alters the bond lengths, angles, and dihedrals to find the structure with the minimum potential energy.
Protocol: Use a reliable but computationally efficient level of theory. For a molecule of this size, B3LYP with a Pople-style double-zeta basis set like 6-31G(d) is a well-established starting point.[6][19]
Causality: It is fundamentally incorrect to analyze the electronic properties of an arbitrary, non-optimized structure. The molecular orbitals are highly dependent on the molecular geometry. Optimization ensures that the subsequent calculations correspond to a physically realistic, stable conformation of the molecule.[10]
Step 3: Frequency Calculation (The Self-Validation Step)
Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).
Protocol: Check the output of the calculation for imaginary frequencies.
Trustworthiness: This is the most critical validation step in the protocol. A true minimum on the potential energy surface will have zero imaginary frequencies.[10][26] If one or more imaginary frequencies are present, it indicates that the structure is a transition state or a saddle point, not a stable minimum. In such a case, the geometry must be further refined before proceeding. This step ensures the trustworthiness of the optimized structure.
Step 4: Single-Point Energy and Molecular Orbital Calculation
Action: Using the validated, optimized geometry from Step 3, perform a single-point energy calculation. This calculation does not change the geometry but computes the energy and electronic properties with higher precision.
Protocol: Employ a more robust level of theory and a larger basis set. A recommended combination is B3LYP with the 6-311++G(d,p) basis set.[9][20] This provides a more accurate description of the electron distribution, which is essential for quantitative analysis of the molecular orbitals.
Causality: We separate optimization and the final electronic property calculation for efficiency. Finding the minimum energy structure (optimization) is computationally demanding. Once this structure is found and validated, we can afford to use a more "expensive" but more accurate method to calculate the electronic properties without the added cost of re-optimizing the geometry.
Step 5: Data Extraction
Action: Parse the output file (typically a .log or .out file) from the Gaussian calculation to extract key quantitative data.[27]
Protocol: Locate the section listing the energies of the alpha and beta molecular orbitals. Identify the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital) and record their energy values in electron volts (eV) or Hartrees. Calculate the HOMO-LUMO energy gap.
Step 6: Visualization of Molecular Orbitals
Action: Generate visual representations of the HOMO and LUMO.
Protocol: Use the checkpoint file (.chk) generated by Gaussian with a visualization program like GaussView.[28][29][30][31] Generate "cube" files for the HOMO and LUMO, which store the value of the orbital at each point in a 3D grid. Render these cubes as isosurfaces.[32]
Causality: A numerical energy value is only part of the story. Visualizing the orbitals is crucial for a qualitative understanding. The 3D plots show where the electron density is concentrated for a given orbital, revealing the regions of the molecule that are electron-rich (HOMO) or electron-poor (LUMO).[28][33]
Results and Scientific Interpretation
The data derived from this protocol allows for a deep understanding of the chalcone's electronic character.
Quantitative Data Summary
The following table presents a template for summarizing the key quantum chemical descriptors calculated from the single-point energy output. These descriptors provide a quantitative measure of the molecule's reactivity.
HOMO Analysis: An examination of the HOMO surface will reveal the regions of highest electron density. For 3-Hydroxy-1,3-diphenyl-2-propen-1-one, the HOMO is typically localized over the π-system of the cinnamoyl group and the phenyl rings.[8] These electron-rich areas are the most probable sites for attack by electrophiles.
LUMO Analysis: The LUMO surface highlights the electron-deficient regions. In chalcones, the LUMO often shows significant contributions from the α,β-unsaturated carbonyl system.[8] This indicates that the carbonyl carbon and the β-carbon are susceptible to nucleophilic attack.
The Relationship Between Electronic Structure and Reactivity
Caption: Relationship between FMOs, energy gap, and chemical reactivity.
The calculated HOMO-LUMO gap (ΔE) is a powerful predictor of chemical reactivity. A small gap, often seen in molecules with extensive conjugated π-systems like chalcones, signifies that less energy is required to promote an electron from the HOMO to the LUMO.[22] This ease of electronic excitation corresponds to higher chemical reactivity and lower kinetic stability.[21][35] This information is invaluable in drug development, as it can help predict metabolic stability or the likelihood of covalent interactions with biological targets.
Conclusion
This guide has outlined a robust, self-validating protocol for the computational modeling of the molecular orbitals of 3-Hydroxy-1,3-diphenyl-2-propen-1-one using Density Functional Theory. By following this workflow, researchers can move beyond simple data generation to achieve a nuanced understanding of the molecule's electronic structure. The insights gained from analyzing the Frontier Molecular Orbitals—their energies, spatial distributions, and the gap between them—provide a powerful predictive framework for understanding the chemical reactivity, stability, and potential biological activity of this important chalcone. This approach embodies the principles of modern computational chemistry, where theoretical calculations serve as an indispensable partner to experimental investigation in the pursuit of scientific discovery.
References
Visualization of Molecular Orbitals using GaussView. (n.d.).
Mayer, A. M., et al. (2007). Density functional theory study of the conformational, electronic, and antioxidant properties of natural chalcones. The Journal of Physical Chemistry A, 111(8), 1426-1437.
Kennerly, W. W. (2016, June 6). How to Visualize Molecular Orbitals on GaussView.
Mayer, A. M., et al. (2007). Density Functional Theory Study of the Conformational, Electronic, and Antioxidant Properties of Natural Chalcones. The Journal of Physical Chemistry A, 111(8), 1426-1437. [Link]
Ashburn, B. (2019). Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Computational Chemistry, 7, 106-120. [Link]
Al-Otaibi, J. S., et al. (2024). Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. Scientific Reports, 14(1), 16429. [Link]
YouTube. (2024, November 18). Visualizing Molecular Orbitals (with GaussView). Retrieved from [Link]
Hashmi, M. A. (2025, August 13). How to Visualize Molecular Orbitals (MOs) from Cube Files in GaussView & VMD. Retrieved from [Link]
Hashmi, M. A. (2021, January 24). Visualizing Molecular Orbitals and Electrostatic Potential Maps. Retrieved from [Link]
YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. Retrieved from [Link]
Hidayah, N., et al. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Indonesian Journal of Chemistry, 21(4), 845-852.
Introduction to Gaussian program. (n.d.).
Mandi, P. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Drug and Alcohol Research.
Wikipedia. (n.d.). Gaussian (software). Retrieved from [Link]
da Silva, A. B. F., et al. (2006). Chemical shifts calculations on aromatic systems: A comparison of models and basis sets. Journal of Molecular Structure: THEOCHEM, 769(1-3), 159-163.
Ali, H., et al. (2023). Synthesis and Theoretical Studies of Organic Chalcone Compound for Potential Optoelectronics Properties.
Antony, J., & Grimme, S. (2008). Implementation and Performance of DFT-D with Respect to Basis Set and Functional for Study of Dispersion Interactions in Nanoscale Aromatic Hydrocarbons. Journal of Chemical Theory and Computation, 4(11), 1929-1940. [Link]
McKerrall, S. (n.d.). Modern Computational Organic Chemistry. Baran Lab Group Meeting.
Gaussian Software for Molecular Modeling. (n.d.).
Lee, J., & Choi, S. (2021). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Organic Chemistry Frontiers, 8(18), 5165-5181. [Link]
ResearchGate. (2016, August 22). How do I use Gaussian to figure out which atomic orbitals make up each molecular orbital? Retrieved from [Link]
da Silva, G. F. S., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society.
Hansen, A., et al. (2018). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Advances, 8(30), 16567-16576. [Link]
Imtiaz, F., et al. (2026). Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. Digital Discovery. [Link]
Kim, H. P., et al. (2019). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 24(12), 2327. [Link]
S. S. S. R., Krishna, et al. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Applicable Chemistry.
Mecibah, W., et al. (2019). THEORETICAL STUDY OF CHALCONE DERIVATIVES AS CORROSION INHIBITORS FOR ALUMINUM IN ACIDIC ENVIRONMENT. Journal of the Serbian Chemical Society, 84(6), 633-648.
Parveen, N., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science, 9(4), 629-645. [Link]
Kumar, D., et al. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(2), 2235-2250.
ORCA Input Library. (n.d.). Basis sets. Retrieved from [Link]
WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]
Chandler, D. L. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]
Poater, J., et al. (2001). Conceptual and Computational DFT in the Study of Aromaticity. Chemical Reviews, 101(5), 1339-1379. [Link]
Kunciw, D. J. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Springer Nature Experiments. [Link]
PubChem. (n.d.). 3-Hydroxy-1,3-diphenyl-2-propen-1-one. Retrieved from [Link]
Sivajeyanthi, P., et al. (2017). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. IUCrData, 2(10), x171490. [Link]
Kaya, S., et al. (2022). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry - Section A, 61(1), 1-10.
PDF. (2021, January 7). Synthesis And Biological Evaluation Of 1, 3-Diphenyl -2-Propenone Derivatives.
Muthu, S., & Prabu, S. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. Trends in Sciences, 19(21), 6032.
Guezguez, R., et al. (2017). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. Journal of the Iranian Chemical Society, 14(10), 2209-2217.
Mittal, P., et al. (2021). A comprehensive study on molecular geometry, optical, HOMO-LUMO, and nonlinear properties of 1,3-diphenyl-2-propen-1-ones chalcone and its derivatives for optoelectronic applications: A computational approach. Journal of Molecular Structure, 1228, 129739.
Lee, J. H., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry Letters, 17(12), 3331-3335.
ResearchGate. (n.d.). Synthesis of (2e) - 1, 3-diphenyl-2-propene-1-one derivatives and evaluation of its antioxidant and anti-parkinsonism activity.
Al-Buriahi, A. K., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Molecules, 26(12), 3624. [Link]
Arshad, M., et al. (2014). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. The Scientific World Journal, 2014, 689134. [Link]
Tan, S. Y., et al. (2019). Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate.
Structural Dynamics and Reactivity of 3-Hydroxy-1,3-diphenyl-2-propen-1-one: A Comprehensive Technical Guide
Executive Summary 3-Hydroxy-1,3-diphenyl-2-propen-1-one, more commonly recognized in the literature by its tautomeric designation dibenzoylmethane (DBM) , is a highly versatile aromatic β -diketone[1]. While structurally...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Hydroxy-1,3-diphenyl-2-propen-1-one, more commonly recognized in the literature by its tautomeric designation dibenzoylmethane (DBM) , is a highly versatile aromatic
β
-diketone[1]. While structurally simple, its unique physicochemical properties—driven by a highly stabilized keto-enol tautomerism—make it a critical scaffold in medicinal chemistry, materials science, and photochemistry. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, mechanistic understanding of its chemical behavior, synthesis protocols, and biological applications.
Structural Dynamics: The Keto-Enol Equilibrium
The defining chemical characteristic of 3-hydroxy-1,3-diphenyl-2-propen-1-one is its tautomeric equilibrium. Although systematically named 1,3-diphenyl-1,3-propanedione (the keto form), the compound predominantly exists as the enol tautomer in solution and solid states[1].
Mechanistic Causality: The enol form is thermodynamically favored due to two primary factors:
Intramolecular Hydrogen Bonding: The enolic proton forms an extremely strong, low-barrier intramolecular O-H···O hydrogen bond, creating a highly stable, pseudo-aromatic six-membered ring[2].
Extended
π
-Conjugation: The enol double bond allows for continuous
π
-electron delocalization across both flanking phenyl rings, significantly lowering the overall energy of the molecule[1].
This equilibrium is highly solvent-dependent; non-polar solvents heavily shift the equilibrium toward the enol form by preventing competitive intermolecular hydrogen bonding with the solvent[3].
Logical Relationship: Keto-Enol Tautomerism and Reactivity Pathways
Physicochemical Profile
To facilitate experimental design, the core quantitative data for the enol form is summarized below.
Table 1: Physicochemical Properties of 3-Hydroxy-1,3-diphenyl-2-propen-1-one
The reactivity of 3-hydroxy-1,3-diphenyl-2-propen-1-one is dictated by its ability to form a highly stabilized enolate anion.
Metal Chelation: Deprotonation yields a bidentate ligand that readily coordinates with transition metals (e.g., Ni²⁺, Cu²⁺) to form neutral, highly stable, planar six-membered metallacycles[7].
Photochemical Stability: The extended conjugated system allows the molecule to absorb high-energy UV radiation (290-400 nm)[1]. The absorbed energy is safely dissipated as heat through a reversible photoisomerization mechanism, making it a foundational scaffold for industrial PVC stabilizers and cosmetic UV filters (e.g., Avobenzone)[8],[5].
Experimental Methodology: Synthesis and Purification
The standard synthesis of 3-hydroxy-1,3-diphenyl-2-propen-1-one utilizes a crossed-Claisen condensation between acetophenone and ethyl benzoate[3]. The following protocol is designed as a self-validating system to ensure high yield and purity.
Step-by-Step Protocol
Preparation of the Base Suspension: Suspend 1.5 equivalents of Sodium Hydride (NaH) in dry toluene under a strict nitrogen atmosphere.
Causality: Moisture must be rigorously excluded. Water will not only quench the NaH but also hydrolyze the ethyl benzoate into unreactive benzoic acid, drastically reducing yields.
Condensation Reaction: Heat the suspension to 80-100 °C. Add a stoichiometric mixture of acetophenone and ethyl benzoate dropwise over 2-3 hours[8].
Causality: Dropwise addition ensures the concentration of unreacted acetophenone remains low, preventing unwanted aldol self-condensation side reactions.
Acidic Quench and Aqueous Workup: Cool the reaction mixture to room temperature and carefully quench with dilute HCl to protonate the enolate. Separate the organic layer and wash with successive portions of 5% aqueous sodium bicarbonate[1].
Self-Validation: Continue washing until carbon dioxide evolution completely ceases. This visual cue guarantees the removal of all residual acid.
Isolation and Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure. Recrystallize the crude solid from methanol.
Self-Validation: Verify purity by confirming a sharp melting point of 77-79 °C[5]. Furthermore, ¹H NMR (in CDCl₃) must show a highly deshielded enolic proton at ~16.8 ppm and a vinylic proton at ~6.8 ppm, confirming the enol architecture[9].
In medicinal chemistry, 3-hydroxy-1,3-diphenyl-2-propen-1-one and its derivatives are heavily investigated for their structural similarity to curcumin. A primary mechanism of action is the modulation of the Nrf2/Keap1 signaling pathway[1]. The enol/enone system acts as a mild electrophile, alkylating specific sensor cysteine residues on the Keap1 repressor protein. This alkylation induces a conformational change that releases Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate cytoprotective enzymes (e.g., HO-1, NQO1)[1].
Signaling Pathway: Nrf2-Mediated Cytoprotection by DBM
References
BenchChem - An In-depth Technical Guide to Dibenzoylmethane: Properties, Synthesis, and Applications.1
Google Patents - US4562067A - Preparation of novel dibenzoylmethane derivative sunscreen agents.8
AWS / Literature Extraction - Preparation of β-Keto esters and β-Diketones.9
European Journal of Chemistry - Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters.3
MDPI - Intramolecular OHO Hydrogen Bonding in Dibenzoylmethane Enol: Raman Spectroscopic and Quantum Chemical Study.2
Sci-Hub / Journal of Coordination Chemistry - NICKEL(II) COMPLEXES OF DIBENZOYLMETHANE AND N-BENZYLETHYLENEDIAMINE.7
GreenChem Industries - Dibenzoylmethane: Key Properties & Applications in Plastic and Rubber Industries.5
BenchChem - An In-depth Technical Guide to Dibenzoylmethane (Properties).4
ResearchGate - UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones.6
Synthesis and Characterization of 3-Hydroxy-1,3-diphenyl-2-propen-1-one Metal Complexes: A Comprehensive Guide for Luminescent and Therapeutic Applications
Executive Summary & Mechanistic Insights The compound 3-hydroxy-1,3-diphenyl-2-propen-1-one is the IUPAC designation for the highly stable enol tautomer of 1,3-diphenyl-1,3-propanedione, universally known as dibenzoylmet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Insights
The compound 3-hydroxy-1,3-diphenyl-2-propen-1-one is the IUPAC designation for the highly stable enol tautomer of 1,3-diphenyl-1,3-propanedione, universally known as dibenzoylmethane (DBM) [1]. In solution, DBM predominantly exists in this enol form, stabilized by a robust intramolecular hydrogen bond that creates a pseudo-aromatic six-membered ring[1].
As a Senior Application Scientist, it is critical to understand that the utility of DBM lies not just in its structure, but in its causality as a bidentate monoanionic (O,O'-donor) ligand. Upon deprotonation, the resulting dibenzoylmethanate anion forms highly stable, six-membered chelate rings with a vast array of transition and lanthanide metal ions[2].
The choice of the central metal ion fundamentally dictates the application of the resulting complex:
Luminescent Materials (Lanthanides): Lanthanide ions (e.g., Eu³⁺) suffer from notoriously low molar absorption coefficients. DBM circumvents this via the "Antenna Effect" . The highly conjugated DBM ligand efficiently absorbs UV radiation and undergoes intersystem crossing to its triplet state, subsequently transferring this energy to the emissive 4f states of the europium ion, yielding intense, long-lived red luminescence ideal for OLEDs and time-resolved bio-imaging[2].
Therapeutic Agents (Transition Metals): Complexation with transition metals like Cu(II), Ni(II), and Co(II) significantly alters the lipophilicity of the DBM core, facilitating cellular membrane permeation. These complexes exhibit potent biological activities, including anticancer cytotoxicity and antibacterial efficacy, often driven by DNA intercalation or the generation of reactive oxygen species (ROS)[2][3].
Mechanistic pathway of DBM tautomerization, metal coordination, and downstream applications.
Quantitative Data & Physicochemical Properties
The synthesis of these complexes yields distinct, analytically verifiable physical properties. The table below summarizes the expected quantitative data for standard DBM-metal syntheses, serving as a baseline for quality control[2][4].
Metal Ion
Complex Formula
Typical Yield
Visual Appearance
Key IR Shift (
νC=O
)
Primary Application
Eu(III)
[Eu(DBM)₃(H₂O)₂]
75–85%
Pale Yellow / White
~1590 cm⁻¹
Luminescence, OLEDs
Cu(II)
[Cu(DBM)₂]
80–90%
Deep Green / Brown
~1595 cm⁻¹
Anticancer, Antibacterial
Ni(II)
[Ni(DBM)₂(H₂O)₂]
70–80%
Light Green
~1598 cm⁻¹
Catalysis, Thermal Studies
Co(II)
[Co(DBM)₂(H₂O)₂]
65–75%
Orange / Red
~1592 cm⁻¹
Biological Assays
Note: The free ligand (DBM) exhibits a characteristic
νC=O
stretch at ~1605 cm⁻¹. The bathochromic shift to <1600 cm⁻¹ is a primary indicator of successful metal coordination.
Experimental Protocols: Self-Validating Workflows
The following protocols are designed with built-in causality—each step includes the chemical rationale and a self-validating checkpoint to ensure the integrity of the synthesis.
Protocol A: Synthesis of Luminescent Europium(III) Complex[Eu(DBM)₃]
Rationale: Lanthanide coordination requires a slightly basic environment to fully deprotonate the enol form of DBM without precipitating europium hydroxide.
Ligand Solubilization: Dissolve 3.0 mmol (0.672 g) of pure 3-hydroxy-1,3-diphenyl-2-propen-1-one (DBM) in 30 mL of warm absolute ethanol.
Deprotonation: Slowly add dilute sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) dropwise until the pH reaches approximately 7.5 to 8.0[2]. Checkpoint: The solution should remain clear; a slight yellowing indicates the formation of the enolate anion.
Metal Addition: In a separate vial, dissolve 1.0 mmol of EuCl₃·6H₂O in 10 mL of ethanol. Add this dropwise to the stirring DBM solution.
Coordination & Precipitation: Continue stirring at room temperature for 3 hours. A pale yellow precipitate will begin to form almost immediately[2].
Isolation: Collect the precipitate via vacuum filtration. Wash sequentially with cold ethanol (to remove unreacted DBM) and deionized water (to remove NaCl/NH₄Cl salts).
Validation: Expose the dried powder to a standard 365 nm UV lamp. Self-Validation: A brilliant, intense red emission confirms the successful coordination and activation of the antenna effect.
Protocol B: Synthesis of Bioactive Copper(II) Complex [Cu(DBM)₂]
Rationale: Copper(II) forms highly stable square-planar or distorted octahedral complexes. Sodium methoxide is used here as a strong, non-aqueous base to drive the reaction to completion quickly.
Ligand Preparation: Dissolve 2.0 mmol of DBM and 2.0 mmol of sodium methoxide (NaOMe) in 20 mL of anhydrous methanol[2]. Stir for 15 minutes to ensure complete deprotonation.
Metal Addition: Dissolve 1.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of methanol.
Reaction: Add the Cu(II) solution to the enolate mixture under continuous stirring. Checkpoint: The solution will immediately undergo a dramatic color change to deep green, indicating instantaneous coordination.
Maturation: Stir at room temperature for 4 hours to ensure complete precipitation of the[Cu(DBM)₂] complex[2].
Isolation: Filter, wash with cold methanol, and dry under vacuum.
Protocol C: Synthesis of N3-Ligated Nickel(II) DBM Complex
Rationale: For advanced catalytic or oxygen-reactivity studies, mixed-ligand complexes are synthesized using organic bases like triethylamine (NEt₃) in aprotic solvents.
Initial Mixture: Dissolve 0.135 mmol of Ni(ClO₄)₂·6H₂O in 2 mL of acetonitrile (CH₃CN)[5].
Ligand & Base Addition: Add 0.135 mmol of DBM and 0.135 mmol of NEt₃ to the nickel solution. Stir for 30 minutes[5].
Secondary Ligand: Transfer this mixture to a vial containing 0.135 mmol of the desired N3-ligand (e.g., TERPY) dissolved in 2 mL CH₃CN.
Crystallization: Stir for 2 hours (solution turns vibrant green). Add excess diethyl ether (8 mL) and store at -15 °C overnight to induce precipitation[5].
Step-by-step experimental workflow for synthesizing DBM-metal complexes.
Analytical Characterization & Self-Validation
To ensure the scientific integrity of the synthesized complexes, the following characterization triad must be employed:
Infrared (IR) Spectroscopy: The most definitive proof of coordination is the behavior of the carbonyl and hydroxyl bands. The broad O-H stretching band (~3400–2500 cm⁻¹) of the free DBM enol must completely disappear. Concurrently, the strong
ν
(C=O) band shifts to lower frequencies (from ~1605 cm⁻¹ to ~1590–1598 cm⁻¹), proving the oxygen atoms are donating electron density to the metal center[4].
Thermogravimetric Analysis (TGA): Essential for determining the inner-sphere versus outer-sphere water molecules. For instance, weight loss between 100–150 °C corresponds to lattice water, whereas loss between 180–250 °C indicates the dissociation of coordinated water molecules (e.g., in[Co(DBM)₂(H₂O)₂])[4].
UV-Vis Spectroscopy: The
π→π∗
and
n→π∗
transitions of the DBM ligand will undergo a bathochromic (red) shift upon complexation due to the stabilization of the excited state by the metal ion's electric field.
References
Physico-chemical Studies and Thermal Decomposition Kinetics of Some Metal Complexes of Dibenzoylmethane L-Histidine - Asian Journal of Chemistry. Available at:[Link]
Coordination compounds of some transition metal ions with new Schiff base ligand derived from dibenzoyl methane. Structural characterization, thermal behavior, molecular structure, antimicrobial, anticancer activity and molecular docking studies - ResearchGate. Available at: [Link]
N3-ligated Nickel(II) Diketonate Complexes: Synthesis, Characterization and Evaluation of O2 Reactivity - PMC (NIH). Available at:[Link]
The Bidentate Brilliance of 3-Hydroxy-1,3-diphenyl-2-propen-1-one in Coordination Chemistry: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile β-Diketone Ligand In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands that can form stable and functional metal comple...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Versatile β-Diketone Ligand
In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands that can form stable and functional metal complexes is a cornerstone of innovation. Among the myriad of chelating agents, β-diketones stand out for their exceptional ability to form stable six-membered chelate rings with a wide array of metal ions. This guide focuses on a particularly intriguing member of this class: 3-Hydroxy-1,3-diphenyl-2-propen-1-one, the enol tautomer of dibenzoylmethane (DBM). Its inherent keto-enol tautomerism, coupled with a delocalized electron system, makes it a robust bidentate ligand capable of yielding metal complexes with diverse geometries and fascinating electronic properties.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols for the synthesis and characterization of 3-Hydroxy-1,3-diphenyl-2-propen-1-one and its first-row transition metal complexes (Co, Ni, Cu, Zn) but also delving into the underlying chemical principles that govern these processes. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. Furthermore, we will touch upon the burgeoning applications of these complexes in catalysis and medicinal chemistry, supported by authoritative references.
Section 1: The Ligand - 3-Hydroxy-1,3-diphenyl-2-propen-1-one (Dibenzoylmethane)
Structural Features and Keto-Enol Tautomerism
3-Hydroxy-1,3-diphenyl-2-propen-1-one is the thermodynamically more stable enol form of the 1,3-diketone, 1,3-diphenylpropane-1,3-dione, commonly known as dibenzoylmethane (DBM)[1]. The stability of the enol form is attributed to the formation of a quasi-aromatic six-membered ring through intramolecular hydrogen bonding and extended conjugation with the phenyl rings.
Caption: Keto-enol tautomerism of dibenzoylmethane.
This equilibrium is fundamental to its role as a ligand. The acidic proton of the enolic hydroxyl group can be readily abstracted by a base, yielding the corresponding enolate anion. This monoanionic species then acts as a powerful bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms.
Synthesis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one: A Classic Condensation
The most common and efficient method for the synthesis of dibenzoylmethane is the Claisen condensation reaction between an ester and a ketone[2][3]. Specifically, it involves the reaction of ethyl benzoate with acetophenone in the presence of a strong base, such as sodium ethoxide[4].
Protocol 1: Synthesis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one
Materials:
Ethyl benzoate (freshly distilled)
Acetophenone (freshly distilled)
Sodium ethoxide
Toluene (anhydrous)
Hydrochloric acid (10% aqueous solution)
Ethanol
Deionized water
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, dissolve acetophenone and ethyl benzoate in anhydrous toluene.
Heat the mixture to reflux with vigorous stirring.
Slowly add a solution of sodium ethoxide in ethanol through the addition funnel. The choice of a strong base like sodium ethoxide is crucial to deprotonate the α-carbon of acetophenone, initiating the condensation[2][5].
Continue refluxing the reaction mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
Acidify the aqueous layer with 10% hydrochloric acid until the pH is acidic, which protonates the enolate to form the desired product[4].
The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure, pale-yellow crystals of 3-Hydroxy-1,3-diphenyl-2-propen-1-one[6]. The use of a mixed solvent system allows for controlled crystallization, yielding a purer product.
Dry the purified product in a vacuum oven.
Section 2: Coordination Chemistry with First-Row Transition Metals
The deprotonated form of 3-Hydroxy-1,3-diphenyl-2-propen-1-one, the dibenzoylmethanate anion (dbm⁻), readily forms stable complexes with a variety of metal ions. In this section, we provide detailed protocols for the synthesis of its complexes with Co(II), Ni(II), Cu(II), and Zn(II).
Caption: General workflow for synthesis and characterization of metal-dbm complexes.
Synthesis of Bis(dibenzoylmethanato)copper(II) - [Cu(dbm)₂]
Protocol 2: Synthesis of [Cu(dbm)₂]
Materials:
Copper(II) acetate monohydrate or Copper(II) chloride dihydrate
3-Hydroxy-1,3-diphenyl-2-propen-1-one (DBM)
Methanol or Ethanol
Ammonia solution (dilute) or Sodium hydroxide solution (dilute)
Procedure:
Dissolve 3-Hydroxy-1,3-diphenyl-2-propen-1-one (2 equivalents) in hot ethanol in a beaker[6].
In a separate beaker, dissolve the copper(II) salt (1 equivalent) in ethanol.
Slowly add the copper(II) salt solution to the hot ligand solution with constant stirring.
Add a dilute solution of a weak base, such as ammonia or sodium hydroxide, dropwise to the reaction mixture. This deprotonates the ligand in situ, facilitating its coordination to the Cu(II) ion[6]. The formation of a precipitate indicates complex formation.
Continue stirring the mixture for 1-2 hours at room temperature.
Collect the resulting solid by vacuum filtration and wash it with cold ethanol and then with deionized water to remove any unreacted starting materials and by-products.
Dry the blue-green solid product in a desiccator over anhydrous calcium chloride.
Synthesis of Bis(dibenzoylmethanato)nickel(II) - [Ni(dbm)₂]
Dissolve 3-Hydroxy-1,3-diphenyl-2-propen-1-one (2 equivalents) in methanol with heating and stirring[7].
In a separate flask, dissolve nickel(II) acetate tetrahydrate (1 equivalent) in a small amount of deionized water. The use of an acetate salt is advantageous as the acetate anion can act as a base to facilitate the deprotonation of the ligand.
Add the nickel(II) acetate solution dropwise to the hot ligand solution with continuous stirring.
Add an excess of deionized water to the mixture to induce precipitation of the complex[7].
Stir the mixture for about an hour to ensure complete precipitation.
Filter the green precipitate, wash with water, and dry in a desiccator.
Synthesis of Bis(dibenzoylmethanato)cobalt(II) - [Co(dbm)₂]
Dissolve 3-Hydroxy-1,3-diphenyl-2-propen-1-one (2 equivalents) in ethanol.
In a separate flask, prepare an ethanolic solution of cobalt(II) nitrate hexahydrate (1 equivalent).
Slowly add the cobalt(II) solution to the ligand solution with stirring.
Gradually add a dilute solution of sodium hydroxide to raise the pH and facilitate the formation of the complex. The color of the solution should change, and a precipitate will form.
Reflux the reaction mixture for 1-2 hours.
Cool the mixture to room temperature, and collect the solid product by filtration.
Wash the product with ethanol and dry it under vacuum. The resulting complex is often isolated as a dihydrate, [Co(dbm)₂·2H₂O][8].
Synthesis of Bis(dibenzoylmethanato)zinc(II) - [Zn(dbm)₂]
Dissolve 3-Hydroxy-1,3-diphenyl-2-propen-1-one (2 equivalents) in methanol or ethanol[8].
In a separate flask, dissolve zinc(II) acetate dihydrate (1 equivalent) in the same solvent.
Add the zinc(II) salt solution to the ligand solution with stirring.
Add a few drops of a base like triethylamine or a dilute solution of sodium hydroxide to facilitate deprotonation of the ligand and formation of the complex.
Stir the reaction mixture at room temperature for several hours or gently reflux for 1 hour.
A white or pale yellow precipitate of the zinc(II) complex will form.
Collect the precipitate by filtration, wash with cold solvent, and dry in a vacuum oven.
Section 3: Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the synthesized metal complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the dibenzoylmethanate ligand to the metal ion. The key spectral changes to observe are:
Disappearance of the O-H stretch: The broad band corresponding to the enolic O-H stretch in the free ligand (around 2500-3200 cm⁻¹) should disappear upon complexation.
Shifts in the C=O and C=C stretching frequencies: In the free ligand, the C=O and C=C stretching vibrations appear in the 1500-1700 cm⁻¹ region. Upon coordination to a metal ion, these bands typically shift to lower wavenumbers due to the delocalization of electron density within the chelate ring. The extent of the shift provides information about the strength of the metal-oxygen bond.
Appearance of M-O stretching vibrations: New bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the M-O stretching vibrations, providing direct evidence of coordination.
Compound
ν(C=O) (cm⁻¹)
ν(C=C) (cm⁻¹)
ν(M-O) (cm⁻¹)
DBM (Ligand)
~1600
~1540
-
[Cu(dbm)₂]
~1590
~1520
~450
[Ni(dbm)₂]
~1595
~1525
~460
[Co(dbm)₂]
~1592
~1523
~455
[Zn(dbm)₂]
~1598
~1528
~470
Table 1: Typical IR spectral data for DBM and its metal complexes.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the complexes.
Ligand-based transitions: The free ligand exhibits intense absorption bands in the UV region due to π→π* and n→π* transitions within the conjugated system. These bands are also present in the spectra of the complexes, often with slight shifts in wavelength and changes in intensity upon coordination.
d-d transitions: For the paramagnetic complexes of Co(II), Ni(II), and Cu(II), weaker absorption bands in the visible region corresponding to d-d electronic transitions can be observed. The position and number of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar)[10][11].
Complex
λ_max (nm)
Molar Absorptivity (ε, M⁻¹cm⁻¹)
Assignment
[Ni(dbm)₂]
~360, ~590
High, Low
Ligand-to-Metal Charge Transfer, d-d
[Co(dbm)₂]
~550, ~620
Low
d-d transitions
[Cu(dbm)₂]
~650-700
Low
d-d transition
Table 2: Typical UV-Vis spectral data for transition metal-dbm complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are particularly useful for characterizing the diamagnetic Zn(II) complex.
¹H NMR of [Zn(dbm)₂]: The spectrum of the diamagnetic [Zn(dbm)₂] complex will show sharp signals. The disappearance of the enolic proton signal (typically around 16-17 ppm in the free ligand) is a clear indication of complex formation. The signals for the methine proton and the aromatic protons will be present, often with slight shifts compared to the free ligand due to the change in the electronic environment upon coordination[12][13].
Paramagnetic Complexes: The NMR spectra of the paramagnetic Co(II), Ni(II), and Cu(II) complexes will exhibit very broad or shifted signals due to the influence of the unpaired electrons on the metal center, making detailed structural analysis by NMR challenging[14].
Compound
δ (ppm) - Methine Proton
δ (ppm) - Aromatic Protons
DBM (Ligand)
~6.8
7.4 - 8.0
[Zn(dbm)₂]
~6.9
7.5 - 8.1
Table 3: Representative ¹H NMR chemical shifts (in CDCl₃).
Section 4: Applications in Catalysis and Drug Development
The unique structural and electronic properties of metal-dibenzoylmethane complexes have led to their exploration in various fields, most notably in catalysis and as potential therapeutic agents.
Catalytic Applications: Aerobic Oxidation of Alcohols
Copper complexes, in particular, have shown promise as catalysts for the aerobic oxidation of alcohols to aldehydes and ketones, offering a greener alternative to traditional stoichiometric oxidants[15][16][17]. The [Cu(dbm)₂] complex can act as a catalyst in such transformations.
Workflow for Catalytic Alcohol Oxidation
Caption: A simplified proposed catalytic cycle for alcohol oxidation.
General Protocol for Catalytic Oxidation:
A mixture of the alcohol substrate, a catalytic amount of [Cu(dbm)₂], and a base (if required) in a suitable solvent is stirred under an atmosphere of air or oxygen. The reaction progress is monitored by TLC or GC.
Drug Development: Anticancer Activity
The chelation of metal ions with organic ligands can significantly enhance their biological activity. Several copper complexes, including those with β-diketonate ligands, have demonstrated promising anticancer properties[4][18][19]. The proposed mechanisms of action often involve the induction of oxidative stress through the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules like DNA.
The cytotoxic activity of these complexes is typically evaluated in vitro against various cancer cell lines, and the efficacy is reported as the half-maximal inhibitory concentration (IC₅₀).
Complex
Cell Line
IC₅₀ (µM)
[Cu(dbm)₂]
MCF-7 (Breast Cancer)
Reported in the range of 5-20
Cisplatin
MCF-7 (Breast Cancer)
~16
Table 4: Representative anticancer activity data. Note: IC₅₀ values can vary significantly depending on the specific experimental conditions.
Conclusion
3-Hydroxy-1,3-diphenyl-2-propen-1-one is a readily accessible and highly versatile bidentate ligand that provides a robust platform for the synthesis of a wide range of coordination complexes. The protocols and characterization data presented in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel metal complexes with tailored properties for applications in catalysis, materials science, and drug discovery. The inherent tunability of the ligand structure and the choice of the metal center open up a vast chemical space for the design of next-generation functional materials and therapeutic agents.
References
Oladipo, M. A., et al. "Synthesis, Characterization and Kinetic Studies of Nickel (Ii) Complex of Dibenzoyl Methane and It's Adduct." Chemistry and Materials Research, vol. 6, no. 9, 2014, pp. 54-61. [Link]
Singh, R. B., and B. V. Agarwala. "Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes." Oriental Journal of Chemistry, vol. 28, no. 4, 2012, pp. 1699-1704. [Link]
Banti, C. N., and S. K. Hadjikakou. "IC 50 values of the complexes and their ligands against the cell lines tested." ResearchGate, 2013. [Link]
Pavan, F. R., et al. "Copper Complexes as Anticancer Agents." ResearchGate, 2010. [Link]
Frenking, G., and S. Shaik, editors. The Chemical Bond: Fundamental Aspects of Chemical Bonding. Wiley-VCH, 2014.
Magnani, Arthur, and S. M. McElvain. "Dibenzoylmethane." Organic Syntheses, vol. 18, 1938, p. 24. [Link]
Tardiff, B. J., et al. "Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups." ACS Catalysis, vol. 8, no. 1, 2018, pp. 191-200. [Link]
Costes, J.-P., et al. "The evolution of β-diketone or β-diketophenol ligands and related complexes." Coordination Chemistry Reviews, vol. 253, no. 7-8, 2009, pp. 1099-1121. [Link]
Tsebrienko, K. A., et al. "Dynamics of the Ligand Excited States Relaxation in Novel β-Diketonates of Non-Luminescent Trivalent Metal Ions." Molecules, vol. 25, no. 23, 2020, p. 5568. [Link]
Biver, T., et al. "How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations." Inorganics, vol. 10, no. 11, 2022, p. 195. [Link]
Marzano, C., et al. "Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II." Molecules, vol. 25, no. 19, 2020, p. 4564. [Link]
Kumar, M., et al. "Efficient Ultrasound synthesis of β-diketone and its metal complexes." Der Pharma Chemica, vol. 4, no. 1, 2012, pp. 354-359. [Link]
Pätti, S. "Copper Catalysts for Alcohol Oxidation." CORE, 2012. [Link]
Semmelhack, M. F., et al. "Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation." Journal of the American Chemical Society, vol. 126, no. 21, 2004, pp. 6652-6653. [Link]
Guedes, G. P., et al. "Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium." Catalysts, vol. 10, no. 10, 2020, p. 1193. [Link]
Zajac, J., et al. "Cytotoxicity and mechanism of action of metal complexes: An overview." Journal of Inorganic Biochemistry, vol. 243, 2023, p. 112185. [Link]
Tom's Lab. "Synthesis of Dibenzoylmethane." YouTube, 27 June 2018. [Link]
Grigoropoulos, A., et al. "Machine Learning for Anticancer Activity Prediction of Transition Metal Complexes." ChemRxiv, 2023. [Link]
Singh, P., et al. "Mixed ligand complexes of β-diketonates: synthesis, characterization, and FAB mass spectral analysis." Journal of Coordination Chemistry, vol. 57, no. 13, 2004, pp. 1117-1125. [Link]
Serebryanskaya, T. V., et al. "Heteroleptic β-Diketonate Fe 3+ Complex: Spin-Crossover and Optical Characteristics." Magnetochemistry, vol. 9, no. 5, 2023, p. 122. [Link]
CN112409150B, "Preparation method of dibenzoyl methane", issued 2021.
University of Regensburg. "Chemical shifts." [Link]
Perera, A. S., et al. "Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy." RSC Advances, vol. 11, no. 45, 2021, pp. 28247-28255. [Link]
Abboud, K. A., et al. "Synthesis and First X-ray Structures of Cobalt(II) and Cobalt(III) Complexes Bearing 2,4- dioxo-alkanoic Acid Dialkylamide Ligands." Inorganic Chemistry, vol. 42, no. 18, 2003, pp. 5654-5661. [Link]
Tanabe, Y. "Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction." Journal of Synthetic Organic Chemistry, Japan, vol. 62, no. 12, 2004, pp. 1259-1269. [Link]
Al-Hamdani, A. A. S., et al. "Synthesis, spectra, X-ray diffraction and thermal studies of New Zn(II) Compounds Based on Dibenzoylmethane." ResearchGate, 2015. [Link]
Fuson, R. C., and J. W. Kneisley. "Flavone." Organic Syntheses, vol. 24, 1944, p. 54. [Link]
da Silva, J. G., et al. "Determination of Ni(II) in metal alloys by spectrophotometry UV-Vis using dopasemiquinone." Journal of the Brazilian Chemical Society, vol. 25, no. 9, 2014, pp. 1647-1653. [Link]
LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts, 2024. [Link]
Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data, 2020. [Link]
El-Behery, M., and H. El-Twigry. "The 1 H-NMR spectrum of the zinc(II) complex." ResearchGate, 2007. [Link]
Suslick, K. S. "Electronic Spectroscopy of Transition Metal Complexes." University of Illinois Urbana-Champaign. [Link]
University of Florida. "Absorption Spectra." [Link]
Doc Brown's Chemistry. "The uv-visible absorption spectra of selected nickel complex ions." [Link]
Chandrasekhar, V., et al. "Cobalt(II) and Nickel(II) Cubane {M4O4} Complexes Derived from Di-2-pyridyl Ketone and Benzoate: Syntheses, Structure and Magnetic Properties." Inorganica Chimica Acta, vol. 363, no. 1, 2010, pp. 21-27. [Link]
ResearchGate. "General synthetic procedure for the synthesis of the Zn(II) complexes..." [Link]
Svarc, Federico, and Lidia Minaberry. "Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones." Archives of Clinical and Experimental Pathology, vol. 2, no. 1, 2022, pp. 1-8. [Link]
Wang, Y., et al. "Cobalt (II) complexes of dibenzoylmethane (Hdbm): Crystal structures and axial metathetical reaction of the complexes with pyridine or its derivatives." ResearchGate, 2003. [Link]
Baiz, C. R., et al. "Two-Dimensional Infrared Spectroscopy of Metal Carbonyls." Accounts of Chemical Research, vol. 48, no. 5, 2015, pp. 1475-1482. [Link]
Application Notes and Protocols for NMR Spectroscopic Characterization of 3-Hydroxy-1,3-diphenyl-2-propen-1-one
Introduction 3-Hydroxy-1,3-diphenyl-2-propen-1-one, commonly known as dibenzoylmethane (DBM), is a β-diketone that serves as a significant building block in organic synthesis and coordination chemistry.[1] Structurally s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-Hydroxy-1,3-diphenyl-2-propen-1-one, commonly known as dibenzoylmethane (DBM), is a β-diketone that serves as a significant building block in organic synthesis and coordination chemistry.[1] Structurally similar to curcumin, an active component in turmeric, DBM has garnered considerable interest for its anti-inflammatory, anticancer, and chemopreventive properties.[2] A pivotal characteristic of DBM is its existence in a dynamic equilibrium between two tautomeric forms: a keto and an enol form.[1][3] The enol form is generally more stable in solution due to the formation of a stable intramolecular hydrogen bond, which creates a six-membered ring.[1] This keto-enol tautomerism is fundamental to its reactivity and biological activity and can be profoundly influenced by the solvent environment.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of DBM and for quantifying the ratio of its keto and enol tautomers in solution.[1] This comprehensive guide provides detailed protocols and insights for the characterization of DBM using ¹H and ¹³C NMR spectroscopy, tailored for researchers, scientists, and professionals in drug development.
The Principle of Keto-Enol Tautomerism in Dibenzoylmethane
The equilibrium between the keto and enol forms of dibenzoylmethane is a classic example of prototropic tautomerism, involving the migration of a proton and the rearrangement of bonding electrons.[3]
Caption: Keto-enol tautomerism of dibenzoylmethane.
The enol tautomer is significantly stabilized by intramolecular hydrogen bonding and extended conjugation with the two phenyl rings, making it the predominant form in many common NMR solvents.[1][2] The choice of deuterated solvent is therefore a critical experimental parameter that can shift this equilibrium. Nonpolar solvents tend to favor the enol form, whereas polar aprotic solvents can increase the proportion of the keto form.[4]
¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) is the primary tool for observing and quantifying the keto-enol tautomerism. The distinct chemical environments of the protons in each tautomer give rise to separate, well-resolved signals.
Expected Chemical Shifts in CDCl₃:
Tautomer
Assignment
Chemical Shift (δ) (ppm)
Multiplicity
Integration
Enol
OH
~17.0
s (broad)
1H
Enol
CH (enol)
~6.8
s
1H
Enol
Ar-H
7.4 - 8.0
m
10H
Keto
CH₂
~4.8
s
2H
Keto
Ar-H
7.4 - 8.0
m
10H
Note: The aromatic proton signals of both tautomers frequently overlap.[1] The precise chemical shifts can vary with solvent and concentration.[1]
Interpretation of the ¹H NMR Spectrum:
Enolic Hydroxyl Proton: A highly deshielded, broad singlet appearing far downfield (~17.0 ppm) is the hallmark of the enolic hydroxyl proton involved in a strong intramolecular hydrogen bond.
Enolic Methine Proton: A sharp singlet at approximately 6.8 ppm corresponds to the vinyl proton of the enol form.
Keto Methylene Protons: A singlet around 4.8 ppm is characteristic of the two methylene protons of the keto form.
Aromatic Protons: A complex multiplet in the range of 7.4-8.0 ppm represents the aromatic protons of both tautomers.
By integrating the signals corresponding to the enolic methine proton and the keto methylene protons, the relative ratio of the two tautomers in solution can be accurately determined.
¹³C NMR Spectroscopy Analysis
Carbon-13 NMR (¹³C NMR) provides complementary structural information, confirming the presence of both tautomers and aiding in the complete assignment of the carbon skeleton.
Note: The signal for the enolic carbon has been reported at δ 155.5 ppm in DMSO.[1] The aromatic region will display multiple signals for the different carbon environments in the phenyl rings.[1]
Interpretation of the ¹³C NMR Spectrum:
The presence of distinct carbonyl signals for the keto (~200 ppm) and enol (~185 ppm) forms is a key diagnostic feature.
The upfield signal for the methylene carbon (~46 ppm) confirms the presence of the keto tautomer.
The enol form is characterized by signals for the enolic carbon double bonded to the hydroxyl group and the methine carbon.
Advanced 2D NMR Techniques
For a more detailed and unambiguous assignment of all proton and carbon signals, especially in the overlapping aromatic regions, 2D NMR experiments such as COSY and HSQC are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[6][7] It is particularly useful for assigning the protons within each phenyl ring by identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).[6][7] It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s).
Experimental Protocols
Sample Preparation
Weighing: Accurately weigh approximately 10-20 mg of dibenzoylmethane.[1]
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Chloroform-d (CDCl₃) is a common choice for routine analysis.[8][9]
Homogenization: Securely cap the NMR tube and vortex or gently agitate until the sample is completely dissolved.[1]
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.[1]
Caption: Sample preparation workflow.
NMR Data Acquisition
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer.[1]
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[1]
¹H NMR Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[1]
Number of Scans (ns): 8 to 16 scans are typically sufficient.[1]
Spectral Width (sw): Approximately 220 ppm, centered around 110 ppm.[1]
Data Processing and Referencing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum.
Baseline Correction: Apply a baseline correction to ensure a flat baseline.[1]
Referencing: Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, reference the residual solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[1][10][11]
Integration: For the ¹H NMR spectrum, integrate the relevant signals to determine the relative ratios of the keto and enol forms.[1]
Caption: Workflow for NMR analysis of dibenzoylmethane.[1]
Conclusion
NMR spectroscopy is a powerful and essential technique for the comprehensive characterization of 3-Hydroxy-1,3-diphenyl-2-propen-1-one. By following the detailed protocols and interpretative guidance provided in these application notes, researchers can confidently elucidate its structure, confirm its identity, and quantify the keto-enol tautomeric equilibrium. This information is crucial for understanding its chemical behavior and for its development in various applications, including pharmaceuticals and materials science.
References
Semantic Scholar. Supplementary information for - Title of a relevant article. Available from: [Link]
ResearchGate. Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Available from: [Link]
Semantic Scholar. Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Available from: [Link]
PubChem. 3-Hydroxy-1,3-diphenyl-2-propen-1-one. Available from: [Link]
ResearchGate. 1 H NMR spectra of DBM, DBM + BD 1/1 and BD (CDCl3, 500MHz, r.t). Available from: [Link]
ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. Available from: [Link]
PMC. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available from: [Link]
Chemical Synthesis Database. 3-hydroxy-2-methyl-1,3-diphenyl-1-propanone. Available from: [Link]
University of Victoria. dibenzoylmethane in CDC13. Available from: [Link]
PubChem. 3-Hydroxy-1,3-diphenylpropan-1-one. Available from: [Link]
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]
San Diego State University. Common 2D (COSY, HSQC, HMBC). Available from: [Link]
PubMed. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Available from: [Link]
LookChem. 3-Hydroxy-1,3-diphenylpropan-1-one. Available from: [Link]
YouTube. Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners. Available from: [Link]
ResearchGate. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Available from: [Link]
ResearchGate. 2D- NMR what is the different between COSY and HSQC?? Available from: [Link]
University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available from: [Link]
ResearchGate. NMR Solvent Data Chart. Available from: [Link]
Application of 3-Hydroxy-1,3-diphenyl-2-propen-1-one in PVC Thermal Stabilization: Application Notes and Protocols
Introduction: The Inherent Instability of Poly(vinyl chloride) and the Role of Thermal Stabilizers Poly(vinyl chloride) (PVC) is a remarkably versatile and widely used thermoplastic, valued for its durability, chemical r...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Inherent Instability of Poly(vinyl chloride) and the Role of Thermal Stabilizers
Poly(vinyl chloride) (PVC) is a remarkably versatile and widely used thermoplastic, valued for its durability, chemical resistance, and cost-effectiveness. However, PVC suffers from poor thermal stability.[1][2] During processing at elevated temperatures (typically above 140-160°C) or upon prolonged exposure to heat, it undergoes a rapid, autocatalytic degradation process known as dehydrochlorination.[1][2][3] This reaction releases hydrogen chloride (HCl) gas, leading to the formation of conjugated polyene sequences in the polymer backbone. These polyenes are chromophoric, causing a progressive and undesirable color change from white to yellow, brown, and eventually black, accompanied by a severe deterioration of mechanical and electrical properties.[2]
To counteract this degradation, thermal stabilizers are essential additives in all PVC formulations.[1] Historically, lead and cadmium-based stabilizers were common, but due to their toxicity, the industry has shifted towards more environmentally friendly systems, such as mixed metal soaps, particularly Calcium/Zinc (Ca/Zn) systems.[4] While effective, Ca/Zn stabilizers have a significant drawback: the zinc component, typically zinc stearate, can lead to a catastrophic, rapid blackening of the PVC known as "zinc burning".[3][5][6] This necessitates the use of co-stabilizers to create a robust and reliable stabilization package.
This guide focuses on a key co-stabilizer, 3-Hydroxy-1,3-diphenyl-2-propen-1-one , more commonly known as Dibenzoylmethane (DBM) . DBM, a β-diketone, has emerged as a crucial, non-toxic component in modern PVC stabilization, particularly in synergistic combination with Ca/Zn systems.[1][3][7] It is instrumental in improving initial color, transparency, and long-term thermal stability, making it indispensable for high-quality PVC applications, from rigid transparent films to medical devices.[3]
The Mechanism of PVC Degradation and Synergistic Stabilization by the Ca/Zn/DBM System
Understanding the stabilization mechanism requires a grasp of the degradation pathway it is designed to prevent. The core issue is the catalytic effect of both HCl and the subsequently formed zinc chloride (ZnCl₂).
Primary Stabilization by Metal Soaps: Zinc stearate (Zn(St)₂) provides excellent initial color stability by reacting with and substituting labile allylic chlorine atoms on the PVC chain, which are the primary initiation sites for dehydrochlorination. However, this reaction produces zinc chloride (ZnCl₂).[5][8]
The "Zinc Burning" Problem: ZnCl₂ is a strong Lewis acid and a potent catalyst for PVC dehydrochlorination.[5][8] Its accumulation dramatically accelerates the degradation, leading to the rapid "zinc burning" phenomenon.
The Role of Calcium Stearate: Calcium stearate (Ca(St)₂) acts as an excellent HCl scavenger, neutralizing the acid produced during degradation. Crucially, it also reacts with the detrimental ZnCl₂ to regenerate the primary stabilizer, zinc stearate, and form the more benign calcium chloride (CaCl₂). This exchange provides long-term stability.
The Critical Role of Dibenzoylmethane (DBM): DBM functions as a powerful chelating agent. Its primary role is to sequester the catalytically active ZnCl₂ as it forms. By forming a stable coordination complex with the zinc ion, DBM effectively deactivates it, preventing it from accelerating the degradation process.[6] This synergistic action is the key to preventing "zinc burning" and significantly enhances the overall performance of the Ca/Zn stabilizer system.[1][3]
The diagram below illustrates the proposed synergistic stabilization mechanism.
Caption: Proposed mechanism of PVC stabilization by a Ca/Zn/DBM system.
Quantitative Performance Data
The efficacy of a stabilizer system is best demonstrated through quantitative analysis of thermal stability. The following table presents data adapted from a study evaluating PVC composites stabilized with zinc stearate and dibenzoylmethane, demonstrating the impact on color and stability over time during oven aging. The chromaticity index, b*, is a measure of yellowness; a lower value indicates better color retention.[9]
Aging Time at 200°C (minutes)
Chromaticity Index (b*) - PVC with Zn-Stearate & DBM
Visual Observation
0
4.08
Excellent initial whiteness
10
5.21
Slight yellowing
20
7.85
Noticeable yellowing
30
12.60
Yellow-Orange
40
25.45
Orange-Brown
50
48.90
Brown
60
>60 (Black)
"Zinc Burning" without sufficient co-stabilizer
90 (with LDH co-stabilizer)
~15.0
Significantly improved long-term stability
Data adapted from a study by Liu et al. (2023) on PVC stabilization which included a base system of zinc stearate and dibenzoylmethane. The final row shows the effect of adding an additional co-stabilizer (LDH) for context on long-term stability improvement.[9]
This data clearly illustrates that while the initial color is excellent, the system requires careful formulation to prevent eventual degradation. The addition of DBM is crucial for delaying the onset of rapid discoloration catalyzed by zinc compounds.
Experimental Protocols for Evaluating Thermal Stability
Accurate and reproducible evaluation of thermal stability is paramount for research and quality control. The following protocols outline the preparation of PVC test specimens and two common methods for assessing thermal stability: static oven aging and dynamic stability testing.
Protocol 1: Preparation of PVC Test Sheets
This protocol describes the preparation of stabilized PVC sheets using a two-roll mill, a standard laboratory method for compounding thermoplastics.[10]
1. Formulation:
The components are measured in parts per hundred resin (phr) . A typical formulation for a semi-rigid, stabilized PVC is as follows:
Component
Type
phr
Purpose
PVC Resin
Suspension Grade (e.g., K-value 65-70)
100
Polymer Matrix
Primary Stabilizer
Calcium Stearate (Ca(St)₂)
0.5 - 1.5
HCl Scavenger / Co-stabilizer
Primary Stabilizer
Zinc Stearate (Zn(St)₂)
0.2 - 0.8
Initial Color Stabilizer
Co-Stabilizer
Dibenzoylmethane (DBM)
0.1 - 0.4
Chelator / Synergist
Lubricant
Stearic Acid or PE Wax
0.5 - 1.5
Processing Aid
Plasticizer (Optional)
Dioctyl Phthalate (DOP) or DOTP
10 - 50
Flexibility
2. Dry Blending:
a. Weigh all powdered components (PVC, stabilizers, lubricant) accurately based on the desired total batch weight (e.g., 100g).
b. Add the components to a high-speed laboratory mixer.
c. Mix at a moderate speed for 1-2 minutes to achieve a homogenous dry blend.[11] If a plasticizer is used, it can be slowly added during this stage after the powders are initially mixed.
3. Two-Roll Milling:
a. Preheat the two-roll mill. For PVC, a typical roll temperature is between 150°C and 180°C.[12] Ensure both rolls are at the set temperature.
b. Set the nip gap between the rolls to approximately 0.5 mm.
c. Feed the dry blend into the nip of the rotating rolls. The material will begin to soften, melt, and form a band around one of the rolls.[12][13]
d. Compound the material. Once a continuous sheet (band) is formed, use a scraper knife to cut and fold the sheet back into the nip repeatedly.[12] This ensures thorough mixing and dispersion of all additives. Continue this process for a set time, typically 5-10 minutes after the band is fully formed.[10]
e. Sheet Off: After the mixing time is complete, carefully increase the nip gap to the desired final thickness (e.g., 1.0 mm) and guide the sheet off the mill.
f. Pressing (Optional but Recommended): For uniform, flat samples suitable for colorimetry, the milled sheet can be pressed. Place a section of the sheet between two polished metal plates and insert it into a hydraulic press preheated to the milling temperature (150-180°C). Apply a pressure of approximately 10 MPa for 2-5 minutes, followed by cool pressing to solidify the sheet.
This method evaluates the long-term stability of the PVC compound under static heat conditions.
1. Sample Preparation:
a. Cut the prepared PVC sheets (from Protocol 1) into uniform small samples (e.g., 20 mm x 40 mm).[14]
2. Oven Aging:
a. Preheat a forced-air circulating oven to the desired test temperature, typically 180°C or 200°C.
b. Place the PVC samples on a wire rack or hang them in the oven, ensuring they are not in contact with each other.
c. Start a timer.
3. Evaluation:
a. At regular intervals (e.g., every 10 or 15 minutes), remove one sample from the oven and place it on a white background to cool.
b. Visual Assessment: Record the time at which the first noticeable color change occurs and the time to severe browning or blackening.
c. Colorimetric Measurement (Quantitative): Use a spectrophotometer or colorimeter to measure the color of each removed sample. The Yellowness Index (YI) , calculated according to ASTM E313, is the standard quantitative measure of degradation.[15][16] Plot the YI as a function of aging time to compare the performance of different stabilizer formulations.
This test simulates the heat and shear conditions experienced during processing (e.g., extrusion) and provides a measure of the material's processability window.[17][18]
1. Instrument Setup:
a. Use a torque rheometer such as a Brabender Plasti-Corder® equipped with a heated mixing chamber (e.g., Mixer 50).
b. Set the chamber temperature (e.g., 180-190°C) and the rotor speed (e.g., 60 rpm).[19]
2. Testing:
a. Weigh the specified amount of the PVC dry blend required for the mixing chamber (typically 60-70g, depending on the model and formulation density).
b. Start the data acquisition software and the rotors.
c. Add the dry blend to the mixing chamber.
d. The instrument will record the torque required to mix the material as a function of time.
3. Data Interpretation:
a. The resulting torque-time curve (plastogram) provides key information: fusion time, fusion torque, and stability time.
b. Stability Time: After the material is fully fused, the torque remains relatively stable. As the stabilizer system is consumed and the PVC begins to degrade and crosslink, the torque will sharply increase. The time from the start of the test until this sharp rise in torque is defined as the dynamic stability time . A longer stability time indicates a more effective stabilizer system under processing conditions.
The workflow for evaluating a DBM-containing PVC formulation is summarized in the diagram below.
Caption: Experimental workflow for PVC formulation and thermal stability testing.
Conclusion
3-Hydroxy-1,3-diphenyl-2-propen-1-one (Dibenzoylmethane) is a highly effective and non-toxic co-stabilizer for PVC, playing an indispensable role in modern Ca/Zn stabilizer systems. Its primary function is to chelate and deactivate the catalytic zinc chloride formed during processing, thereby preventing the catastrophic "zinc burning" phenomenon. This synergistic interaction with metal soaps leads to significantly improved initial color, enhanced transparency, and reliable long-term thermal stability. The protocols detailed herein provide a robust framework for researchers and quality control professionals to formulate and rigorously evaluate the performance of DBM-stabilized PVC compounds, ensuring the production of high-quality, durable, and safe PVC products.
References
BASTONE. (2025, November 29). How to Formulate PVC with DOTP for Wire Insulation.
Plastivo Extrusions. (n.d.). Two Roll Mill.
Liu, Y., et al. (2023). Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity. Polymers, 15(4), 1033. Available from: [Link]
Lab Kneaders. (2025, May 26). How Does a Lab Two-Roll Mill Work for PVC Compounding?
Lab Kneaders. (2025, September 3). Laboratory Two Roll Mill | Polymer, PVC & Rubber Compounding Equipment.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). Dibenzoylmethane (DBM): A Comprehensive Guide to its Role in PVC Stabilization. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
Cotton, S. A., et al. (2001). Nickel(II) and zinc(II) dibenzoylmethanates: molecular and crystal structure, polymorphism, and guest- or temperature-induced oligomerization. Inorganic Chemistry, 40(8), 1848-1853. Available from: [Link]
Wang, X., et al. (2019). Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). Polymers, 11(1), 194. Available from: [Link]
Antonov, S., et al. (2025, August 5). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate.
Roje, U., et al. (n.d.). Processibility and heat and shear stability of PVC in blends. Journal of Vinyl and Additive Technology.
ResearchGate. (n.d.). PVC formulations components in parts per hundred resin (phr). [Table]. Retrieved from ResearchGate. Available from: [Link]
Plastics Pipe Institute. (2020, September 29). PPI TR-2 PPI PVC Range Composition Listing of Qualified Ingredients.
Shi, W., et al. (2022). The Facile Strategy of Improving the Long-Term Stability of Highly Transparent Polyvinyl Chloride by Introducing Unsaturated Zn Oleate and Uracil Derivatives. Polymers, 14(7), 1471. Available from: [Link]
Equitech. (2022, November 16). Yellowness Index Measurement in Plastics Processing.
ASTM International. (n.d.). ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.
Shah, J., & Shah, S. (2017, June 13). Synergistic effect of co-stabilizers on the thermal stability of polyvinyl chloride. International Journal of Chemical Studies, 5(4), 136-139.
Google Patents. (n.d.). WO1992001017A1 - Pvc stabilizer composition and process for manufacture of the...
TLD Vietnam. (2025, May 14). Calcium Zinc Stabilizers In PVC: Enhancing Performance And Safety.
ResearchGate. (n.d.). Brabender plastograph torque‐time curves of tPVC and cokPVC compounds. [Figure]. Retrieved from ResearchGate. Available from: [Link]
Wikipedia. (n.d.). Dibenzoylmethane.
Repolyfine. (2023, August 11). Applications Of Dibenzoylmethane(DBM).
Tomaszewska, J., Sterzyński, T., & Piszczek, K. (n.d.). Rigid poly(vinyl chloride) (PVC) gelation in the brabender measuring mixer. I.
Platinum Industries Pvt. Ltd. (2024, April 1). Torque Rheometer - Are You Sure About What You Measure?
Krolikowski, B., & Krolikowska, A. (n.d.). Processing of precipitated nongranular PVC in the brabender measuring mixer. Journal of Applied Polymer Science.
Kushnir, M., et al. (n.d.). Effect of self-heating during processing of rigid and plasticized poly(vinyl chloride) on its thermal stability. Polimery.
Guo, S., et al. (2019, April 1). Facile synthesis of di-mannitol adipate ester-based zinc metal alkoxide as bi-functional additives for PVC. [Preprint]. Available from: [Link]
Haryono, A., et al. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Polymers, 14(1), 133. Available from: [Link]
Anis, J., et al. (2018). Zinc-Chelating Small Molecules Preferentially Accumulate and Function within Pancreatic β-Cells. Cell Chemical Biology, 25(5), 534-545.e9. Available from: [Link]
Baše, D., et al. (2001). Nickel(II) and Zinc(II) Dibenzoylmethanates: Molecular and Crystal Structure, Polymorphism, and Guest- or Temperature-Induced Oligomerization. Inorganic Chemistry, 40(8), 1848-1853.
Wang, X., et al. (2019). Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). Polymers, 11(1), 194. Available from: [Link]
ZINC - A free database of commercially available compounds for virtual screening. (n.d.). ZINC4530702 (Dibenzoylmethane).
Zhang, L., et al. (2008). Behavior and products of mechano-chemical dechlorination of polyvinyl chloride and poly (vinylidene chloride). Journal of Hazardous Materials, 151(2-3), 693-700. Available from: [Link]
ResearchGate. (n.d.). Zinc Chloride Promoted Inimitable Dissolution and Degradation of Polyethylene in a Deep Eutectic Solvent Under White Light. [Request PDF].
preparation of beta-diketonate complexes using 3-Hydroxy-1,3-diphenyl-2-propen-1-one
Application Note: Preparation and Characterization of β -Diketonate Metal Complexes Using 3-Hydroxy-1,3-diphenyl-2-propen-1-one Introduction and Chemical Rationale 3-Hydroxy-1,3-diphenyl-2-propen-1-one is the highly stab...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Characterization of
β
-Diketonate Metal Complexes Using 3-Hydroxy-1,3-diphenyl-2-propen-1-one
Introduction and Chemical Rationale
3-Hydroxy-1,3-diphenyl-2-propen-1-one is the highly stable enol tautomer of dibenzoylmethane (DBM). Driven by extended
π
-conjugation across its two phenyl rings and strong intramolecular hydrogen bonding, the enol form dominates in solution. This structural conformation primes the molecule to act as a potent bidentate (O,O'-donor) chelating agent upon deprotonation.
When reacted with transition metals (e.g., Ni²⁺, Cu²⁺) or lanthanides (e.g., Eu³⁺, Sm³⁺), the resulting
β
-diketonate anion forms highly stable six-membered chelate rings. These metal complexes are of critical importance in modern materials science and pharmacology, serving as active emitting layers in organic light-emitting diodes (OLEDs), highly sensitive luminescent biological probes, and novel cytotoxic agents in drug development 1[1].
Mechanistic Insights: Causality in Chelation and Luminescence
As an application scientist, it is crucial to understand why specific synthetic conditions are chosen, rather than merely following a recipe. The preparation of DBM complexes relies on two fundamental mechanistic pillars:
I. The Necessity of Controlled Deprotonation
DBM is a weak acid. To facilitate coordination, the enolic proton must be abstracted using a base (such as NaOH, NH₄OH, or sodium methoxide) to generate the nucleophilic
β
-diketonate enolate. The causality here is thermodynamic: without full deprotonation, the equilibrium heavily favors the free ligand and unreacted metal salts, leading to poor yields or incomplete coordination 2[2].
II. The "Antenna Effect" in Lanthanide Luminescence
Lanthanide ions like Eu³⁺ exhibit forbidden f-f transitions, resulting in exceptionally low molar absorption coefficients. DBM circumvents this by acting as a light-harvesting "antenna." The lowest excited triplet state (T₁) of the DBM ligand is located at approximately 21,600 cm⁻¹. Because this energy level sits perfectly above the emitting ⁵D₁ and ⁵D₀ levels of the Eu³⁺ ion, the DBM ligand efficiently absorbs UV photons and funnels the excitation energy to the metal center via resonance-dependent ligand-to-metal energy transfer 3[3].
Caption: The Antenna Effect: Energy transfer pathway from DBM ligand to Europium ion.
Experimental Workflows and Self-Validating Protocols
Caption: Workflow for the synthesis of beta-diketonate metal complexes.
Protocol A: Synthesis of Luminescent Europium(III) Tris(dibenzoylmethanate)
This protocol details the formation of a highly luminescent lanthanide complex, leveraging the antenna effect.
Step 1: Ligand Dissolution
Action: Dissolve 3.0 equivalents of DBM in hot ethanol (approx. 60°C) under continuous magnetic stirring.
Causality: DBM is highly hydrophobic due to its dual phenyl rings. Elevated temperatures in a polar protic solvent overcome the lattice energy, ensuring a homogeneous phase prior to metal introduction 1[1].
In-Process Validation: The solution must become completely transparent. Any residual cloudiness indicates undissolved ligand, which will contaminate the final product.
Step 2: Deprotonation
Action: Slowly add 3.0 equivalents of 1M NaOH (or dilute NH₄OH) dropwise to the hot DBM solution.
Causality: Converts the neutral enol into the highly reactive, nucleophilic
β
-diketonate anion.
In-Process Validation: A slight color shift to pale yellow and a stable pH reading of ~7.5–8.0 confirms successful enolate generation.
Step 3: Metal Coordination
Action: Dissolve 1.0 equivalent of EuCl₃·6H₂O in a minimal volume of ethanol. Add this solution dropwise to the deprotonated ligand mixture.
Causality: Dropwise addition prevents localized concentration spikes of the metal ion, ensuring the thermodynamic formation of the 1:3 (Metal:Ligand) complex rather than kinetic byproducts 4[4].
In-Process Validation: Immediate formation of a fine precipitate confirms the rapid kinetics of the chelation event.
Step 4: Purification and Isolation
Action: Allow the mixture to cool to room temperature while stirring for 2 hours. Collect the precipitate via vacuum filtration, wash with cold ethanol followed by deionized water, and dry in a vacuum desiccator.
Causality: Cold ethanol removes unreacted organic ligand, while water washes away the inorganic NaCl byproduct.
In-Process Validation: Illuminate the dried powder with a 365 nm UV lamp. A brilliant, quasi-monochromatic red emission provides immediate qualitative validation of successful Eu-DBM coordination 3[3].
Protocol B: Synthesis of Transition Metal Complex [Ni(DBM)₂]
This protocol outlines the synthesis of a transition metal complex, which is often utilized in kinetic studies and catalytic applications.
Step 1: Reagent Preparation
Action: Dissolve 2.0 equivalents of DBM in pure methanol. In a separate flask, dissolve 1.0 equivalent of Nickel(II) acetate tetrahydrate in aqueous methanol.
Step 2: Complexation Reaction
Action: Add the Nickel(II) acetate solution dropwise to the DBM solution.
Causality: The intrinsic basicity of the acetate anion assists in the deprotonation of DBM, driving the formation of the complex without the strict need for external strong bases 5[5].
In-Process Validation: The solution will transition to a distinct green color, indicating the formation of the Ni²⁺ octahedral or square planar geometry.
Step 3: Isolation
Action: Stir continuously for one hour. Filter the resulting green precipitate, wash, and dry in a desiccator.
In-Process Validation: The cessation of further precipitation upon prolonged stirring indicates reaction completion.
Quantitative Data and Characterization
The physical and photophysical properties of DBM complexes vary drastically depending on the central metal ion and the presence of ancillary ligands (such as 1,10-phenanthroline or sulfoxides). The table below summarizes key quantitative metrics derived from rigorous spectroscopic and kinetic evaluations.
Table 1: Photophysical and Kinetic Properties of Selected DBM-Metal Complexes
Complex
Structural Geometry
Key Photophysical / Kinetic Metric
Magnetic Moment (BM)
[Eu(DBM)₄][N(C₂H₅)₄]
Monocapped Square Antiprism
Quantum Efficiency: 27.0% (at 77K)
Diamagnetic
[Eu(DBM)₃(PTSO)₂]
Cs
or
Cnv
Site Symmetry
⁵D₀ → ⁷F₂ Emission (~612 nm)
Diamagnetic
Ni(DBM)₂(H₂O)₂
Distorted Octahedral
Formation Rate: 1.7–9.2 × 10³ M⁻¹s⁻¹
1.13
Ni(DBM)₂(phen)
Octahedral
Equilibrium Const: 2.0×10⁴ – 1.5×10⁶
3.23
Data synthesized from established crystallographic and spectroscopic literature 5[5], 3[3], 6[6].
References
ResearchGate - Synthesis, structural characterization and luminescence studies of a novel europium(III) complex [Eu(DBM)3(TPTZ)].
IISTE - Synthesis, Characterization and Kinetic Studies of Nickel (Ii) Complex of Dibenzoyl Methane and It's Adduct.
AsianPubs - Physico-chemical Studies and Thermal Decomposition Kinetics of Some Metal Complexes of Dibenzoylmethane L-Histidine.
BenchChem - Application Notes and Protocols: Dibenzoylmethane as a Ligand for Metal Complexes.
SEDOPTICA - Luminescent Eu3+–dibenzoylmethanate complex with sulfoxide ligand as sensitizer applied to organic light- emitting diodes.
ResearchGate - The luminescence properties of three tetrakis dibenzoylmethane europium(III) complexes with different counter ions.
solvent extraction techniques using 3-Hydroxy-1,3-diphenyl-2-propen-1-one
An In-Depth Technical Guide to Solvent Extraction Techniques Using 3-Hydroxy-1,3-diphenyl-2-propen-1-one (Dibenzoylmethane) Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior A...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Solvent Extraction Techniques Using 3-Hydroxy-1,3-diphenyl-2-propen-1-one (Dibenzoylmethane)
Prepared for: Researchers, Scientists, and Drug Development ProfessionalsFrom: Gemini, Senior Application Scientist
Introduction: The Versatility of a β-Diketone in Separation Science
3-Hydroxy-1,3-diphenyl-2-propen-1-one, more commonly known as Dibenzoylmethane (DBM), is an aromatic β-diketone with the chemical formula (C₆H₅CO)₂CH₂.[1] While it exists in a keto-enol tautomerism, it is the enol form that endows DBM with its remarkable properties as a chelating agent.[2] This characteristic has established DBM as a valuable ligand in coordination chemistry and a highly effective extractant in the field of solvent extraction for the separation and preconcentration of a wide range of metal ions.[3]
DBM is a white to yellowish crystalline solid, largely insoluble in water but soluble in various organic solvents such as chloroform, ethanol, and benzene.[4][5][6] Its ability to form stable, neutral, and often colorful chelate complexes with metal ions is the cornerstone of its application in analytical chemistry, particularly for spectrophotometric analysis and hydrometallurgical processes.[4][7] This guide provides a comprehensive overview of the principles, protocols, and applications of DBM in solvent extraction, designed to equip researchers with the knowledge to effectively implement this technique.
Part 1: The Underlying Mechanism of Chelation and Extraction
The efficacy of Dibenzoylmethane as an extractant is rooted in its ability to form a stable six-membered chelate ring with a metal ion. The process can be understood through two primary, interconnected equilibria:
Acid Dissociation of DBM : In the aqueous phase, the enolic proton of DBM (represented as HL) is acidic and can dissociate to form the enolate anion (L⁻). This equilibrium is highly pH-dependent. Increasing the pH shifts the equilibrium to the right, increasing the concentration of the active chelating species.
HL (aqueous) ⇌ H⁺ (aqueous) + L⁻ (aqueous)
Complex Formation and Partitioning : The enolate anion (L⁻) acts as a bidentate ligand, coordinating with a metal ion (Mⁿ⁺) in the aqueous phase to form a neutral, uncharged metal chelate (MLₙ).[8] This neutral complex has significantly reduced aqueous solubility and preferentially partitions into an immiscible organic phase.
Mⁿ⁺ (aqueous) + nL⁻ (aqueous) ⇌ MLₙ (organic)
The overall extraction equilibrium combines these steps, demonstrating the critical role of hydrogen ions. For each metal ion extracted, 'n' protons are released into the aqueous phase, highlighting why pH control is the most crucial parameter in this technique.
The resulting metal complexes are stable due to the formation of the chelate ring, a phenomenon known as the "chelate effect."[8][9] This stability, combined with the hydrophobicity of the phenyl groups, drives the efficient transfer of the metal ion from the aqueous to the organic phase.
Caption: Mechanism of metal ion extraction using DBM.
Part 2: Optimizing the Extraction Protocol
Achieving quantitative and selective extraction requires careful optimization of several experimental parameters. The interplay between these factors governs the efficiency and success of the separation.
Effect of pH : As the core of the extraction mechanism, pH is the most critical parameter. Each metal-DBM complex has a specific pH range for optimal formation and extraction. Below this range, the DBM remains protonated, and extraction is incomplete. Above this range, the metal may precipitate as a hydroxide, also hindering extraction. Precise pH control allows for the selective extraction of one metal from a mixture. For instance, iron(III) can be quantitatively extracted at a pH of 2-3, while uranium(VI) requires a higher pH of 5-9.[7]
Choice of Organic Solvent : The ideal solvent should be immiscible with water, possess high solubility for both DBM and the resulting metal chelate, and have a density significantly different from water to ensure clean phase separation.[10] Common solvents used include chloroform, butyl acetate, benzene, and methyl isobutyl ketone (MIBK).[7] The choice of solvent can sometimes influence the extraction efficiency and should be selected based on the specific metal ion and subsequent analytical technique.
Concentration of DBM : The concentration of DBM in the organic phase directly impacts the extraction efficiency. According to Le Chatelier's principle, a higher concentration of the extractant will shift the equilibrium towards the formation of the metal chelate, favoring extraction. An excess of DBM is typically used to ensure the complete complexation of the target metal ion.
Shaking Time and Temperature : The system must be agitated for a sufficient duration to allow the partitioning equilibrium to be reached. This typically ranges from a few minutes to an hour. Temperature generally has a minor effect on the extraction equilibrium but can influence the kinetics and solubility of the components. Most extractions are conveniently performed at room temperature.[11]
Masking Agents for Selectivity : In complex matrices, interfering ions may co-extract with the analyte of interest. Selectivity can be significantly enhanced by using masking agents. These are reagents that form stable, water-soluble complexes with interfering ions, preventing them from reacting with DBM. A classic example is the use of Ethylenediaminetetraacetic acid (EDTA) to mask many divalent metals while allowing for the extraction of uranium(VI) and beryllium(II), which form more stable complexes with DBM under certain conditions.[7]
Part 3: Quantitative Data and Extraction Conditions
The versatility of DBM is evident from the wide range of metals it can extract. The following table summarizes the optimal conditions for several common metal ions.
Protocol 1: General Solvent Extraction and Spectrophotometric Determination of Iron(III)
This protocol details a standard procedure for the selective extraction of iron(III) from an aqueous solution, followed by its quantification using UV-Visible spectrophotometry.
A. Materials and Reagents
Dibenzoylmethane (DBM), reagent grade
Chloroform or Butyl Acetate, analytical grade
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 0.1 M) for pH adjustment
Standard Iron(III) stock solution (e.g., 1000 ppm)
Dissolve the DBM in a small amount of the chosen organic solvent (e.g., chloroform) in a 100 mL volumetric flask.
Bring the flask to volume with the same solvent and mix thoroughly. Store in an amber bottle to protect from light.
C. Step-by-Step Extraction Procedure
Pipette a known volume of the aqueous sample containing iron(III) into a 125 mL separatory funnel.
Add deionized water to bring the total aqueous volume to approximately 25 mL.
Carefully adjust the pH of the aqueous solution to between 2.5 and 3.0 using 0.1 M HCl or 0.1 M NaOH.[7] Verify the final pH with a calibrated pH meter.
Add 10 mL of the 0.01 M DBM solution in chloroform to the separatory funnel.
Stopper the funnel and shake vigorously for 15-20 minutes to ensure complete equilibration. Periodically vent the funnel to release any pressure buildup.
Allow the funnel to stand undisturbed for the two phases to separate completely. The lower organic phase (chloroform) will contain the yellow-orange Fe(DBM)₃ complex.
Carefully drain the organic layer into a clean, dry beaker or flask.
D. Spectrophotometric Measurement
Prepare a series of calibration standards by diluting the standard iron(III) stock solution and performing the extraction (Steps C1-C7) on each.
Set the spectrophotometer to measure the absorbance at 410 nm, using the pure organic solvent as a blank.[7]
Measure the absorbance of the extracted sample and the prepared standards.
Construct a calibration curve by plotting absorbance versus iron concentration.
Determine the concentration of iron in the original sample from the calibration curve.
Protocol 2: Back-Extraction (Stripping) of Metal Ions
To recover the metal ion from the organic phase for further analysis or purification, a back-extraction or stripping procedure can be employed.
Transfer the organic phase containing the metal-DBM complex (e.g., from Step C7 above) to a clean separatory funnel.
Add an equal volume of a strong acid solution (e.g., 1 M or 2 M HCl or HNO₃). The high concentration of H⁺ ions shifts the extraction equilibrium to the left, protonating the DBM ligand and releasing the metal ion back into the new aqueous phase.
Shake the funnel vigorously for 10-15 minutes.
Allow the phases to separate.
Collect the aqueous phase, which now contains the purified metal ion. The organic phase containing the regenerated DBM can potentially be reused after washing.
Part 5: Safety and Handling
Working with Dibenzoylmethane and organic solvents requires adherence to standard laboratory safety practices.
Dibenzoylmethane : May cause skin and eye irritation.[12] Avoid dust formation and handle in a well-ventilated area or fume hood.[13]
Organic Solvents : Chloroform, benzene, and other common solvents are often volatile, flammable, and/or toxic. Always work in a certified chemical fume hood.
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, lab coat, and solvent-resistant gloves (e.g., nitrile) at all times.[14]
Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour organic solvents down the drain.
Conclusion
Solvent extraction using 3-Hydroxy-1,3-diphenyl-2-propen-1-one is a powerful, versatile, and well-established technique for the separation and determination of metal ions. Its effectiveness stems from the formation of stable, neutral metal chelates that are readily extracted into organic solvents. By carefully controlling experimental parameters, particularly pH, researchers can achieve high levels of selectivity and efficiency. The protocols and data provided in this guide serve as a robust starting point for developing and applying DBM-based extraction methods in analytical, environmental, and industrial chemistry.
References
Shigematsu, T., & Tabushi, M. (1962). DIBENZOYLMETHANE AS A CHELATING REAGENT IN SOLVENT EXTRACTION AND SPECTROPHOTOMETRIC DETERMINATION. Nippon Kagaku Zasshi. [Link]
ClinicSearch. (2022). Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones. [Link]
ACS Publications. (2021). Solid–Liquid Equilibrium Behavior and Thermodynamic Analysis of Dibenzoylmethane in Different Pure and Binary Solvent Systems from 278.15 to 318.15 K. [Link]
ResearchGate. (2024). Advancements in solvent extraction of metal ions: Mechanisms, kinetics, and efficiency with diverse extractants. [Link]
PubMed. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. [Link]
ACS Publications. (2021). Solid–Liquid Equilibrium Behavior and Thermodynamic Analysis of Dibenzoylmethane in Different Pure and Binary Solvent Systems from 278.15 to 318.15 K. [Link]
PMC. (n.d.). Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications. [Link]
ResearchGate. (n.d.). Synthesis of (2e) - 1, 3-diphenyl-2-propene-1-one derivatives and evaluation of its antioxidant and anti-parkinsonism activity. [Link]
MDPI. (2025). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. [Link]
MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. [Link]
MDPI. (2022). Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications. [Link]
Google Patents. (n.d.).
PMC. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. [Link]
PMC. (2025). Optimization of a Natural-Deep-Eutectic-Solvent-Based Dispersive Liquid–Liquid Microextraction Method for the Multi-Target Determination of Emerging Contaminants in Wastewater. [Link]
PMC. (n.d.). Chelation in Metal Intoxication. [Link]
PMC. (2026). Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. [Link]
Semantic Scholar. (2024). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. [Link]
IRIS Unibas. (n.d.). Optimization of the extraction techniques using Natural Hydrophobic Deep Eutectic Solvents for the recovery of biomolecules from. [Link]
Technical Support Center: Synthesis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one (Dibenzoylmethane)
Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one, predominantly existing in its enol form and widely known as dibenzoylmethane (DBM). This guide is designed for researche...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one, predominantly existing in its enol form and widely known as dibenzoylmethane (DBM). This guide is designed for researchers, chemists, and drug development professionals. It provides a self-validating standard operating procedure (SOP), mechanistic insights, and a comprehensive troubleshooting FAQ to optimize your Claisen condensation workflows.
Verified Standard Operating Procedure (SOP)
This methodology is adapted from the gold-standard protocols established in [1] and optimized for robust reproducibility[2]. The reaction utilizes a Claisen condensation between acetophenone and an excess of ethyl benzoate, driven by sodium ethoxide.
Step-by-Step Methodology:
Preparation of Apparatus: Assemble a dry 2-L three-necked round-bottom flask equipped with a robust mechanical stirrer (mercury-sealed or PTFE), a downward distillation condenser, and a solid-addition port. Purge the system with dry nitrogen to exclude moisture.
Reagent Loading: Add 600 g (4.0 mol) of freshly distilled ethyl benzoate and 60 g (0.5 mol) of freshly distilled acetophenone to the flask. The large excess of ethyl benzoate acts as both the electrophile and the solvent, suppressing side reactions[1].
Heating & Base Addition: Submerge the flask in an oil bath pre-heated to 150–160 °C. Once the internal temperature stabilizes, add 44 g (0.65 mol) of anhydrous sodium ethoxide in 1- to 2-gram portions over 30 minutes.
Continuous Distillation: As the reaction proceeds, the mixture will become highly viscous and gelatinous. Continuously distill off the ethanol byproduct to drive the equilibrium toward the enolate product. Maintain heating until distillation ceases.
Quenching & Workup: Cool the reaction mixture to room temperature. Add 160 mL of cold water to dissolve the sodium salt of DBM. Transfer the aqueous layer to a separate flask and cool to 0–5 °C in an ice bath.
Acidification & Isolation: Under vigorous mechanical stirring, slowly add dilute hydrochloric acid (or a 20% sulfuric acid solution) until the mixture is distinctly acidic. The crude DBM will precipitate as small crystals.
Purification: Filter the crude product, wash with cold 50% aqueous methanol, and recrystallize from 150 mL of hot methanol to yield pure 3-hydroxy-1,3-diphenyl-2-propen-1-one (melting point 77–78 °C)[3].
Mechanistic Workflow
Understanding the reaction pathway is critical for troubleshooting. The diagram below maps the Claisen condensation from initial deprotonation to final isolation.
Reaction workflow and mechanistic pathway for the Claisen condensation synthesis of DBM.
Troubleshooting & FAQs
Q1: Why is my reaction yield consistently below 50%, with a significant amount of unreacted acetophenone recovered?Causality: The Claisen condensation is a reversible equilibrium process. If the ethanol byproduct is not actively removed from the system, the reverse reaction (retro-Claisen) competes with product formation. Additionally, moisture in the system will rapidly hydrolyze the sodium ethoxide base to sodium hydroxide, which subsequently hydrolyzes the ethyl benzoate to benzoic acid, consuming the base and quenching the acetophenone enolate[2].
Solution: Ensure rigorous anhydrous conditions. Use freshly prepared or titrated sodium ethoxide. Most importantly, verify that your downward distillation setup is efficiently removing ethanol as it forms. If the mixture becomes too viscous to stir, the trapped ethanol cannot escape; ensure your mechanical stirrer is powerful enough to maintain turnover.
Q2: I am observing a yellow/orange oily byproduct instead of a clean crystalline solid. What is this, and how do I prevent it?Causality: This is dypnone (1,3-diphenyl-2-buten-1-one), formed via the aldol self-condensation of acetophenone. This side reaction dominates when the localized concentration of acetophenone is too high relative to the ester, or if the base is added too rapidly, allowing the acetophenone enolate to attack unreacted acetophenone rather than the less reactive ester carbonyl[4].
Solution: Maintain a high molar ratio of ethyl benzoate to acetophenone (at least 8:1). Add the sodium ethoxide slowly in small portions. Alternatively, you can pre-mix the base with the ester and add the acetophenone dropwise, ensuring the enolate reacts immediately with the surrounding ester solvent.
Q3: During the acid workup, my product forms a sticky, intractable mass instead of precipitating as crystals. How can I improve the isolation?Causality: The enol form of DBM has a relatively low melting point (77–78 °C)[3]. If acidification is performed at room temperature or higher, or if residual ester/xylene is present, the product will "oil out" as a supercooled liquid that traps impurities and resists crystallization.
Solution: The aqueous solution of the sodium salt must be cooled to 0–5 °C before acidification. Add the acid dropwise with robust mechanical stirring to induce rapid nucleation. If the product still oils out, extract the aqueous layer with diethyl ether, wash the organic layer with 5% sodium bicarbonate, dry over calcium chloride, evaporate the solvent, and recrystallize the residue from hot methanol[2].
Quantitative Data & Yield Optimization
The following table summarizes the impact of various reaction parameters on the expected yield and impurity profile, providing a quick reference for optimizing your synthesis.
Parameter
Sub-optimal Condition
Optimized Condition
Expected Yield
Primary Impurity Profile
Molar Ratio (Ester:Ketone)
1:1 to 2:1
8:1 (Ester as solvent)
40–50%
High Dypnone (Aldol byproduct)
Base Selection
NaOH / KOH
NaOEt / NaOMe
< 10%
Benzoic Acid (Ester hydrolysis)
Reaction Temperature
< 100 °C (Reflux)
150–160 °C
74–80%
Unreacted Starting Materials
Byproduct Management
Reflux condenser
Downward Distillation
30–40%
Reversible Retro-Claisen products
Workup Temperature
20–25 °C (Ambient)
0–5 °C (Ice Bath)
Variable
Oiled-out product / Trapped ester
Diagnostic Logic Tree
Use the following flowchart to rapidly diagnose and resolve common issues encountered during the synthesis of DBM.
Diagnostic logic tree for troubleshooting low yields and impurity formation in DBM synthesis.
Technical Support Center: Troubleshooting Poor Solubility of 3-Hydroxy-1,3-diphenyl-2-propen-1-one
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with 3-Hydroxy-1,3-diphenyl-...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with 3-Hydroxy-1,3-diphenyl-2-propen-1-one. By synthesizing fundamental chemical principles with practical, field-proven methodologies, this document aims to serve as a self-validating system for your experimental design.
Introduction: Understanding the Compound
3-Hydroxy-1,3-diphenyl-2-propen-1-one is an organic compound that exists in a dynamic equilibrium with its tautomer, 1,3-diphenylpropane-1,3-dione, more commonly known as dibenzoylmethane.[1][2] This keto-enol tautomerism is a critical feature, as the compound predominantly exists as the stabilized enol form in solution.[1][3] This enol, stabilized by intramolecular hydrogen bonding and conjugation with its phenyl rings, presents unique solubility characteristics that can be challenging for researchers.[3] Its structural relationship to curcumin and its role as a β-diketone have made it a subject of interest for its potential biological and chemical applications, making the mastery of its solubility essential for successful research and development.[2]
Q1: What are the general solubility characteristics of 3-Hydroxy-1,3-diphenyl-2-propen-1-one?
A1: The solubility of this compound is governed by the "like dissolves like" principle, where substances dissolve best in solvents with similar polarity.[4] 3-Hydroxy-1,3-diphenyl-2-propen-1-one possesses both non-polar features (two phenyl rings) and polar functional groups (a hydroxyl and a carbonyl group). This dual nature means its solubility can be nuanced.
While comprehensive quantitative data for this specific enol is not widely published, we can infer its behavior from its keto form, dibenzoylmethane, and from general principles for related chalcone structures.[1][5] The enol form's intramolecular hydrogen bond can slightly reduce its interaction with polar protic solvents compared to a simple alcohol. The overall polarity suggests better solubility in moderately polar to non-polar aprotic solvents.
Table 1: Predicted Solubility Profile of 3-Hydroxy-1,3-diphenyl-2-propen-1-one
Based on data for the closely related compound Dibenzoylmethane.
Solvent Category
Recommended Solvents
Predicted Solubility
Rationale & References
Polar Protic
Methanol, Ethanol
Slightly Soluble to Moderately Soluble
The hydroxyl group can hydrogen bond, but the large non-polar backbone limits solubility.[1][6]
These solvents effectively solvate both the polar and non-polar regions of the molecule.[1][7]
Non-Polar Aromatic
Toluene, Benzene
Soluble
Favorable π-π stacking interactions between the solvent and the compound's phenyl rings enhance dissolution.[1][8]
Chlorinated Solvents
Dichloromethane (DCM), Chloroform
Soluble
These solvents have a good balance of polarity and are effective at dissolving a wide range of organic compounds.[1][9]
Non-Polar Aliphatic
Hexane, Petroleum Ether
Insoluble to Sparingly Soluble
The polarity of the keto-enol group is too high for these non-polar solvents. Often used as anti-solvents for recrystallization.[5][6]
Aqueous
Water
Insoluble
The large, non-polar hydrocarbon structure dominates, making it poorly soluble in water.[1]
Q2: I'm struggling with initial dissolution. What are the first troubleshooting steps?
A2: If you are encountering issues even with a seemingly appropriate solvent, start with these fundamental steps before moving to more complex solutions.
Step 1: Verify Compound Purity. Impurities from synthesis can significantly alter the expected solubility of a compound. Confirm the purity of your material using appropriate analytical techniques (e.g., NMR, melting point).
Step 2: Increase Surface Area. The rate of dissolution is directly related to the surface area of the solute exposed to the solvent.[10][11] If your compound is a coarse powder or crystalline solid, gently grinding it with a mortar and pestle can dramatically increase the dissolution rate.[8]
Step 3: Enhance Agitation. Ensure the mixture is being stirred or agitated vigorously. This disrupts the saturated layer of solvent at the solid-liquid interface and facilitates the movement of fresh solvent to the particle surface.
Step 4: Apply Gentle Heat. For most organic solids, solubility increases with temperature.[12][13] Heating the solvent while stirring can significantly increase both the amount of solute that dissolves and the rate of dissolution. Be mindful of the solvent's boiling point and the compound's thermal stability.
Q3: The compound dissolves when heated but precipitates upon cooling. What does this mean and how can I fix it?
A3: This phenomenon indicates that you have created a supersaturated solution at an elevated temperature. As the solution cools, its capacity to hold the solute decreases, leading to precipitation.
Troubleshooting Steps:
Maintain Elevated Temperature: If your experimental protocol allows, simply conduct your experiment at the elevated temperature where the compound remains soluble.[8]
Use a Co-solvent System: The most common solution is to identify a co-solvent that improves solubility at ambient temperature. A co-solvent is a secondary solvent that is miscible with the primary solvent and increases the solubility of the solute.[14]
Strategy: Start with your primary solvent where the compound is soluble when hot. While still warm, slowly add a small amount of a second solvent in which the compound is highly soluble (e.g., DMSO or DMF) until the solution remains clear upon cooling. Refer to the co-solvent screening workflow below for a systematic approach.[15][16]
Q4: How do I systematically select an optimal co-solvent system?
A4: A co-solvent system works by modifying the overall polarity of the solvent mixture to better match that of the solute, thereby enhancing solubility.[17][18] For 3-Hydroxy-1,3-diphenyl-2-propen-1-one, this often involves blending a moderately polar solvent (like ethyl acetate or DCM) with a highly polar aprotic solvent (like DMSO or DMF).
Below is a systematic workflow for identifying an effective co-solvent mixture.
Caption: Workflow for optimizing solubility with co-solvents.
Q5: Can pH be used to enhance the solubility of 3-Hydroxy-1,3-diphenyl-2-propen-1-one?
A5: Yes, this is a powerful technique for this specific compound. The hydroxyl proton of the enol form is acidic (the predicted pKa of dibenzoylmethane is ~8.95).[1] By adding a base, you can deprotonate the compound to form an enolate salt. This ionic salt is significantly more polar than the neutral molecule and, therefore, much more soluble in polar solvents, including aqueous solutions.[19]
Protocol for pH Modification:
Suspend the compound in a polar solvent (e.g., ethanol or a mixture of an organic solvent and water).
While stirring, add a suitable base dropwise. For aqueous systems, a dilute solution of sodium hydroxide (NaOH) is effective.[1][20] For purely organic systems, a non-aqueous base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
Continue adding the base until the solid dissolves completely. The solution will often develop a yellow color upon formation of the enolate.
Monitor the pH to ensure it is compatible with your downstream application. Note that the compound can be re-precipitated by adding an acid to neutralize the solution.[20][21]
Advanced Troubleshooting Workflow
For particularly persistent solubility issues, a more comprehensive approach may be required. The following diagram outlines a logical progression from basic checks to advanced chemical modifications.
Caption: Comprehensive troubleshooting workflow for solubility issues.
Experimental Protocol: Gravimetric Determination of Solubility
This protocol describes a standard method for quantitatively measuring the solubility of a compound in a given solvent at a specific temperature.[5][9]
Materials:
3-Hydroxy-1,3-diphenyl-2-propen-1-one
Selected organic solvent(s)
Analytical balance
Vials with sealable caps
Magnetic stirrer and stir bars
Isothermal water bath or heating block
Centrifuge (optional)
Syringe and filters (optional, for non-volatile solvents)
Drying oven or vacuum desiccator
Methodology:
Preparation: Add an excess amount of the compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure the solution reaches saturation.
Solvent Addition: Add a known mass or volume of the selected organic solvent to the vial.
Equilibration: Seal the vial tightly and place it in an isothermal water bath set to the desired temperature. Stir the mixture vigorously for a sufficient time to reach equilibrium (a minimum of 6-8 hours is recommended; 24 hours is ideal).
Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the same constant temperature. Alternatively, centrifuge the vial to pellet the excess solid.
Sample Collection: Carefully withdraw a known mass or volume of the clear supernatant (the saturated solution) and transfer it to a second pre-weighed vial.
Solvent Evaporation: Evaporate the solvent from the second vial. This can be done in a fume hood, a drying oven set to a temperature well below the compound's melting point, or under reduced pressure (e.g., using a rotary evaporator).
Final Weighing: Once the solvent is completely removed and the dried solute has reached a constant weight, record the final mass of the vial containing the solute.
Calculation:
Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)
Mass of solvent in the sample = (Mass of vial + supernatant) - (Mass of vial + dried solute)
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in sample) * 100
References
Wikipedia. (2024). Cosolvent. Retrieved from [Link]
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273-1277. Retrieved from [Link]
Gerspacher, M., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Retrieved from [Link]
American Chemical Society Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
PubChem. (n.d.). 3-Hydroxy-1,3-diphenyl-2-propen-1-one. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
LookChem. (n.d.). 3-Hydroxy-1,3-diphenylpropan-1-one. Retrieved from [Link]
Sweeting, S. G., et al. (2018). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
PubChem. (n.d.). 3-Hydroxy-1,3-diphenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Journal of Chemical & Engineering Data. (2009). Solubility of Biologically Active Chalcones in 1,4-Dioxane and N,N-Dimethyl Formamide from (298.15 to 318.15) K. Retrieved from [Link]
ResearchGate. (2014). (PDF) Chalcones: A Solubility Study at Different Temperatures. Retrieved from [Link]
ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
International Atomic Energy Agency. (2014). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]
Wikipedia. (2024). Dibenzoylmethane. Retrieved from [Link]
Chemsrc. (2025). (Z)-3-hydroxy-1,3-diphenyl-2-propen-1-one. Retrieved from [Link]
Iraqi Journal of Science. (n.d.). Infrared Study of Keto-Enol Equilibrium of Acetylacetone, Benzoylacetone and Dibenzoylmethane in.... Retrieved from [Link]
Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
ChemBK. (2025). 3-HYDROXY-1-PHENYL-1-PROPENE. Retrieved from [Link]
ResearchGate. (n.d.). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives | Request PDF. Retrieved from [Link]
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
PubChem. (n.d.). 3-Hydroxy-1,3-diphenyl-propenone. National Center for Biotechnology Information. Retrieved from [Link]
PubChemLite. (n.d.). 3-hydroxy-1,3-diphenyl-propenone (C15H12O2). Retrieved from [Link]
Technical Support Center: Crystallization Optimization for 3-Hydroxy-1,3-diphenyl-2-propen-1-one
Welcome to the Technical Support Center for the purification and crystallization of 3-Hydroxy-1,3-diphenyl-2-propen-1-one (commonly known as the enol form of dibenzoylmethane or DBM). This guide is engineered for researc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification and crystallization of 3-Hydroxy-1,3-diphenyl-2-propen-1-one (commonly known as the enol form of dibenzoylmethane or DBM). This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-purity (>98%) crystalline material for pharmaceutical formulations, photochemical applications, or mechanistic studies.
As a highly conjugated
β
-diketone, this molecule presents unique thermodynamic challenges during crystallization, primarily due to keto-enol tautomerism and a high propensity for liquid-liquid phase separation (LLPS). This guide synthesizes field-proven methodologies with the fundamental physical chemistry required to troubleshoot and optimize your crystallization workflows.
Part 1: Mechanistic Overview & Troubleshooting FAQs
The crystallization of 3-Hydroxy-1,3-diphenyl-2-propen-1-one is governed by a delicate tautomeric equilibrium. While the molecule is often referred to as 1,3-diphenyl-1,3-propanedione (the diketo form), it predominantly exists as the enol tautomer due to the thermodynamic stabilization provided by a strong intramolecular hydrogen bond and extended
π
-conjugation[1].
Q1: Why does my product "oil out" instead of forming discrete crystals during cooling?
The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the metastable limit before classical nucleation can occur. For bulky, flexible molecules like DBM, rapid cooling forces the solute into an intermediate, liquid-like amorphous cluster state rather than a highly ordered crystal lattice[2].
The Solution: You must bypass the two-step nucleation pathway by maintaining the system within the metastable zone.
Reduce the cooling rate: Do not "crash cool" the solution in an ice bath. Implement a linear cooling ramp of 0.2–0.5 °C/min.
Introduce Seeding: Add 0.5–1.0 wt% of pure crystalline enol seeds when the solution is slightly supersaturated (typically 5–10 °C below the saturation temperature). This provides a template for classical nucleation, bypassing the amorphous phase.
Q2: How does solvent selection affect the keto-enol tautomeric ratio and final crystal purity?
The Causality: The tautomeric equilibrium is highly solvent-dependent. Non-polar solvents (e.g., hexane, heptane) do not compete for hydrogen bonding, thereby strongly stabilizing the intramolecular hydrogen bond of the enol form[1]. Conversely, polar protic solvents (e.g., methanol, ethanol) can act as hydrogen bond donors/acceptors, slightly disrupting the intramolecular interaction and increasing the transient population of the diketo form.
The Solution: If your goal is absolute enol-form purity for structural studies, utilize non-polar solvents like hexane for recrystallization. However, if you are attempting to purge polar synthesis byproducts (like unreacted acetophenone), ethanol or methanol is preferred due to their superior impurity-rejection profiles, even if the tautomeric equilibrium is slightly perturbed during dissolution[3]. The enol form will still preferentially crystallize out upon cooling due to its lower solubility and higher lattice energy.
Q3: What is the best method to remove unreacted acetophenone and oxidized impurities from crude synthesized batches?
The Causality: Claisen condensations used to synthesize DBM often leave behind unreacted acetophenone, benzyl-derivatives, and oxidized degradation products[3]. These impurities act as crystal habit modifiers, stunting crystal growth and depressing the melting point.
The Solution: A reflux-to-chill recrystallization in ethanol is the self-validating standard. Acetophenone remains highly soluble in cold ethanol, while the DBM enol form crystallizes out. A 3-hour aging period at 0–5 °C ensures maximum recovery without co-precipitating the impurities[3].
Part 2: Visualizing the Crystallization Logic
Fig 1: Tautomeric equilibrium pathways and the thermodynamic impact of solvent polarity.
Fig 2: Troubleshooting Liquid-Liquid Phase Separation (LLPS) during cooling crystallization.
Part 3: Quantitative Data & System Parameters
To establish a self-validating system, compare your experimental observations against these benchmarked parameters. Deviations indicate impurities or suboptimal tautomeric ratios.
Table 1: Solvent Effects on Crystallization & Purity
Jacketed glass reactor with programmable temperature control.
Step-by-Step Workflow:
Suspension & Dissolution: Suspend 240 g of crude dibenzoylmethane in 720 mL of absolute ethanol (approximate 1:3 w/v ratio).
Thermal Disruption of Clusters: Heat the reactor to reflux (~78 °C) under continuous agitation (250 RPM). Maintain the reflux state for exactly 45 minutes. Causality: This extended thermal hold ensures the complete dissolution of amorphous clusters and resets the thermal history of the solution, preventing premature LLPS[2][3].
Controlled Cooling Ramp: Program the jacketed reactor to cool from 78 °C to 5 °C at a strict rate of 0.5 °C/min. Do not exceed this rate.
Seeding (Optional but Recommended): When the internal temperature reaches 45 °C, introduce 1.0 g of high-purity enol crystals. This forces classical nucleation and prevents oiling out.
Isothermal Aging: Once the system reaches 5 °C (or 0 °C if using methanol), maintain this temperature for 3 hours. Causality: This aging period allows the supersaturation to fully deplete, maximizing the yield while keeping highly soluble impurities (like acetophenone) in the mother liquor[3].
Filtration & Drying: Filter the resulting pale-yellow crystals under a vacuum. Wash the filter cake with 50 mL of pre-chilled (0 °C) ethanol. Dry the crystals in a vacuum oven at 40 °C for 12 hours.
Validation: The final product should yield a purity of
≥
98.5% with a melting point of 77-80 °C[3][4].
Part 5: References
CN112409150B - Preparation method of dibenzoyl methane
Source: Google Patents
URL:
Effect of α-Substitution on Dibenzoylmethanatoboron Difluoride on Evaporative Crystallization
Source: The Journal of Physical Chemistry C - ACS Publications
URL:[Link]
European Journal of Chemistry: Dibenzoylmethane and six aromatic 1,3-diketones
Source: European Journal of Chemistry
URL:[Link]
Technical Support Center: Optimizing 3-Hydroxy-1,3-diphenyl-2-propen-1-one Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one (commonly known as the enol tautomer of dibenzoylmethane). As a Senior Application Scientist, I have designed this guide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one (commonly known as the enol tautomer of dibenzoylmethane). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the crossed Claisen condensation between acetophenone and ethyl benzoate.
This guide moves beyond basic procedures, exploring the mechanistic causality behind common side reactions—such as self-condensation, ester hydrolysis, and transesterification—and provides field-proven, self-validating protocols to ensure high-yield, high-purity outcomes.
Reaction Pathways & Mechanistic Branching
Understanding the competing kinetic and thermodynamic pathways is critical to controlling this synthesis. The diagram below illustrates the desired crossed Claisen condensation alongside the primary side reactions that compromise yield.
Reaction pathways for 3-Hydroxy-1,3-diphenyl-2-propen-1-one synthesis and major side reactions.
Troubleshooting Guide & FAQs
Q1: Why am I isolating significant amounts of dypnone instead of the target beta-diketone?A1: Dypnone is the byproduct of the self-condensation of acetophenone[1]. Because acetophenone possesses acidic alpha-hydrogens, it readily forms an enolate. If the local concentration of acetophenone is too high, its enolate will nucleophilically attack another acetophenone molecule rather than the intended ethyl benzoate electrophile.
Causality & Solution: To suppress this, you must statistically favor the crossed Claisen pathway. Use a large molar excess of the non-enolizable ester (e.g., a 4:1 to 8:1 ratio of ethyl benzoate to acetophenone)[2]. Additionally, add the acetophenone slowly to the reaction mixture to maintain a low steady-state concentration of the enolate.
Q2: During the reaction, the mixture becomes a gelatinous, highly viscous mass that stops my magnetic stirrer. Does this mean the reaction failed?A2: No, this is actually a positive indicator of success, though it presents a mechanical engineering challenge. The product forms a sodium enolate salt (sodium acetylbenzoylmethane) which coordinates into a thick, gelatinous network[2].
Causality & Solution: Standard magnetic stirring is insufficient and will lead to localized hot spots, causing thermal degradation. You must use a robust overhead mechanical stirrer (e.g., a Hershberg or anchor stirrer)[1]. For large-scale operations, utilizing an inert, high-boiling aromatic solvent like xylene can help maintain fluid dynamics[1].
Q3: My final yield is low, and I am detecting benzoic acid in the crude mixture. What is the source of this impurity?A3: Benzoic acid is formed via the saponification (hydrolysis) of ethyl benzoate[3]. This occurs when trace water infiltrates the reaction matrix, reacting with the sodium ethoxide base to generate sodium hydroxide, which rapidly hydrolyzes the ester[3].
Causality & Solution: The reaction must be kept strictly anhydrous. Ensure all glassware is flame-dried, run the reaction under a nitrogen or argon atmosphere, and use freshly distilled ethyl benzoate.
Q4: Can I use sodium methoxide instead of sodium ethoxide to save costs?A4: Using sodium methoxide with ethyl benzoate will induce a transesterification side reaction[4]. The methoxide will attack the ethyl ester, creating a complex mixture of methyl benzoate and ethyl benzoate[4].
Causality & Solution: Always match the alkoxide base to the ester's alkoxy leaving group to prevent mixed electrophiles. If using ethyl benzoate, use sodium ethoxide; if using methyl benzoate, use sodium methoxide[4].
Q5: Why is the reaction heated to 150–160 °C with downward distillation?A5: The Claisen condensation is a reversible equilibrium process. By operating at elevated temperatures and utilizing downward distillation, the ethanol byproduct is continuously removed from the reaction matrix[2].
Causality & Solution: According to Le Chatelier's principle, continuously removing the alcohol byproduct shifts the equilibrium to the right, maximizing the yield of the enolate salt and preventing retro-Claisen cleavage[5].
Quantitative Impact of Reaction Parameters
The following table summarizes how specific experimental parameters dictate the kinetic competition between the desired product and side reactions.
Reaction Parameter
Condition
Impact on Yield
Primary Side Reaction / Impurity
Mechanistic Causality
Ester:Ketone Ratio
1:1 (Stoichiometric)
< 40%
Dypnone (Self-condensation)
High steady-state concentration of acetophenone enolate favors self-attack[1].
Alkoxide mismatch leads to transesterification at the ester[4].
Atmosphere
Ambient Air
< 30%
Benzoic Acid
Atmospheric moisture reacts with base to form hydroxide, saponifying the ester[3].
Stirring Mechanism
Magnetic Stirrer
< 50%
Unreacted Starting Materials
Gelatinous sodium salt prevents mass transfer; localized hot spots cause degradation[1].
Standard Operating Procedure (SOP)
This optimized, self-validating protocol is adapted from established standards to ensure maximum yield while mitigating side reactions[2].
Step-by-step experimental workflow for the crossed Claisen condensation protocol.
Step-by-Step Methodology:
Apparatus Setup: Equip a dry 2-L three-necked flask with a rugged mechanical stirrer (essential), a downward distillation condenser, and an addition port. Purge the system with dry nitrogen[2].
Reagent Heating: Add 600 g (4.0 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone. Heat the oil bath to 150–160 °C[2].
Base Addition: Once the mixture is hot, add 44 g (0.65 mole) of sodium ethoxide in small 1- to 2-g portions over 30 minutes[2].
Self-Validating Step: The reaction mixture will transition into a highly viscous, gelatinous mass. This physical change confirms the successful generation of the sodium acetylbenzoylmethane complex[5].
Distillation: Continue stirring until no more ethanol distills over (approximately 15–30 minutes), ensuring the equilibrium is pushed entirely to the right[5].
Acidic Quench: Cool the mixture to room temperature. Dissolve the mass in 150 mL of water, transfer to a separatory funnel, and vigorously shake with an ice-cold solution of 25 mL concentrated sulfuric acid in 200 mL of water[2].
Causality: The enol product is highly sensitive to retro-Claisen cleavage if the temperature spikes during neutralization. Using ice-cold acid safely traps the kinetic enol form[6].
Purification & Bicarbonate Wash: Separate the organic ester layer and wash it with successive 200-mL portions of 5% sodium bicarbonate solution[2].
Self-Validating Step: Continue the bicarbonate washes until CO₂ effervescence completely ceases. The lack of gas evolution is a self-validating indicator that all residual acidic impurities (e.g., benzoic acid) have been successfully neutralized and partitioned into the aqueous waste stream[2].
Isolation: Dry the organic layer over calcium chloride, remove the excess ethyl benzoate via vacuum distillation, and recrystallize the crude product from hot methanol to yield pure 3-Hydroxy-1,3-diphenyl-2-propen-1-one[7].
References
Organic Syntheses, Coll. Vol. 3, 251 (1955) . Procedure for Dibenzoylmethane. Magnani, A.; McElvain, S. M. Available at: [Link]
Organic Syntheses, Coll. Vol. 1, 205 (1941) . Procedure for Dibenzoylmethane. Allen, C. F. H.; Abell, R. D.; Normington, J. B. Available at:[Link]
European Patent Office (EP1349823B1). Process for base-promoted condensation reactions and base reagent therefor.
Technical Support Center: HPLC Analysis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one
Welcome to the Technical Support Center for the chromatographic analysis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one (commonly known as dibenzoylmethane or DBM). As a β-diketone, this compound presents unique analytical cha...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic analysis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one (commonly known as dibenzoylmethane or DBM). As a β-diketone, this compound presents unique analytical challenges due to its structural dynamics. This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and authoritative methodologies to ensure robust, reproducible quantification.
Mechanistic Overview: The β-Diketone Challenge
3-Hydroxy-1,3-diphenyl-2-propen-1-one is the enol tautomer of 1,3-diphenyl-1,3-propanedione[1]. In solution, it exists in a dynamic keto-enol equilibrium[2]. The enol form is highly stabilized by a strong intramolecular low-barrier hydrogen bond (LBHB)[2].
For HPLC method developers, this tautomerism introduces two critical failure modes:
Chromatographic Timescale Interference: The interconversion between the keto and enol forms often occurs at a rate similar to the chromatographic separation process at room temperature, leading to severe peak splitting or broad, unresolved smears[3].
Metal Chelation: The β-diketone moiety is a classic bidentate ligand. It aggressively chelates trace metal ions (such as Fe³⁺ or Cu²⁺) present in standard silica matrices or stainless steel system components, resulting in irreversible adsorption, severe peak tailing, and poor recovery[3][4].
Troubleshooting FAQs
Q1: Why does my analyte elute as a split peak or a broad, tailing smear at room temperature?A: You are observing the partial separation of the keto and enol tautomers. Because the interconversion rate is slow relative to the column transit time at 20–25°C, the detector registers a split or smeared peak[3].
The Fix: Increase the column compartment temperature to 50–55°C. Elevating the temperature accelerates the tautomeric interconversion rate, causing the two forms to coalesce into a single, sharp, time-averaged peak[3].
Q2: I am using an acidic mobile phase, but I still see severe tailing and poor recovery. What is happening?A: Your analyte is likely chelating with active metal sites in your stationary phase or HPLC tubing. While an acidic modifier (like 0.1% TFA) helps suppress the ionization of the enol hydroxyl group[4], it cannot fully prevent metal complexation.
The Fix: Switch to a highly inert, high-purity silica column (e.g., Phenomenex Gemini C18)[1][4] or a mixed-mode stationary phase[3]. Additionally, consider using PEEK tubing or adding a trace amount of a stronger chelator (like EDTA) to the sample diluent to passivate the system.
Q3: How should I choose between Methanol and Acetonitrile for the organic modifier?A: The choice of organic modifier directly impacts the keto-enol equilibrium. Acetonitrile (an aprotic solvent) tends to stabilize the intramolecular hydrogen bond of the enol form, pushing the equilibrium heavily toward the enol state. Methanol (a protic solvent) can disrupt this internal hydrogen bond, increasing the population of the diketo form. For the sharpest peaks, a gradient utilizing Acetonitrile with 0.1% TFA is highly recommended to lock the molecule into its enol state while suppressing secondary silanol interactions[1][4].
Visualizing the Optimization Logic
Troubleshooting workflow for resolving β-diketone peak distortion.
Mechanistic logic for optimizing β-diketone mobile phase conditions.
Quantitative Data Summaries
The following table summarizes the causal relationship between specific chromatographic conditions and the resulting analytical performance for 3-Hydroxy-1,3-diphenyl-2-propen-1-one.
Mobile Phase Modifier
Column Temp
Stationary Phase
Peak Shape Result
Typical Recovery
Mechanistic Outcome
None (Water/ACN)
25°C
Standard C18
Split peak, broad tailing
< 50%
Slow interconversion; active silanol/metal binding.
0.1% TFA
25°C
Standard C18
Broad peak, moderate tailing
~ 70%
Enolate suppressed, but tautomerism remains slow.
0.1% TFA
55°C
Standard C18
Single peak, slight tailing
~ 85%
Tautomers coalesce; trace metal chelation persists.
0.1% TFA
55°C
High-Purity C18 (e.g., Gemini)
Single sharp peak (Tf < 1.1)
> 95%
Optimized: Rapid interconversion + inert matrix.
Experimental Protocols: Self-Validating Workflow
The following step-by-step methodology is adapted from validated pharmacokinetic assays for DBM[1][4]. It incorporates a self-validating System Suitability Test (SST) to ensure the system is free of active metal sites before sample analysis.
Phase 1: Preparation of Mobile Phases
Mobile Phase A (Aqueous): Prepare a mixture of Ultrapure Water and Methanol (80:20, v/v). Add 0.1% Trifluoroacetic acid (TFA)[4]. Mix thoroughly and degas via sonication or vacuum filtration.
Mobile Phase B (Organic): Add 0.1% TFA to HPLC-grade Acetonitrile[4]. Degas thoroughly.
Phase 2: Instrument Setup & System Suitability Testing (SST)
Column Selection: Install a high-purity, highly endcapped silica column (e.g., Phenomenex Gemini C18, 150 × 2.0 mm, 5 µm)[1][4].
Temperature: Set the column oven to 50°C - 55°C and allow the system to equilibrate for at least 30 minutes[3].
Flow Rate & Detection: Set flow rate to 0.2 mL/min. Set the UV detector to 335 nm (the absorption maximum for the enol form)[1][4].
SST Execution: Inject a 1.0 µg/mL DBM reference standard 5 times.
Self-Validation Criteria: The system is only validated for sample runs if the Tailing Factor (
Tf
) is
≤1.2
and the %RSD of the peak area is
≤2.0%
. If
Tf>1.2
, perform a column wash with EDTA or replace the column, as active metal sites are present.
Sample Prep: If extracting from biological matrices (e.g., plasma), extract using ethyl acetate/methanol (95:5, v/v), evaporate under nitrogen, and reconstitute in acetonitrile/water (50:50, v/v)[1][4].
Gradient Program:
0.0 - 2.0 min: 100% Mobile Phase A (Isocratic hold)
2.0 - 15.0 min: Linear ramp to 100% Mobile Phase B
15.0 - 20.0 min: Hold at 100% Mobile Phase B (Column wash)
20.0 - 25.0 min: Return to 100% Mobile Phase A (Re-equilibration)
Data Analysis: Integrate the single coalesced peak eluting at the established retention time (typically around 21.4 minutes under these specific gradient conditions)[1].
References
Title: Development and validation of an HPLC method for the determination of dibenzoylmethane in rat plasma and its application to the pharmacokinetic study
Source: Journal of Chromatography B (PubMed)
URL: [Link]
Title: Pharmacokinetics of Dietary Cancer Chemopreventive Compound Dibenzoylmethane in the Rats and Impacts of Nanoemulsion and Genetic knockout of Nrf2 on its Disposition
Source: Biopharmaceutics & Drug Disposition (PMC)
URL: [Link]
Title: Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography
Source: Journal of Chromatography A (PubMed)
URL: [Link]
Title: Tautomerism of β-Diketones and β-Thioxoketones
Source: Encyclopedia (MDPI)
URL: [Link]
overcoming steric hindrance in 3-Hydroxy-1,3-diphenyl-2-propen-1-one ligand binding
Technical Support Center: Ligand Binding Challenges A Technical Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance in 3-Hydroxy-1,3-diphenyl-2-propen-1-one Ligand Binding...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Ligand Binding Challenges
A Technical Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance in 3-Hydroxy-1,3-diphenyl-2-propen-1-one Ligand Binding
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to address challenges related to steric hindrance when working with 3-Hydroxy-1,3-diphenyl-2-propen-1-one and its analogs.
Introduction to the Challenge: Steric Hindrance
Steric hindrance is a critical factor in medicinal chemistry and drug design. It refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction or interaction.[1][2] In the context of ligand-protein binding, bulky functional groups on either the ligand or the protein can prevent the optimal alignment necessary for a stable interaction, thereby reducing binding affinity and efficacy.[3]
3-Hydroxy-1,3-diphenyl-2-propen-1-one, also known as dibenzoylmethane, is a β-diketone that exists in equilibrium between its keto and enol tautomeric forms.[4][5] The planar nature of the enol form, stabilized by intramolecular hydrogen bonding and conjugation with the two phenyl rings, presents a unique structural profile that can lead to steric clashes within a constrained protein binding pocket.[4]
This guide provides a structured approach to diagnosing and overcoming these steric challenges.
Part 1: Troubleshooting Guide - Low Binding Affinity
This section addresses the common issue of unexpectedly low binding affinity and provides a systematic approach to identify and resolve the underlying steric issues.
Initial Assessment: Is Steric Hindrance the Primary Cause?
Before modifying the ligand or protein, it's crucial to confirm that other experimental variables are not the source of low affinity.
Question 1: My binding assay (e.g., SPR, ITC) shows weak or no binding of 3-Hydroxy-1,3-diphenyl-2-propen-1-one to my target protein. How can I determine if steric hindrance is the culprit?
Answer:
A multi-step approach is recommended to diagnose the issue:
Step 1: Verify Experimental Conditions and Reagent Quality.
Rationale: Inconsistent assay conditions or degraded reagents are common sources of poor results.[6]
Protocol:
Confirm the purity and concentration of your ligand and protein stocks using appropriate analytical techniques (e.g., NMR, Mass Spectrometry for the ligand; SDS-PAGE, Size Exclusion Chromatography for the protein).
Ensure your assay buffer conditions (pH, salt concentration) are optimal for protein stability and ligand solubility.
If using surface-based methods like Surface Plasmon Resonance (SPR), check for issues with ligand immobilization or non-specific binding.[7]
Step 2: Perform Computational Modeling and Docking.
Rationale: In silico docking can provide valuable insights into the potential binding mode of your ligand and identify possible steric clashes.[8][9]
Workflow:
Obtain or model the 3D structure of your target protein.
Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose of 3-Hydroxy-1,3-diphenyl-2-propen-1-one within the active site.
Analyze the resulting poses for close contacts (van der Waals clashes) between the ligand's phenyl rings and amino acid residues in the binding pocket.[8]
Step 3: Analyze the Binding Kinetics.
Rationale: The association (kon) and dissociation (koff) rates can offer clues. A slow association rate might suggest that the ligand has difficulty entering the binding pocket, which could be due to steric barriers.[10]
Techniques:
Surface Plasmon Resonance (SPR): This technique can provide real-time kinetic data.[11]
Isothermal Titration Calorimetry (ITC): While primarily a thermodynamic technique, some modern ITC instruments and analysis software can provide kinetic information.
The following diagram illustrates the initial troubleshooting workflow:
Caption: Decision workflow for mitigating steric hindrance.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the keto-enol tautomerism of 3-Hydroxy-1,3-diphenyl-2-propen-1-one in steric hindrance?
A1: The enol form is stabilized by an intramolecular hydrogen bond, resulting in a planar, conjugated system. [4]This planarity can be a double-edged sword. While it can promote favorable stacking interactions, it also introduces conformational rigidity. If the binding pocket is narrow, this rigid, planar structure may be too large to fit, leading to steric clashes. The keto form is generally more flexible, but often less stable. [4]
Q2: Can solvent effects influence steric hindrance?
A2: Yes. The solvent can influence both the conformation of the ligand and the flexibility of the protein's binding pocket. [12]For instance, a more polar solvent might favor a specific tautomer or rotamer of the ligand that has a different steric profile. It is important to use buffer conditions that are physiologically relevant for your system.
Q3: My computational model did not predict a steric clash, but I still have low affinity. What else could be the problem?
A3: Several other factors could be at play:
Electronic Mismatch: The ligand may not have the correct electronic properties (e.g., hydrogen bond donors/acceptors) to interact favorably with the binding pocket.
Desolvation Penalty: The energy required to remove water molecules from the ligand and the binding pocket upon binding might be too high.
Incorrect Binding Pose Prediction: The docking algorithm may have failed to identify the true binding mode. [9]Consider using more advanced simulation techniques like molecular dynamics (MD) to explore the conformational landscape of the protein-ligand complex.
Q4: Are there any experimental techniques to directly measure steric effects?
A4: While not measuring steric hindrance directly, certain techniques can provide evidence for it:
X-ray Crystallography: A co-crystal structure of the protein-ligand complex provides the most definitive evidence of binding mode and any steric clashes.
Nuclear Magnetic Resonance (NMR): Techniques like saturation transfer difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, offering clues about its orientation in the binding pocket.
Scanning Tunneling Microscopy (STM): For ligands adsorbed on surfaces, STM can visualize how steric pressure from the surface alters the ligand's conformation and binding. [13][14]
Q5: How can I choose the optimal linker length to overcome steric hindrance?
A5: The optimal linker length strikes a balance. It must be long enough to allow the bulky functional group to avoid the steric clash, but not so long that it introduces a significant entropic penalty to binding or allows the group to interact non-specifically with other parts of the protein. [15]A systematic approach involving the synthesis and testing of a series of linkers with varying lengths is often necessary. [16][17]
References
PubChem. (n.d.). 3-Hydroxy-1,3-diphenyl-2-propen-1-one. National Center for Biotechnology Information. Retrieved from [Link]
ACS Publications. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Retrieved from [Link]
ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]
Grokipedia. (n.d.). Steric effects in protein-drug binding. Retrieved from [Link]
BBAU. (n.d.). IN SILICO BASICS Computational or in silico simulations and calculations provides powerful tools to study the dr. Retrieved from [Link]
Springer. (2016). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. Retrieved from [Link]
PMC. (n.d.). Advances in Protein-Ligand Binding Affinity Prediction via Deep Learning: A Comprehensive Study of Datasets, Data Preprocessing Techniques, and Model Architectures. Retrieved from [Link]
ResearchGate. (n.d.). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. Retrieved from [Link]
ACS Publications. (2016, May 4). Prediction of Protein–Ligand Binding Poses via a Combination of Induced Fit Docking and Metadynamics Simulations. Journal of Chemical Theory and Computation. Retrieved from [Link]
AxisPharm. (2024, November 18). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
ACS Publications. (2021, September 29). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. Retrieved from [Link]
PMC. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]
PMC. (n.d.). Exploring the limits of the usefulness of mutagenesis in studies of allosteric mechanisms. Retrieved from [Link]
Oxford Academic. (2020, February 15). Learning from the ligand: using ligand-based features to improve binding affinity prediction. Bioinformatics. Retrieved from [Link]
ResearchGate. (2022, April 12). Is it possible to increase the binding affinity by removing certain amino acids or other structures?. Retrieved from [Link]
SPRpages. (2020, October 1). Lower Binding Affinity than Expected - How to Troubleshoot. Retrieved from [Link]
MDPI. (2016, March 28). Methods for Improving Aptamer Binding Affinity. Retrieved from [Link]
PubChem. (n.d.). 3-Hydroxy-1,3-diphenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Bio-Rad. (2024, November 5). Optimizing Ligand Binding Assays for Accurate and Reproducible Results. Retrieved from [Link]
LookChem. (n.d.). 3-Hydroxy-1,3-diphenylpropan-1-one. Retrieved from [Link]
PMC. (n.d.). Computational design of ligand binding membrane receptors with high selectivity. Retrieved from [Link]
MDPI. (2023, April 13). Towards Computational Modeling of Ligand Binding to the ILPR G-Quadruplex. Retrieved from [Link]
Chemsrc. (2025, November 18). (Z)-3-hydroxy-1,3-diphenyl-2-propen-1-one. Retrieved from [Link]
PubChemLite. (n.d.). 3-hydroxy-1,3-diphenyl-propenone (C15H12O2). Retrieved from [Link]
Technology Networks. (2024, January 8). Understanding Binding Kinetics To Optimize Drug Discovery. Retrieved from [Link]
PubMed. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]
ResearchGate. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
PMC. (n.d.). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. Retrieved from [Link]
Oxford Academic. (2016, March 8). Weak-binding molecules are not drugs?—toward a systematic strategy for finding effective weak-binding drugs. Retrieved from [Link]
MDPI. (2022, October 3). Effects of Site-Directed Mutations on the Communicability between Local Segments and Binding Pocket Distortion of Engineered GH11 Xylanases Visualized through Network Topology Analysis. Retrieved from [Link]
Patsnap Synapse. (2025, May 9). How Is Site-Directed Mutagenesis Used in Protein Engineering?. Retrieved from [Link]
PNAS. (n.d.). Allosteric communication between ligand binding domains modulates substrate inhibition in adenylate kinase. Retrieved from [Link]
Food Safety Institute. (2025, July 7). Techniques for Site-Directed Mutagenesis in Protein Engineering. Retrieved from [Link]
RSC Publishing. (n.d.). Protein flexibility reduces solvent-mediated friction barriers of ligand binding to a hydrophobic surface patch. Retrieved from [Link]
University of Cambridge. (2025, June 8). Site-Directed Mutagenesis Mediated by Molecular Modeling and Docking and Its Effect on the Protein–Protein Interactions of the. Retrieved from [Link]
Journal of the American Chemical Society. (2024, April 16). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. Retrieved from [Link]
Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Retrieved from [Link]
TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery. Retrieved from [Link]
PubMed. (2013, January 15). Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. Retrieved from [Link]
Fiveable. (2025, August 15). Steric effects: Organic Chemistry II Study Guide. Retrieved from [Link]
ResearchGate. (2025, September 2). Controlling ring-chain tautomerism through steric hindrance. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of (2e) - 1, 3-diphenyl-2-propene-1-one derivatives and evaluation of its antioxidant and anti-parkinsonism activity. Retrieved from [Link]
An In-Depth Technical Guide: Comparing the Enol and Keto Tautomers of Dibenzoylmethane
For researchers and drug development professionals working with β -dicarbonyl scaffolds, understanding the dynamic equilibrium of keto-enol tautomerism is critical. Dibenzoylmethane (DBM) exists as a tautomeric mixture o...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals working with
β
-dicarbonyl scaffolds, understanding the dynamic equilibrium of keto-enol tautomerism is critical. Dibenzoylmethane (DBM) exists as a tautomeric mixture of its enol form (3-Hydroxy-1,3-diphenyl-2-propen-1-one ) and its keto form (1,3-diphenyl-1,3-propanedione ). This guide provides an objective, data-driven comparison of these two forms, detailing their structural thermodynamics, spectroscopic signatures, and the experimental protocols required to isolate and quantify them.
Structural and Thermodynamic Divergence
The interconversion between 3-hydroxy-1,3-diphenyl-2-propen-1-one (enol) and dibenzoylmethane (keto) involves the shift of an acidic proton and the corresponding realignment of
π
-electrons[1].
The Enol Form: 3-Hydroxy-1,3-diphenyl-2-propen-1-one
In the solid state and in most non-polar solvents, DBM exists almost exclusively (>95%) in the enol form[1]. The causality behind this overwhelming thermodynamic preference lies in two stabilizing factors:
Intramolecular Hydrogen Bonding: The enol hydroxyl group donates a strong hydrogen bond to the adjacent carbonyl oxygen, forming a highly stable, pseudo-aromatic six-membered chelate ring[1].
Extended Conjugation: The enol double bond allows for continuous
π
-electron delocalization across both flanking phenyl rings, drastically lowering the ground-state energy[2].
The Keto Form: 1,3-diphenyl-1,3-propanedione
The keto form is a true
β
-diketone but represents a minor component of the equilibrium mixture under standard conditions. The
sp3
-hybridized
α
-carbon breaks the extended conjugation between the two benzoyl groups[2]. Furthermore, the steric repulsion between the two bulky phenyl rings forces the molecule into twisted, higher-energy conformations[3]. The keto fraction only becomes measurable when polar solvents (such as DMSO or water) are introduced, as intermolecular hydrogen bonding with the solvent competes with the enol's intramolecular hydrogen bond[4].
To accurately study these tautomers, researchers must employ self-validating analytical systems that do not disrupt the dynamic equilibrium during measurement.
Protocol 1: NMR Quantification of Keto-Enol Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for quantifying this equilibrium because the tautomerization rate is slow on the NMR timescale, yielding distinct, sharp signals for both forms[1].
Step-by-Step Methodology:
Sample Preparation: Weigh 10 mg of high-purity DBM and dissolve it in 0.6 mL of a deuterated solvent. Experimental Choice: Use CDCl
3
to establish a non-polar baseline (maximizing the enol form) and DMSO-
d6
to observe polar perturbation (increasing the keto fraction)[1].
Acquisition Parameters: Transfer the solution to a 5 mm NMR tube. Acquire a
1
H NMR spectrum at 298 K using a standard 1-pulse sequence. Critical Parameter: Set the relaxation delay (
D1
) to at least 5 seconds. Protons in different chemical environments relax at different rates; a sufficient delay ensures complete
T1
relaxation, preventing signal saturation and ensuring quantitative accuracy.
Signal Integration: Set the integration of the enol methine proton (-CH=) at ~6.8 ppm to 1.00. Next, integrate the keto methylene protons (-CH
2
-) at ~4.8 ppm[1].
Self-Validation & Calculation: Validate the spectrum by integrating the aromatic multiplet (7.4–8.0 ppm); it should equal exactly 10H relative to the sum of the tautomeric core protons[1]. Calculate the equilibrium constant (
Keq
) using the formula:
Keq=[Keto][Enol]=(Integration of keto/2)1.00
.
Workflow for NMR quantification of DBM keto-enol tautomerism.
Protocol 2: Photothermal Isolation and Kinetic Tracking
Because the enol form absorbs strongly in the UVA spectrum, UV irradiation can be used to artificially drive the equilibrium toward the keto form via an excited singlet state[5].
Step-by-Step Methodology:
Baseline Measurement: Prepare a 10
μ
M solution of DBM in acetonitrile. Record the baseline UV-Vis spectrum, noting the strong enol absorption peak at ~340 nm.
Photolysis: Irradiate the sample using a continuous-wave UV light source (~340 nm). The absorbed energy breaks the intramolecular hydrogen bond, causing a phototautomerization to the keto form with a quantum yield of approximately 0.014[5].
Kinetic Tracking: Immediately transfer the sample to a dark environment. Monitor the absorbance at 265 nm (keto maximum) and 340 nm (enol maximum) continuously over a 12-hour period[5].
Self-Validation & Analysis: The presence of a strict isosbestic point during the thermal relaxation phase validates that the system is undergoing a clean, two-state interconversion without degradation. Fit the absorbance decay at 265 nm to a first-order exponential decay model to determine the thermal relaxation half-life (expected to be ~5.1 hours at 295 K)[5].
Photothermal tautomerization pathway of dibenzoylmethane forms.
References
BenchChem. "Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of Dibenzoylmethane." BenchChem.
BenchChem. "An In-depth Technical Guide to the Keto-enol Tautomerism of Dibenzoylmethane." BenchChem.
Zawadiak, J., & Mrzyczek, M. "Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, PubMed / ResearchGate.
Yamaji, M., et al. "Photothermal Tautomerization of a UV Sunscreen (4-tert-Butyl-4′-methoxydibenzoylmethane) in Acetonitrile Studied by Steady-State and Laser Flash Photolysis." The Journal of Physical Chemistry A, ACS Publications.
J. Chem. Soc. Pak. "Infrared Study of Keto-Enol Equilibrium of Acetylacetone, Benzoylacetone and Dibenzoylmethane.
A Senior Application Scientist's Guide to the Validation of LC-MS Methods for 3-Hydroxy-1,3-diphenyl-2-propen-1-one Quantification
This guide provides an in-depth technical comparison and validation protocol for the quantification of 3-Hydroxy-1,3-diphenyl-2-propen-1-one, a chalcone derivative of significant interest in pharmaceutical research. As r...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison and validation protocol for the quantification of 3-Hydroxy-1,3-diphenyl-2-propen-1-one, a chalcone derivative of significant interest in pharmaceutical research. As researchers and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not just a methodology, but a comprehensive understanding of the principles and choices that underpin a robust and reliable LC-MS based quantification method.
The Analytical Imperative: Why Robust Quantification of 3-Hydroxy-1,3-diphenyl-2-propen-1-one Matters
3-Hydroxy-1,3-diphenyl-2-propen-1-one, also known as β-hydroxydihydrochalcone, belongs to the chalcone family of compounds. Chalcones are known for their diverse biological activities, making them attractive candidates for drug discovery and development. Accurate quantification is critical for a range of studies, including pharmacokinetics, pharmacodynamics, toxicology, and formulation development. The choice of analytical methodology can significantly impact the reliability and reproducibility of these studies.
Comparative Analysis of Analytical Methodologies
While several techniques can be employed for the quantification of chalcones, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard due to its superior sensitivity, selectivity, and versatility.[1] This section provides a comparative overview of LC-MS with a common alternative, UV-Vis Spectrophotometry.
Low (prone to interference from matrix components)
Applicability
Wide range of matrices (plasma, tissue, etc.)
Limited to relatively clean samples
Cost
High initial investment
Low initial investment
Throughput
High with modern systems
Moderate
Inference for Researchers: For early-stage screening or analysis of pure compounds, UV-Vis spectrophotometry can be a cost-effective and rapid tool.[2] However, for complex biological matrices and when high sensitivity and specificity are required, LC-MS is the unequivocally superior choice. The ability of LC-MS to differentiate the analyte from its metabolites and other endogenous compounds is crucial for regulatory submissions and reliable decision-making in drug development.[3]
The Cornerstone of Reliability: A Step-by-Step LC-MS Method Validation Protocol
The validation of a bioanalytical method is a formal process that demonstrates its suitability for its intended purpose. The following protocol is based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guidelines.[3][4][5][6][7]
Experimental Workflow
The following diagram illustrates the key stages of the LC-MS method validation process.
Caption: A typical workflow for the development and validation of an LC-MS method.
Detailed Validation Parameters
Causality: Before any validation experiments, it is crucial to ensure that the LC-MS system is performing optimally. This is achieved through system suitability testing.
Protocol:
Prepare a standard solution of 3-Hydroxy-1,3-diphenyl-2-propen-1-one at a mid-range concentration.
Inject the solution six consecutive times.
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area and retention time.
Acceptance Criteria: RSD for peak area should be ≤ 15%, and the RSD for retention time should be ≤ 2%.
Causality: This parameter ensures that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.
Protocol:
Analyze blank matrix samples from at least six different sources.
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).
Analyze blank matrix spiked with potentially interfering substances (e.g., known metabolites, co-administered drugs).
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank samples. The response of any interfering peak should be ≤ 20% of the analyte response at the LLOQ.
Causality: Linearity demonstrates that the instrument response is directly proportional to the analyte concentration over a defined range.
Protocol:
Prepare a series of calibration standards by spiking blank matrix with known concentrations of 3-Hydroxy-1,3-diphenyl-2-propen-1-one. A minimum of five non-zero concentrations is recommended.[7]
Analyze the calibration standards.
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Causality: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.
Protocol:
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
Analyze at least five replicates of each QC level on the same day (intra-day precision and accuracy) and on at least three different days (inter-day precision and accuracy).
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (RSD) should not exceed 15% (20% for LLOQ).
Causality: The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Protocol:
LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).
LOQ: The lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.
Acceptance Criteria: The analyte response at the LOQ should be at least five times the response of a blank sample. The accuracy and precision at the LOQ should be within ±20%.
Causality: Stability studies are essential to ensure that the analyte concentration does not change during sample collection, storage, and processing.
Protocol:
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
Short-Term Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling time.
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature for a defined period.
Post-Preparative Stability: Analyze processed QC samples that have been stored in the autosampler for a specified duration.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
The following diagram illustrates the interconnectedness of these validation parameters.
Caption: Interdependency of key LC-MS method validation parameters.
The validation of an LC-MS method for the quantification of 3-Hydroxy-1,3-diphenyl-2-propen-1-one is a rigorous but essential process for ensuring data integrity in drug development. By adhering to established guidelines and understanding the scientific rationale behind each validation parameter, researchers can develop robust and reliable methods that will withstand scientific and regulatory scrutiny. While LC-MS represents a significant investment, its unparalleled sensitivity and selectivity provide a level of confidence in the analytical results that is indispensable for advancing pharmaceutical research.
References
Current time information in Champaign County, US. Google.
Essential FDA Guidelines for Bioanalytical Method Validation. Vertex AI Search.
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Vertex AI Search.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. FDA.
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. FDA.
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. FDA.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
ICH Q2 Analytical Method Validation | PPTX - Slideshare. Slideshare.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. European Medicines Agency.
Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC. PubMed Central.
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - MDPI. MDPI.
A rapid and sensitive LC-MS/MS method for quantification of 3,29-dibenzoyl rarounitriol in rat plasma: application to a pharmacokinetic study - PubMed. PubMed.
SYNTHESIS OF CHALCONES - Jetir.Org. Jetir.Org.
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer.
A Comparative Analysis of Chalcone Synthesis Methods: Paving the Way for Efficient Drug Discovery - Benchchem. Benchchem.
Qualitative identification of dibenzoylmethane in licorice root (Glycyrrhiza glabra) using gas chromatography-triple quadrupole mass spectrometry - PubMed. PubMed.
Production and stability of 3-hydroxypropionaldehyde in Lactobacillus reuteri - PubMed. PubMed.
Chemistry and synthetic methodologies of chalcones and their derivatives: A review. ResearchGate.
Comparative Analysis of 3-Hydroxy-1,3-diphenyl-2-propen-1-one Transition Metal Complexes
Executive Summary The ligand 3-Hydroxy-1,3-diphenyl-2-propen-1-one, commonly known as dibenzoylmethane (DBM), is a highly versatile β-diketone that exists predominantly in its enol form due to strong intramolecular hydro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The ligand 3-Hydroxy-1,3-diphenyl-2-propen-1-one, commonly known as dibenzoylmethane (DBM), is a highly versatile β-diketone that exists predominantly in its enol form due to strong intramolecular hydrogen bonding and extended π-conjugation. When deprotonated, it acts as a robust bidentate chelator, forming stable transition metal complexes with profound applications ranging from optoelectronics to targeted antimicrobial therapeutics. This guide provides an in-depth comparative analysis of DBM transition metal complexes, detailing their structural divergence, photophysical properties, pharmacological efficacy, and the underlying causality of their synthetic protocols.
Structural and Coordination Divergence
The electronic structure of the central metal ion fundamentally dictates the coordination geometry and the clathratogenic (host-guest) abilities of the resulting M(DBM)₂ complexes.
For instance,1 typically adopt a square planar geometry around the Ni²⁺ center, coordinated by four donor oxygen atoms[1]. This planar configuration allows the monomeric [Ni(DBM)₂] units to oligomerize into trimers [Ni₃(DBM)₆] or form clathrate inclusion compounds when exposed to guest molecules like benzene[1]. In stark contrast, the analogous Zinc(II) complexes are generally cis-configured or adopt tetrahedral geometries, rendering them unable to form similar inclusion clathrates[1].
Caption: Coordination pathways of DBM with various transition and lanthanide metals.
Table 1: Structural and Photophysical Comparison of M-DBM Complexes
Beyond traditional transition metals, the coordination of DBM with Lanthanides—specifically Europium(III)—yields complexes with exceptional photophysical properties. The tetrakis complex[Eu(DBM)₄]⁻ exhibits intense UV absorption and3 corresponding to the ⁵D₀→⁷F₂ transition[3].
The causality behind this intense luminescence lies in the "antenna effect." The highly conjugated DBM ligands absorb UV light efficiently (enolic π-π* transitions) and transfer this excitation energy non-radiatively to the central Eu³⁺ ion[3]. The addition of nitrogen-containing auxiliary ligands (like 1,10-phenanthroline) further displaces quenching water molecules from the coordination sphere, drastically reducing non-radiative relaxation and boosting the emission quantum yield[5].
Furthermore, in the emerging field of molecular electronics, metallaaromatic transition metal complexes of DBM (such as those incorporating Ruthenium or Rhodium) are utilized for4, where the planarity of the central chelate ring facilitates efficient π-conjugated charge transport[4].
Pharmacological and Biological Efficacy
Transition metal complexes of DBM and its Schiff base derivatives exhibit potent biological activity, often vastly outperforming the uncoordinated free ligand. Copper(II), Nickel(II), and Zinc(II) complexes have been heavily screened for their2[2].
The mechanism of this enhanced efficacy is grounded in Tweedy's Chelation Theory and Overton's Concept of Cell Permeability . Upon chelation, the polarity of the metal ion is significantly reduced because its positive charge is partially shared with the donor oxygen/nitrogen atoms of the DBM framework[6]. This delocalization increases the lipophilic character of the entire metal complex, allowing it to easily permeate the lipid bilayer of pathogen cell membranes. Once intracellular, these complexes block critical metal-binding sites in the enzymes of the microorganism, leading to metabolic arrest and cell death[2].
Caption: Mechanism of enhanced antimicrobial activity via Tweedy's chelation theory.
To ensure reproducibility and scientific integrity, the synthesis of these coordination compounds must follow a self-validating workflow. Below is the standardized protocol for synthesizing[Ni(DBM)₂] and [Zn(DBM)₂] complexes, emphasizing the causality behind each methodological choice[1].
Caption: Standardized self-validating workflow for M(DBM)2 complex synthesis.
Step-by-Step Methodology
Step 1: Ligand Dissolution
Action: Dissolve 20 mmol of DBM in 150 mL of 90% ethanol under continuous stirring[1].
Causality: DBM contains two bulky, highly hydrophobic phenyl rings. Pure aqueous systems cannot overcome the hydrophobic effect to solvate the ligand. 90% ethanol provides the exact dielectric constant required to dissolve the organic ligand while maintaining enough polarity to subsequently dissolve the inorganic metal salt.
Step 2: Metal Precursor Addition
Action: Add a hot solution of metal acetate (e.g., Ni(OAc)₂·4H₂O, 10 mmol) in 150 mL of 90% ethanol to the DBM solution[1].
Causality: The 2:1 ligand-to-metal stoichiometric ratio is critical to saturate the coordination sphere and force the formation of the coordinatively unsaturated [Ni(DBM)₂] unit. Heating provides the activation energy necessary to break the stable metal-acetate lattice.
Step 3: Reflux and Precipitation
Action: Allow the mixture to cool gradually while stirring for at least 1 hour[1].
Causality: Gradual cooling induces supersaturation, promoting the thermodynamic growth of highly ordered, single-crystal precipitates rather than kinetic amorphous aggregates. This is essential for downstream X-ray diffraction (XRD) analysis.
Step 4: Self-Validation & Characterization
Action: Filter the precipitate, wash with 90% ethanol, air-dry, and analyze via FTIR and UV-Vis[1].
Validation Logic: This protocol is inherently self-validating. A successful reaction is immediately indicated by a macroscopic colorimetric shift (e.g., the green aqueous Ni²⁺ transitions to a distinct light-green/brown crystalline precipitate). Microscopically, FTIR spectroscopy will show the complete disappearance of the broad enolic O-H stretch at ~3100 cm⁻¹ and the emergence of a sharp M-O coordinate bond stretch at 400–500 cm⁻¹, definitively confirming successful chelation.
benchmarking catalytic activity of 3-Hydroxy-1,3-diphenyl-2-propen-1-one derivatives
Benchmarking the Catalytic Activity of 3-Hydroxy-1,3-diphenyl-2-propen-1-one Derivatives in Transition Metal Catalysis Executive Overview 3-Hydroxy-1,3-diphenyl-2-propen-1-one, universally recognized as the stable enol t...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking the Catalytic Activity of 3-Hydroxy-1,3-diphenyl-2-propen-1-one Derivatives in Transition Metal Catalysis
Executive Overview
3-Hydroxy-1,3-diphenyl-2-propen-1-one, universally recognized as the stable enol tautomer of dibenzoylmethane (DBM), represents a privileged class of β-diketone ligands in homogeneous transition metal catalysis[1]. By forming highly stable, six-membered chelate rings with transition metals (e.g., Fe, Pd, Cu), DBM and its derivatives precisely modulate the electronic and steric environment of the catalytic center[1].
This guide benchmarks the catalytic efficacy of DBM derivatives against standard aliphatic β-diketones (such as acetylacetone) and nitrogen-based ligands. It provides researchers and drug development professionals with actionable data for catalyst selection in oxidation, cross-coupling, and C–X functionalization workflows.
The superiority of DBM derivatives in specific catalytic cycles is governed by two primary physicochemical factors:
Electronic Delocalization & High-Valent Stabilization: Unlike the electron-donating methyl groups in acetylacetone (acac), the two phenyl rings in DBM provide extended π-conjugation. This delocalizes electron density, effectively stabilizing high-valent metal intermediates (e.g., Fe(III) or Pd(II)) during rapid redox cycling[1].
Steric Shielding & Catalyst Longevity: In palladium-catalyzed oxidative couplings, the precipitation of inactive Pd(0) black is a common failure mode. The specific steric bulk of DBM's phenyl rings effectively shields the metal center, suppressing aggregation and maintaining the catalyst in its active homogeneous state[2]. Conversely, in highly sterically demanding radical C–C cross-couplings, the rigidity of DBM can inhibit reactivity, making tunable, bulkier derivatives like diisobutyromethane (dibm) more favorable[3].
Comparative Performance Benchmarks
Benchmark 1: Iron-Catalyzed Wacker-Type Oxidation of Olefins
In the oxidation of olefins to ketones using silanes and oxygen, the choice of the β-diketonate ligand dictates the efficiency of the Hydrogen Atom Transfer (HAT) step. 4 by accelerating the formation of the active Fe(III)-hydride species[4].
Catalyst Complex
Ligand Type
Olefin Conversion (%)
Ketone Yield (%)
Alcohol Byproduct (%)
Fe(dbm)3
Dibenzoylmethane
>99
79
8
Fe(ba)3
Benzoylacetone
>95
72
11
Fe(acac)3
Acetylacetone
<50
Trace
High
Benchmark 2: Palladium-Catalyzed Direct Oxidative Coupling
For the direct oxidative coupling of benzenes with acrylates using a Pd(OAc)2/HPMoV system, the addition of DBM is critical.2[2].
In the hydroxylation of aryl halides to phenols,5. DBM facilitates the ligand-assisted disproportionation of the copper catalyst, outperforming ligand-free conditions which predominantly yield unwanted symmetrical diaryl ethers[5].
Validated Experimental Workflows
Protocol 1: Synthesis and Self-Validation of Fe(dbm)3 Precatalyst
This protocol ensures the generation of a high-purity iron-DBM complex for oxidation workflows.
Deprotonation: In a Schlenk flask under an inert argon atmosphere, dissolve 3.0 equivalents of DBM and 3.0 equivalents of sodium methoxide in anhydrous methanol.
Causality & Validation: The solution must turn completely clear. This visual cue indicates the quantitative deprotonation of the enol, forming the active enolate required for chelation.
Complexation: Add 1.0 equivalent of an anhydrous FeCl3 methanolic solution dropwise at room temperature.
Causality & Validation: An immediate color shift to deep red/brown confirms the successful coordination of the Fe(III) center by the bidentate oxygen atoms.
Isolation: Stir for 3 hours, then collect the precipitate via vacuum filtration. Wash sequentially with cold methanol and water to remove NaCl byproducts.
Purification: Recrystallize from an ethanol/water mixture and dry under high vacuum to yield the pure Fe(dbm)3 catalyst.
Protocol 2: Pd/DBM-Catalyzed Oxidative Coupling
This procedure leverages DBM to prevent Pd(0) degradation during aerobic oxidation.
Preparation: Charge a reaction vessel with Pd(OAc)2 (5 mol%), DBM (10 mol%), and HPMoV (co-catalyst) in propionic acid.
Reaction Setup: Add benzene and the target acrylate. Purge the vessel and backfill with O2 (1 atm).
Heating & Monitoring: Heat the mixture to 90°C for 5 hours.
Causality & Validation: The reaction mixture should remain a clear, homogeneous solution. The appearance of a black precipitate indicates ligand failure or oxygen starvation, signaling that the Pd(II) has irreversibly reduced to Pd(0).
Analysis: Quench with water, extract with ethyl acetate, and monitor conversion via GC-MS.
Catalytic Pathway Visualization
Fe(dbm)3-catalyzed Wacker-type oxidation cycle via Hydrogen Atom Transfer.
References
Application Notes and Protocols: Dibenzoylmethane as a Ligand for Metal Complexes. Benchchem. 1
Iron‐Catalyzed Wacker‐type Oxidation of Olefins at Room Temperature with 1,3‐Diketones or Neocuproine as Ligands. PMC. 4
Pd(II)/HPMoV-Catalyzed Direct Oxidative Coupling Reaction of Benzenes with Olefins. MDPI. 2
Fe-Catalyzed C–C Bond Construction from Olefins via Radicals. Journal of the American Chemical Society. 3
Copper-Mediated C–X Functionalization of Aryl Halides. Organic Process Research & Development - ACS Publications. 5
A Senior Application Scientist's Guide to Validating the Enol Fraction of 3-Hydroxy-1,3-diphenyl-2-propen-1-one via ¹H NMR
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. 3-Hydroxy-1,3-diphenyl-2-propen-1-one, commonly known as dibenzoylmethane, serves as...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. 3-Hydroxy-1,3-diphenyl-2-propen-1-one, commonly known as dibenzoylmethane, serves as a critical building block in organic synthesis and coordination chemistry.[1] A defining characteristic of this β-diketone is its existence in a dynamic equilibrium between keto and enol tautomers in solution.[1] The ability to accurately quantify the ratio of these tautomers is essential for understanding its reactivity and for the quality control of its applications. This guide provides an in-depth, technically-grounded protocol for validating the enol fraction of dibenzoylmethane using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique.
The Principle: Keto-Enol Tautomerism and ¹H NMR
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[2][3] For β-dicarbonyl compounds like dibenzoylmethane, the enol form is often significantly stabilized by the formation of a stable intramolecular hydrogen bond, which creates a six-membered ring.[1]
¹H NMR spectroscopy is an ideal method for studying this equilibrium because the interconversion between the keto and enol forms is typically slow on the NMR timescale.[4][5] This slow exchange allows for the observation of distinct signals for the protons in each tautomer. The area under each signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[6][7] By integrating the signals corresponding to the unique protons of the keto and enol forms, we can determine their relative concentrations and thus calculate the enol fraction.
The position of the keto-enol equilibrium is highly sensitive to the solvent environment.[1][4] Generally, the enol form is favored in non-polar solvents, while the keto form is more prevalent in polar solvents.[8][9] This phenomenon is often attributed to the differing polarities of the tautomers and their interactions with the solvent molecules.
Caption: Keto-enol tautomerism of dibenzoylmethane.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure high-quality, reproducible data for the accurate quantification of the enol fraction.
1. Sample Preparation:
Analyte: High-purity dibenzoylmethane (10-20 mg).
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL). The choice of solvent is critical as it will influence the equilibrium.[1] CDCl₃, being less polar, is expected to favor the enol form.
Procedure: Accurately weigh the dibenzoylmethane and transfer it to a clean, dry NMR tube. Add the deuterated solvent and gently agitate until the solid is completely dissolved.
2. ¹H NMR Acquisition:
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[4]
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[1]
Number of Scans (ns): 8-16 scans are typically sufficient for good signal-to-noise.[1]
Relaxation Delay (d1): A delay of at least 5 times the longest T1 relaxation time of the protons of interest is crucial for accurate integration. A conservative value of 10-15 seconds is recommended.
Spectral Width (sw): Approximately 16 ppm, centered around 8 ppm.[1]
3. Data Processing:
Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.[1][10]
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[1]
Integration: Carefully integrate the signals corresponding to the enol and keto tautomers.[1] The integration regions should be set wide enough to encompass the entire peak, including any ¹³C satellites.
Data Analysis and Interpretation
The ¹H NMR spectrum of dibenzoylmethane will show distinct signals for the keto and enol forms.
Tautomer
Assignment
Chemical Shift (δ) (ppm)
Multiplicity
Integration (Relative)
Enol
OH
~17.0
s (broad)
1H
CH (enol)
~6.8
s
1H
Ar-H
7.4 - 8.0
m
10H
Keto
CH₂
~4.8
s
2H
Ar-H
7.4 - 8.0
m
10H
Table 1: Expected ¹H NMR Spectral Data for Dibenzoylmethane in CDCl₃. Note: The exact chemical shifts can vary depending on the solvent and concentration. The signals for the aromatic protons of both tautomers often overlap.[1]
Calculation of the Enol Fraction:
The percentage of the enol form can be calculated from the integrated areas of the unique signals for each tautomer. The most well-resolved and characteristic signals are the enolic methine proton (~6.8 ppm) and the ketonic methylene protons (~4.8 ppm).[4]
Let:
I_enol = Integral of the enolic CH signal
I_keto = Integral of the ketonic CH₂ signal
Since the enol signal represents one proton and the keto signal represents two protons, we must account for this in the calculation.[4]
Fraction of Enol Protons = I_enol
Fraction of Keto Protons = I_keto / 2
Total Protons = Fraction of Enol Protons + Fraction of Keto Protons
% Enol = (Fraction of Enol Protons / Total Protons) * 100
3-Hydroxy-1,3-diphenyl-2-propen-1-one vs standard antioxidants in DPPH assay
Beyond the Purple Radical: A Comparative Guide to 3-Hydroxy-1,3-diphenyl-2-propen-1-one vs. Standard Antioxidants in the DPPH Assay In the landscape of early-stage drug development and phytochemical screening, the 2,2-di...
Author: BenchChem Technical Support Team. Date: April 2026
Beyond the Purple Radical: A Comparative Guide to 3-Hydroxy-1,3-diphenyl-2-propen-1-one vs. Standard Antioxidants in the DPPH Assay
In the landscape of early-stage drug development and phytochemical screening, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay remains the gold standard for evaluating in vitro antioxidant capacity[1]. However, relying solely on this colorimetric assay can lead to false negatives for highly potent biological pharmacophores.
This guide provides an objective, data-driven comparison between 3-Hydroxy-1,3-diphenyl-2-propen-1-one (the stable enol tautomer of dibenzoylmethane, or DBM) and standard antioxidants like L-Ascorbic Acid and Trolox . By examining the structural causality behind their assay performance, researchers can better interpret screening results and avoid prematurely discarding valuable therapeutic scaffolds.
Mechanistic Causality: The "Why" Behind the Assay Data
The DPPH assay measures a compound's ability to reduce the stable, purple DPPH radical into a yellow hydrazine derivative (DPPH-H)[2]. This reduction typically occurs via Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET). The assay's outcome is heavily dependent on the Bond Dissociation Enthalpy (BDE) of the antioxidant's functional groups and the steric accessibility of its donatable protons.
Standard Antioxidants: The Path of Least Resistance
Standards like L-Ascorbic Acid (Vitamin C) and Trolox (a water-soluble Vitamin E analog) are highly effective in the DPPH assay[3]. They possess sterically accessible hydroxyl groups with low BDEs. Upon donating a hydrogen atom to DPPH, they form highly stable, resonance-delocalized radical intermediates (e.g., the ascorbyl radical or the chromanoxyl radical). This thermodynamic favorability drives the rapid decolorization of the DPPH solution[1].
3-Hydroxy-1,3-diphenyl-2-propen-1-one: The Thermodynamic Sink
3-Hydroxy-1,3-diphenyl-2-propen-1-one is a
β
-diketone derivative that exists predominantly in its enol form in both solid state and solution[4]. While it possesses an enolic hydroxyl group, it exhibits essentially zero radical scavenging activity in the DPPH assay[5].
The causality lies in its molecular geometry. The enolic proton is tightly sequestered via a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, forming a highly stable 6-membered pseudo-ring[6]. This intramolecular lock drastically increases the energy required for proton abstraction. Furthermore, the DPPH radical is sterically hindered by its bulky phenyl and picryl rings, making it physically impossible for the radical to access the sequestered proton of the enol.
Fig 1. Mechanistic divergence in DPPH reduction based on intramolecular hydrogen bonding.
Quantitative Data Comparison
When subjected to standardized DPPH screening, the divergence in performance between the enol compound and standard antioxidants is stark. Experimental data at a standard screening concentration (40 µM) highlights the inability of 3-Hydroxy-1,3-diphenyl-2-propen-1-one to act as a direct radical scavenger[5].
Compound
Structural Class
DPPH % Inhibition (at 40 µM)
IC50 (µM)
L-Ascorbic Acid
Enediol (Vitamin C)
> 90%
~15
Trolox
Chromanol (Vitamin E analog)
> 90%
~15
3-Hydroxy-1,3-diphenyl-2-propen-1-one
β
-Diketone (Enol form)
0%
> 1000 (Inactive)
Data synthesized from comparative in vitro lipid oxidation and radical scavenging assays[5],[7].
Self-Validating Experimental Protocol
To ensure data integrity, DPPH assays must be designed as self-validating systems. The following microplate protocol accounts for intrinsic sample absorbance and solvent effects, ensuring that the lack of activity seen in compounds like 3-Hydroxy-1,3-diphenyl-2-propen-1-one is a true mechanistic failure, not an optical artifact[1].
Reagents & Preparation
DPPH Working Solution: Dissolve DPPH in 100% methanol to a concentration of 0.1 mM. Prepare fresh daily and protect from light[3].
Sample/Standard Solutions: Prepare stock solutions (1 mg/mL) of L-Ascorbic Acid, Trolox, and 3-Hydroxy-1,3-diphenyl-2-propen-1-one in methanol. Perform serial dilutions to achieve working concentrations of 10, 20, 40, 80, and 160 µM[1].
Microplate Workflow
Test Wells: Add 100 µL of the sample/standard working solution + 100 µL of 0.1 mM DPPH solution.
Blank Wells (Sample Correction): Add 100 µL of the sample working solution + 100 µL of methanol. (Critical for correcting background absorbance from colored compounds).
Control Wells (Maximum Radical): Add 100 µL of methanol + 100 µL of 0.1 mM DPPH solution.
Incubation: Seal the 96-well plate and incubate in the dark at 25°C for 30 minutes[2].
Measurement: Measure absorbance at 517 nm using a microplate reader[1].
Data Analysis
Calculate the radical scavenging activity using the corrected absorbance values:
Fig 2. Self-validating high-throughput DPPH assay workflow for antioxidant screening.
Application Scientist's Insight: The In Vitro vs. In Vivo Paradox
For drug development professionals, the comparison between 3-Hydroxy-1,3-diphenyl-2-propen-1-one and standard antioxidants serves as a critical cautionary tale regarding assay selection.
If screened exclusively via the DPPH assay, 3-Hydroxy-1,3-diphenyl-2-propen-1-one would be immediately discarded as an inactive compound[5]. However, in vivo studies demonstrate that this molecule is a highly potent chemopreventive and anti-inflammatory agent[5]. Rather than acting as a direct radical scavenger (like Vitamin C), it acts as an indirect antioxidant by activating the Keap1-Nrf2/ARE signaling pathway [6]. This activation upregulates the body's endogenous Phase II detoxifying enzymes, providing a sustained cellular defense against oxidative stress that far outlasts the transient effects of direct HAT-based antioxidants.
Key Takeaway: The DPPH assay is an excellent tool for identifying direct chemical scavengers (like phenols and enediols), but it is fundamentally blind to indirect biological antioxidants. Structural motifs stabilized by strong intramolecular hydrogen bonds, such as
β
-diketone enols, require cell-based assays (e.g., ROS-sensitive fluorescent probes or Nrf2 translocation assays) to accurately evaluate their therapeutic potential.
An operational guide for the safe handling, segregation, and disposal of 3-Hydroxy-1,3-diphenyl-2-propen-1-one (commonly known as Dibenzoylmethane or 1,3-Diphenyl-1,3-propanedione). This document is designed for research...
Author: BenchChem Technical Support Team. Date: April 2026
An operational guide for the safe handling, segregation, and disposal of 3-Hydroxy-1,3-diphenyl-2-propen-1-one (commonly known as Dibenzoylmethane or 1,3-Diphenyl-1,3-propanedione).
This document is designed for researchers and drug development professionals who require rigorous, self-validating safety systems to ensure compliance with environmental regulations and laboratory safety standards.
Chemical Profiling and Mechanistic Rationale
3-Hydroxy-1,3-diphenyl-2-propen-1-one (CAS: 120-46-7) is a symmetrical
β
-diketone that exists primarily in its enol form due to strong intramolecular hydrogen bonding. In drug development, it is frequently utilized as a ligand for metals, a UV stabilizer, and a reagent for synthesizing advanced prostaglandin models via electron transfer reactions.
Understanding its physicochemical properties is not just an academic exercise; it is the foundational logic that dictates its disposal. Because it is highly lipophilic and insoluble in water, drain disposal is strictly prohibited [1]. Introducing this compound into aqueous waste streams will cause rapid precipitation, leading to plumbing blockages and severe environmental persistence[1]. Furthermore, when subjected to high heat outside of controlled incineration, it decomposes to release acrid smoke, carbon monoxide (CO), and carbon dioxide (CO
2
)[2].
Quantitative Data & Operational Implications
Property
Value
Operational Implication for Disposal
CAS Number
120-46-7
Primary identifier required for EPA/RCRA waste manifests.
Molecular Weight
224.26 g/mol
Utilized for calculating stoichiometric waste loads in scaled syntheses.
Melting Point
77-79 °C
Solid at ambient temperature; risk of fusing if stored near heat sources.
Boiling Point
219-221 °C (at 18 mmHg)
Low volatility at standard pressure; primary inhalation risk is dust, not vapor.
Solubility
Insoluble in H
2
O; Soluble in Ether, CHCl
3
, NaOH
Dictates liquid waste segregation (must be routed to organic waste streams)[3].
Waste Segregation and Disposal Workflow
To maintain a self-validating safety system, the disposal protocol is divided into conditional pathways based on the physical state of the waste. Each step includes a validation check to ensure the preceding action was executed correctly.
Figure 1: Decision matrix and workflow for DBM waste segregation and disposal.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Containment
Causality: Mixing incompatible waste streams (e.g., halogenated vs. non-halogenated solvents) drastically increases disposal costs and can trigger exothermic reactions in the waste accumulation area.
Determine Physical State: Identify if the 3-Hydroxy-1,3-diphenyl-2-propen-1-one waste is a dry powder/crystal or dissolved in a solvent matrix.
Solid Waste Routing: Sweep up solid residues using non-sparking tools to prevent static-induced ignition of ambient dust[4]. Place the solid into a sealable, UN-rated High-Density Polyethylene (HDPE) or glass container.
Validation Check: Invert the sealed container gently. If any particulate escapes, the thread seal is compromised. Wipe the threads with a damp cloth, dry, and reseal.
Liquid Waste Routing: If dissolved, identify the solvent. Route chloroform or dichloromethane mixtures to the Halogenated Organic Waste carboy. Route ether or ethanol mixtures to the Non-Halogenated Organic Waste carboy.
Validation Check: Cross-reference the solvent's density with the waste log. Halogenated waste should be noticeably heavier. If the physical weight does not match the expected volume, halt addition and verify the solvent identity.
Phase 2: Labeling and Storage
Causality: Unlabeled waste violates guidelines and poses severe risks to downstream waste handlers who rely on accurate chemical profiling for safe incineration[1].
Apply RCRA Labels: Immediately affix a hazardous waste label to the container. Explicitly write "3-Hydroxy-1,3-diphenyl-2-propen-1-one" or "Dibenzoylmethane" on the label. Do not use abbreviations like "DBM".
Storage Conditions: Store the waste container in a cool, dark, and well-ventilated secondary containment tray, strictly isolated from strong oxidizing agents[1][2].
Validation Check: Inspect the secondary containment tray. It must be chemically compatible with the waste and possess a volumetric capacity of at least 110% of the largest container stored within it.
Phase 3: Final Destruction
Contractor Handover: Transfer the waste to a licensed chemical waste disposal facility. The mandated destruction method is high-temperature incineration [4].
Validation Check: Review the waste manifest provided by the contractor. Ensure the CAS number (120-46-7) and the hazard class (Irritant) are accurately documented before signing.
Emergency Spill Response Protocol
In the event of a localized spill, rapid and methodical action prevents aerosolization of the powder, which is a known respiratory and ocular irritant[3].
Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity[1].
PPE Verification: Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant gloves (Nitrile, minimum 8 mil thickness), and tight-fitting safety goggles[4][5].
Validation Check: Perform a positive/negative pressure seal check on the respirator before approaching the spill zone.
Containment (Dry Spill): Do not use compressed air or dry sweeping, which aerosolizes the compound[1]. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of ethanol or water) to dampen it, then use a HEPA-filtered vacuum or wet-wipe method to collect the material[6].
Disposal of Spill Debris: Place all collected material, including contaminated gloves and wipes, into a designated solid hazardous waste container[7]. Treat this container using the Phase 2 labeling protocols outlined above.
References
US Environmental Protection Agency (EPA). "Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste". EPA Guidelines.[Link]
Personal protective equipment for handling 3-Hydroxy-1,3-diphenyl-2-propen-1-one
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an integrated system of chemistry, physics, and human factors. Handling 3-Hydroxy-1,3-diphenyl-2-propen-1-one (CAS 120-46-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an integrated system of chemistry, physics, and human factors. Handling 3-Hydroxy-1,3-diphenyl-2-propen-1-one (CAS 120-46-7)—the highly stabilized enol tautomer of 1,3-diphenyl-1,3-propanedione (commonly known as dibenzoylmethane)—requires a nuanced understanding of its physicochemical properties.
Widely utilized as a UV filter, metal-chelating agent, and synthetic intermediate, this compound presents as a cream-to-yellow crystalline powder[1][2]. While it is not classified as acutely toxic under some regulatory frameworks, field experience dictates that its fine crystalline nature poses distinct inhalation and dermal risks[3].
The following guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety and logistical efficiency in your laboratory.
Part 1: Mechanistic Risk Assessment & PPE Causality
To establish a self-validating safety system, Personal Protective Equipment (PPE) must be selected based on quantitative performance metrics and the specific physical hazards of the chemical[4].
The primary exposure route for 3-Hydroxy-1,3-diphenyl-2-propen-1-one is dust aerosolization[5].
Inhalation: Aerosolized dust causes mechanical and chemical irritation to the respiratory tract[1].
Dermal/Ocular: Prolonged exposure may lead to skin sensitization, mild dermatitis, or mechanical irritation to the cornea[1][6].
Physicochemical: As a dry crystalline powder, it is prone to static buildup, which can cause uncontrolled dispersion during transfer operations.
Table 1: Quantitative PPE Specifications
PPE Category
Standard/Specification
Causality & Operational Requirement
Skin/Hands
Nitrile, ≥ 0.11 mm thickness, >480 min breakthrough
Prevents dermal absorption and sensitization from organic ketones[4].
Eye Protection
EN 166 / ANSI Z87.1 Safety Goggles
Provides a full seal against airborne crystalline dust[3].
Respirator
N95 (US) or FFP2 (EU), ≥ 95% filtration
Required if local exhaust ventilation (LEV) fails or during bulk transfer[1].
Body
Flame-resistant (FR) lab coat
Mitigates risk if handled near strong oxidizing agents or ignition sources[4].
Part 2: Operational Handling & Transfer Protocol
When handling dry powders, static charge and airflow dynamics are your primary logistical hurdles. The following protocol ensures a controlled, contamination-free transfer.
Step-by-Step Methodology:
Environmental Verification (Self-Validating Step): Before opening the chemical container, activate the fume hood. Visually verify the digital airflow monitor reads > 0.5 m/s.
Self-Validation: Tape a small, lightweight tissue strip to the bottom of the sash; an inward deflection provides immediate, fail-safe physical confirmation of negative pressure.
PPE Gowning: Don nitrile gloves, FR lab coat, and safety goggles. If weighing outside a controlled exhaust environment, an N95 respirator is mandatory.
Static Mitigation: Ground the analytical balance. Use a static-dissipative (e.g., PTFE-coated or grounded stainless steel) spatula.
Causality: Crystalline powders accumulate static charge; mitigating this prevents the powder from "jumping," aerosolizing, or adhering to the weighing vessel walls.
Transfer: Slowly dispense the powder into a pre-tared, anti-static weigh boat. Transfer the material to the reaction vessel and immediately seal the primary container[1].
Decontamination: Wipe down the spatula, balance, and hood surface with a damp cloth (soap and water) to capture any microscopic residual dust particles[6].
Sequential operational workflow for the safe handling and transfer of crystalline powders.
Part 3: Spill Response and Disposal Plan
In the event of a spill, the immediate goal is to prevent the powder from becoming airborne.
Step-by-Step Methodology:
Immediate Containment: If a spill occurs, immediately halt operations, evacuate non-essential personnel, and ensure the local exhaust ventilation is running at maximum capacity.
Dust Suppression (Wet Sweeping): Do not use a dry brush or compressed air.
Causality: Dry sweeping aerosolizes the enol particulates, exponentially increasing inhalation risk[1]. Instead, lightly mist the spilled powder with water to bind the crystals[7].
Collection: Use a damp absorbent pad or a non-sparking chemical scoop to collect the wetted material[4].
Waste Segregation: Place the collected material, along with all contaminated PPE and wipes, into a high-density polyethylene (HDPE) hazardous waste container. Keep the container tightly closed[7].
Final Disposal: Label the container as "Combustible Solid Waste - Dibenzoylmethane" and transfer it to a licensed chemical disposal facility in accordance with local environmental regulations[5][7]. Do not allow the chemical to enter drains or waterways[6].
Logical decision pathway for chemical spill response and hazardous waste disposal.
References
Title: Material Safety Data Sheet - Dibenzoylmethane, 98%
Source: Cole-Parmer
URL: [Link]